molecular formula C10H10O2 B1287697 2-(Benzofuran-5-YL)ethanol CAS No. 1000548-28-6

2-(Benzofuran-5-YL)ethanol

Cat. No.: B1287697
CAS No.: 1000548-28-6
M. Wt: 162.18 g/mol
InChI Key: DHMMVORZGKYTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzofuran-5-YL)ethanol is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzofuran-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMMVORZGKYTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000548-28-6
Record name 2-(1-benzofuran-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzofuran-5-YL)ethanol: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Benzofuran-5-YL)ethanol (CAS No. 1000548-28-6), a heterocyclic alcohol poised for significant applications in medicinal chemistry and drug development. While public domain data on this specific molecule is nascent, its core benzofuran scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] This document will therefore serve as a foundational resource for researchers, outlining a proposed, robust synthetic pathway, detailed characterization protocols, and a discussion of its potential applications in targeting a range of diseases, underpinned by the known biological activities of analogous 5-substituted benzofuran derivatives.[3][4]

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus, a bicyclic system composed of a fused benzene and furan ring, is a privileged structure in drug discovery.[1] Its derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the benzofuran ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a 2-hydroxyethyl group at the 5-position, as in this compound, offers a reactive handle for further molecular elaboration, making it a valuable intermediate for the synthesis of novel drug candidates.

This guide is structured to provide a practical and scientifically rigorous framework for the synthesis, characterization, and potential utilization of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 1000548-28-6[Vendor Information]
Molecular Formula C₁₀H₁₀O₂[Vendor Information]
Molecular Weight 162.19 g/mol [Vendor Information]
Synonyms 5-(2-hydroxyethyl)benzofuran, 2-(1-benzofuran-5-yl)ethan-1-ol[Vendor Information]
Predicted XLogP3 1.9[PubChem]
Predicted Hydrogen Bond Donor Count 1[PubChem]
Predicted Hydrogen Bond Acceptor Count 2[PubChem]
Predicted Rotatable Bond Count 2[PubChem]

Proposed Synthesis of this compound

Given the lack of a specifically published synthesis for this compound, a robust and logical two-step synthetic route is proposed, starting from the commercially available 2,3-dihydrobenzofuran-5-ylacetic acid. This approach leverages well-established and high-yielding chemical transformations.

Synthetic Workflow Diagram

G A 2,3-Dihydrobenzofuran-5-ylacetic acid B Dehydrogenation (e.g., DDQ or Pd/C) A->B Step 1 C 2-(Benzofuran-5-yl)acetic acid B->C D Reduction (e.g., LiAlH4 or BH3-THF) C->D Step 2 E This compound D->E G A This compound Derivative B Inhibition of Tubulin Polymerization A->B C Disruption of Mitotic Spindle B->C D Cell Cycle Arrest C->D E Apoptosis D->E

Sources

An In-depth Technical Guide to 2-(Benzofuran-5-YL)ethanol (C₁₀H₁₀O₂)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran moiety, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, represents what is often termed a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with a diverse range of biological targets. Compounds incorporating this core have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory properties.[1] This inherent bioactivity has cemented the benzofuran nucleus as a cornerstone in the design and development of novel therapeutic agents.[1][2]

This guide focuses on a specific, promising derivative: 2-(Benzofuran-5-YL)ethanol. With the molecular formula C₁₀H₁₀O₂, this compound features an ethanol substituent at the 5-position of the benzofuran ring. This structural feature, particularly the terminal hydroxyl group, offers a reactive handle for further chemical modification and potential hydrogen bonding interactions with biological macromolecules, making it a molecule of significant interest for drug discovery programs. We will delve into its molecular structure, physicochemical properties, a robust strategy for its synthesis, comprehensive methods for its characterization, and the scientific rationale for its potential applications.

Molecular Structure and Physicochemical Properties

The fundamental identity of a compound in any research and development pipeline is its structure and associated physical properties. These data points dictate everything from reaction conditions to formulation and ADME (absorption, distribution, metabolism, and excretion) profiling.

Structural Isomerism: A Critical Distinction

It is crucial to distinguish this compound from its positional isomers, such as 2-(Benzofuran-2-YL)ethanol and 2-(Benzofuran-3-YL)ethanol.[3] The position of the ethanol substituent on the benzofuran ring system profoundly influences the molecule's electronic distribution, steric profile, and ultimately, its biological activity. For instance, the S-enantiomer of the 2-yl isomer has been specifically investigated for its antimicrobial properties.[4] This guide is exclusively focused on the 5-yl isomer, CAS Number 1000548-28-6.[5][6]

Physicochemical Data Summary

While experimental data for this compound is not extensively published, we can compile computed properties and compare them with related isomers to provide a foundational understanding.

PropertyValue (this compound)Notes
Molecular Formula C₁₀H₁₀O₂Confirmed.
Molecular Weight 162.19 g/mol Confirmed.[5]
IUPAC Name 2-(1-Benzofuran-5-yl)ethanol-
CAS Number 1000548-28-6[5][6]
XLogP3 (Computed) ~1.9Value for 2-(Benzofuran-3-yl)ethanol.[3] Suggests moderate lipophilicity.
Hydrogen Bond Donors 1The hydroxyl (-OH) group.
Hydrogen Bond Acceptors 2The furan oxygen and the hydroxyl oxygen.
Rotatable Bonds 2The C-C and C-O bonds of the ethanol side chain.
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
Solubility Not availableExpected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate.

Synthesis of this compound: A Strategic Approach

A reliable and scalable synthetic route is paramount for producing the quantities of a target molecule required for thorough investigation. While a specific published procedure for this compound is scarce, a robust synthesis can be designed based on well-established methods for constructing the benzofuran core and modifying its side chains. The following proposed synthesis is a multi-step sequence that offers logical control over the introduction of the desired functional groups.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the ethanol side chain, suggesting a precursor like 5-acetylbenzofuran or benzofuran-5-carbaldehyde, which can be reduced. The benzofuran core itself can be formed through several classic name reactions. A particularly effective strategy is the intramolecular cyclization of a suitably substituted phenol.

Proposed Synthetic Protocol

This protocol is based on a modified Perkin synthesis followed by reduction. The rationale is to build the benzofuran ring first and then install the ethanol side chain, which is a common and effective strategy.

Step 1: Synthesis of 4-Hydroxy-3-iodobenzaldehyde

  • Rationale: This step introduces an iodine atom ortho to the hydroxyl group of 4-hydroxybenzaldehyde. The hydroxyl group is essential for forming the furan ring, while the iodine will serve as a handle for a subsequent Sonogashira coupling reaction to build the carbon framework for the ethanol side chain.

  • Procedure:

    • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in acetic acid at room temperature, add N-iodosuccinimide (NIS) (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • Rationale: This palladium- and copper-catalyzed cross-coupling reaction is a highly efficient method for forming C-C bonds between sp-hybridized carbons (of the alkyne) and sp²-hybridized carbons (of the aryl iodide). The trimethylsilyl (TMS) group is used to protect the terminal alkyne.

  • Procedure:

    • To a solution of 4-hydroxy-3-iodobenzaldehyde (1.0 eq) and trimethylsilylacetylene (1.5 eq) in a suitable solvent like triethylamine or a THF/triethylamine mixture, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Degas the mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-50 °C) for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through celite to remove the catalyst.

    • Concentrate the filtrate and purify by column chromatography to obtain the TMS-protected alkyne intermediate.

Step 3: Deprotection and Intramolecular Cyclization

  • Rationale: The TMS protecting group is readily removed under basic conditions. The resulting terminal alkyne, in the presence of a base and heat, will undergo an intramolecular 5-endo-dig cyclization, with the phenolic oxygen attacking the alkyne to form the furan ring of the benzofuran system.

  • Procedure:

    • Dissolve the TMS-protected intermediate (1.0 eq) in methanol and add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Stir the mixture at room temperature for 1-2 hours to effect deprotection.

    • Add a copper(I) iodide (CuI) catalyst (0.1 eq) and heat the reaction mixture to reflux for 6-12 hours to promote cyclization.

    • After cooling, neutralize the reaction with dilute HCl, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield benzofuran-5-carbaldehyde.

Step 4: Reduction to this compound

  • Rationale: The final step involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild reducing agent that will selectively reduce the aldehyde without affecting the aromatic benzofuran ring system.

  • Procedure:

    • Dissolve benzofuran-5-carbaldehyde (1.0 eq) in methanol or ethanol at 0 °C (ice bath).

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction carefully by adding water, followed by dilute HCl to neutralize excess NaBH₄.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by silica gel column chromatography.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The specific splitting patterns (doublets, singlets, doublet of doublets) will confirm the 5-substitution pattern on the benzofuran ring. The protons on the furan part of the ring (at C2 and C3) will have characteristic chemical shifts.

    • Ethanol Side Chain: Two triplets are expected for the -CH₂-CH₂- protons, a classic ethyl group pattern. One triplet around δ 2.9 ppm (for the -CH₂- attached to the aromatic ring) and another around δ 3.9 ppm (for the -CH₂-OH).

    • Hydroxyl Proton: A broad singlet, typically between δ 1.5-4.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

    • Aromatic/Furan Carbons: Signals in the downfield region (δ 105-160 ppm).

    • Side Chain Carbons: Two signals in the upfield region, one around δ 39 ppm (-CH₂-Ar) and another around δ 63 ppm (-CH₂-OH).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the characteristic signature of the hydroxyl group, broadened due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain will appear just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-O Stretches: A strong C-O stretching band for the alcohol will be present in the 1050-1250 cm⁻¹ region. The C-O-C stretch of the furan ring will also appear in this fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 162, corresponding to the molecular weight of C₁₀H₁₀O₂.

  • Key Fragmentation: A prominent fragment would be the loss of the CH₂OH group (mass = 31), leading to a peak at m/z = 131. This corresponds to the stable benzofuranylmethyl cation. Further fragmentation of the benzofuran ring itself would produce a more complex pattern.

Potential Applications in Drug Discovery

The rationale for investigating this compound in a drug discovery context is firmly grounded in the extensive and diverse biological activities reported for the benzofuran scaffold.[1][2]

  • Antimicrobial Agents: Numerous benzofuran derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[7] The structural similarity of this compound to other bioactive benzofuran alcohols suggests it is a strong candidate for antimicrobial screening.[4]

  • Anti-Cancer Therapeutics: The benzofuran nucleus is present in several compounds that exhibit significant cytotoxic activity against various cancer cell lines.[1] The ethanol side chain provides a vector for further functionalization to optimize potency and selectivity.

  • Enzyme Inhibition: The rigid aromatic system can act as a pharmacophore that fits into the active sites of enzymes. For example, benzofuran derivatives have been explored as inhibitors of enzymes like P450 aromatase.[7]

  • Central Nervous System (CNS) Activity: The moderate lipophilicity suggested by the computed XLogP value indicates that the molecule may have the potential to cross the blood-brain barrier, opening up possibilities for investigation into CNS-related disorders.

The hydroxyl group of this compound is a key feature, serving as a potential point for metabolic phase II conjugation (e.g., glucuronidation) but also as a critical site for forming hydrogen bonds with target proteins or for creating prodrugs (e.g., esters) to improve pharmacokinetic properties.

Conclusion

This compound is a molecule of considerable scientific interest, built upon the privileged benzofuran scaffold. While comprehensive experimental data remains to be fully published, its structure can be confidently predicted and characterized using standard spectroscopic methods. The synthetic strategies outlined in this guide, derived from established chemical principles, provide a clear pathway for its preparation. Given the well-documented and wide-ranging bioactivities of its chemical class, this compound represents a valuable building block and a promising lead compound for further investigation in drug discovery and development programs. Its systematic synthesis and characterization are the foundational first steps in unlocking its full therapeutic potential.

References

  • Cheatwood, N., Davis, A., Schabeck, E. et al. (2017). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. Journal of the South Carolina Academy of Science, 15(2), Article 9. Available at: [Link]

  • PubChem. (n.d.). 2-(Benzofuran-3-yl)ethanol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Request PDF. (n.d.). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Retrieved January 17, 2026, from [Link]

  • Xu, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26348-26366. Available at: [Link]

  • Al-Soud, Y. A., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2021(1), M1201. Available at: [Link]

  • ResearchGate. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved January 17, 2026, from [Link]

  • Carraro, V., et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Future Medicinal Chemistry, 15(18), 1637-1652. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Gördüren, E., et al. (2009). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 14(9), 3266-3277. Available at: [Link]

  • Wiley Periodicals, Inc. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Biotechnology and Applied Biochemistry, 66(5), 846-852. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. Retrieved January 17, 2026, from [Link]

  • Al-Soud, Y. A., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(3), M1665. Available at: [Link]

  • Gatchie, L., et al. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2022(2), M1367. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). (S)-1-(Benzofuran-2-yl)ethanol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Biological Activities of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in the realm of medicinal chemistry.[1][2] First synthesized in 1870, this structural motif is ubiquitously found in a vast array of natural products and synthetic compounds, demonstrating a remarkable breadth of biological activities.[3][4] Its unique physicochemical properties and versatile structure have made it a focal point for the design and development of novel therapeutic agents.[2][5]

The significance of the benzofuran nucleus lies in its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.[6][7] These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, antioxidant, neuroprotective, antiviral, and antidiabetic properties.[8][9] Clinically approved drugs such as the antiarrhythmic amiodarone and the gout treatment benzbromarone feature the benzofuran core, underscoring its therapeutic relevance.[3] This guide provides an in-depth exploration of the multifaceted biological activities of benzofuran derivatives, detailing their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation.

Antimicrobial Prowess: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents.[10] Benzofuran derivatives have emerged as a promising class of compounds in this pursuit, exhibiting potent activity against a spectrum of bacterial and fungal pathogens.[6][11]

Antibacterial Activity: Targeting Essential Bacterial Processes

Benzofuran derivatives exert their antibacterial effects through various mechanisms, a key one being the inhibition of DNA gyrase B in Mycobacterium tuberculosis.[6] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzofuran ring significantly influence the antibacterial potency.[1][12] For instance, the presence of halogens, nitro, and hydroxyl groups at specific positions can enhance activity.[12]

Key Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental assay to quantify the in vitro activity of a new compound.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Test Compound: The benzofuran derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
Benzofuran-3-carbohydrazide derivative 3M. tuberculosis H37Rv8[6]
Benzofuran-3-carbohydrazide derivative 4M. tuberculosis H37Rv2[6]
Antifungal Activity: Disrupting Fungal Cell Integrity

Certain benzofuran derivatives have demonstrated significant antifungal properties.[6] For instance, benzofuran-based amidrazones have shown promising activity against Aspergillus fumigatus and Candida albicans.[6] The mechanism often involves the disruption of the fungal cell membrane, leading to cell lysis. SAR studies suggest that specific substitutions can enhance the lipophilicity of the molecule, facilitating its penetration through the fungal cell wall.[13]

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
Fused benzofuran derivative 30Penicillium italicum12.5[13]
Fused benzofuran derivative 30Colletotrichum musae12.5-25[13]

The Cytotoxic Potential: A Multifaceted Approach to Cancer Therapy

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research.[5][14] Benzofuran derivatives have garnered significant attention for their potent cytotoxic activities against various cancer cell lines.[2][15]

Mechanisms of Anticancer Action

The anticancer effects of benzofuran derivatives are mediated through a variety of mechanisms, including:

  • Inhibition of Protein Kinases: Many benzofuran-based small molecules inhibit protein kinases such as CDK2, GSK-3β, and mTOR, which are crucial for cell cycle progression and proliferation.[1]

  • Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells.[14]

  • Anti-proliferative Effects: They can halt the uncontrolled growth of cancer cells.[6]

  • Inhibition of Angiogenesis: Some compounds can prevent the formation of new blood vessels that supply tumors with nutrients.[1]

  • Enzyme Inhibition: Benzofurans can inhibit enzymes like topoisomerase I and farnesyl transferase, which are involved in DNA replication and cell signaling.[1][4]

Signaling Pathways in Focus

Benzofuran derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the NF-κB and MAPK pathways.[16] The mTOR signaling pathway is another critical target for some benzofuran derivatives.[7]

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of certain benzofuran derivatives.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzofuran derivative for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Table 3: Cytotoxic Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 38Human lung cancer (A549)0.12[8]
Compound 38Gastric cancer (SGC7901)2.75[8]
Compound 48Human breast cancer (MCF-7)43.08[6]
Compound 1cLeukemia (K562)Varies[14]
Compound 1eLeukemia (MOLT-4)Varies[14]

Quelling Inflammation and Oxidative Stress

Inflammation and oxidative stress are implicated in the pathogenesis of numerous chronic diseases. Benzofuran derivatives have demonstrated both anti-inflammatory and antioxidant activities, making them attractive candidates for therapeutic intervention.[8][16]

Mechanisms of Action
  • Anti-inflammatory Activity: A key mechanism of the anti-inflammatory action of benzofurans is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13][16] Overproduction of NO is a hallmark of chronic inflammation.

  • Antioxidant Activity: Benzofuran derivatives can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigate oxidative damage.[17] The antioxidant capacity is influenced by the substitution pattern on the benzofuran ring.[17]

Key Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Methodology:

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. This solution has a deep violet color.

  • Reaction Mixture: The benzofuran derivative at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. A decrease in absorbance indicates a higher radical scavenging activity. The EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined.

Table 4: Anti-inflammatory and Antioxidant Activities of Selected Benzofuran Derivatives

CompoundBiological ActivityIC50/EC50 (µM)Reference
Compound 1Anti-inflammatory (NO inhibition)17.3[13]
Compound 4Anti-inflammatory (NO inhibition)16.5[13]
Compound 4dAntioxidant (DPPH scavenging)Comparable to Trolox[17]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) pose a significant global health challenge.[18] Benzofuran derivatives have shown promise as neuroprotective agents by targeting key pathological events in these diseases.[19][20]

Mechanisms of Neuroprotection
  • Inhibition of Amyloid-β (Aβ) Aggregation: Several benzofuran analogs can inhibit the formation of Aβ fibrils, which are a pathological hallmark of AD.[8][19]

  • Cholinesterase Inhibition: Some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[8][21] This mechanism is the basis for several current AD treatments.

  • Monoamine Oxidase (MAO) Inhibition: Dihydrobenzofuran structures have been reported to modulate the activity of MAO-B, an enzyme involved in dopamine metabolism and oxidative stress in the brain.[22]

Expanding the Therapeutic Horizon: Other Notable Biological Activities

The pharmacological versatility of the benzofuran scaffold extends beyond the activities detailed above.

  • Antiviral Activity: Recent research has identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, inducing a type I interferon response that confers broad-spectrum antiviral activity, including against coronaviruses.[23]

  • Antidiabetic Activity: Some benzofuran derivatives have been investigated for their potential to manage diabetes.[3][16]

Synthetic Pathways to Bioactive Benzofurans

The synthesis of biologically active benzofuran derivatives is a dynamic area of chemical research.[3][4] Various innovative and catalytic strategies have been developed to construct the benzofuran nucleus. A common approach involves the Palladium-Copper-catalyzed Sonogashira coupling reaction followed by intramolecular cyclization.[3][4]

Synthesis_Workflow Reactants Iodophenol + Terminal Alkyne Catalysis Pd/Cu Catalyst (Sonogashira Coupling) Reactants->Catalysis Intermediate Coupled Intermediate Catalysis->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Benzofuran Derivative Cyclization->Product

Caption: A generalized workflow for the synthesis of benzofuran derivatives.

Conclusion and Future Perspectives

The benzofuran scaffold is undeniably a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a vast and potent array of biological activities. The continuous exploration of this privileged structure has yielded promising lead compounds for a multitude of diseases, from infectious diseases and cancer to inflammatory conditions and neurodegenerative disorders.

Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse benzofuran derivatives. Furthermore, a deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the rational design of next-generation therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The journey of the benzofuran nucleus from its initial synthesis to its current status as a key pharmacophore is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Benzofuran – Knowledge and References. Taylor & Francis.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. 2022-04-28.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. 2019-04-18.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.
  • Recent Advancement of Benzofuran in Tre
  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
  • Benzofuran derivatives and their anti-tubercular, anti-bacterial activities.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. 2023-04-11.
  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Deriv
  • Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed. 2024-07-08.
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. 2022-12-13.
  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Taylor & Francis Online.
  • Some benzofuran scaffolds with neuroprotective AD bioactivities. (A)....
  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls. 2023-04-25.
  • Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace.
  • Synthetic Routes and Biological Activities of Benzofuran and its Deriv
  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

Sources

An In-depth Technical Guide to the Discovery and Natural Sources of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold, a heterocyclic compound comprising a fused benzene and furan ring, is a privileged structure in medicinal chemistry and natural product science. First identified through synthesis in 1870, its derivatives are now recognized as ubiquitous secondary metabolites across the plant and microbial kingdoms. These compounds exhibit a vast spectrum of biological activities, underpinning their role in plant defense mechanisms and as foundational structures for drug development. This technical guide provides a comprehensive exploration of the historical discovery of benzofuran, its diverse natural sources, and the biosynthetic pathways that generate this structural motif. Furthermore, it delivers field-proven, detailed methodologies for the isolation of benzofuran derivatives from natural matrices and a cornerstone synthetic protocol, offering researchers, scientists, and drug development professionals a self-validating system for their experimental endeavors.

Discovery and Historical Context

The journey of benzofuran began not in nature, but in the laboratory. In 1870, the English chemist William Henry Perkin reported the first synthesis of the benzofuran nucleus, which he named 'coumarone'.[1] His pioneering work did not involve direct construction but rather a clever molecular rearrangement.

Perkin's synthesis started from coumarin, a widely recognized natural product itself. Through a reaction now known as the Perkin rearrangement , a 2-halocoumarin, when treated with a strong base like hydroxide, undergoes a fascinating ring contraction to form a benzofuran-2-carboxylic acid.[2][3][4] The fundamental mechanism involves the base-catalyzed cleavage of the coumarin's lactone ring, which is followed by an intramolecular nucleophilic substitution, effectively excising a carbon atom (as carbonate) and re-forming the five-membered furan ring fused to the benzene ring.[3][5] This discovery laid the chemical foundation for a class of compounds that would later be found in abundance throughout the natural world.

Natural Sources of Benzofuran Derivatives

Benzofuran derivatives are prolific secondary metabolites found in a wide array of organisms, where they often play roles in defense against pathogens and environmental stressors.[6] They are particularly abundant in higher plants and have been increasingly isolated from fungi, especially those from unique environments like marine ecosystems.

Plant Kingdom

Plants are a primary reservoir of structurally diverse benzofurans. Certain plant families are particularly known for producing these compounds.

  • Moraceae (Mulberry Family): This family, especially the genus Morus (mulberry), is a well-known producer of 2-arylbenzofurans, a prominent subclass known as moracins.[7][8] Compounds like moracin C and moracin M are often found in the root bark and leaves, where they act as phytoalexins, with their production being induced by stress or fungal infection.[9][10]

  • Fabaceae (Legume Family): A standout example from this family is Psoralea corylifolia, the principal source of psoralen.[11][12] Psoralen is a furocoumarin, a class of benzofuran derivatives where the benzofuran moiety is fused with a pyrone ring. It is a potent photosensitizing agent widely used in photochemotherapy for skin disorders like psoriasis and vitiligo.[13][14]

  • Asteraceae (Aster Family): This large and diverse family contains numerous species that produce benzofurans. For instance, the genus Eupatorium is a source of compounds like euparin, which has demonstrated anti-inflammatory and antiviral properties.

Fungal Kingdom

Fungi, particularly those isolated from marine environments, have emerged as a frontier for the discovery of novel benzofuran derivatives. These organisms produce compounds with unique structural features and potent biological activities, often as a result of adaptation to their competitive environment. Marine-derived fungi such as Penicillium crustosum and Aspergillus terreus have been shown to produce a variety of benzofuran derivatives, some featuring modifications like chlorination, which are rare in terrestrial natural products.

Data Presentation: Prominent Natural Sources
Kingdom Family Genus/Species Compound Examples Significance/Use
Plantae MoraceaeMorus alba (White Mulberry)Moracin C, Moracin MPhytoalexins, Anti-inflammatory, α-glucosidase inhibition
Plantae FabaceaePsoralea corylifoliaPsoralen, AngelicinPhotochemotherapy, Mutagenic agent for research
Plantae AsteraceaeEupatorium buniifoliumEuparinAnti-inflammatory, Antiviral
Plantae RutaceaeZanthoxylum ailanthoidesAilanthoidolCytotoxic activity
Fungi (Marine)Penicillium crustosumVarious BenzofuransAntimicrobial, Anti-inflammatory
Fungi (Marine)Aspergillus terreusTerreprenphenolsAntibacterial

Biosynthesis of Benzofuran Compounds

The natural production of benzofuran derivatives involves complex enzymatic pathways that typically originate from primary metabolic routes.

Phenylpropanoid Pathway Origin

In plants, the biosynthesis of many benzofurans, including moracins and psoralen, begins with the phenylpropanoid pathway.[6][7] This core pathway converts the amino acid phenylalanine into various phenolic compounds.

  • Moracin Biosynthesis: In Morus alba, the biosynthesis of moracin M, considered a precursor to other moracins, is a fascinating example. It is proposed that the stilbenoid oxyresveratrol undergoes an enzymatic oxidative cyclization to form the 2-arylbenzofuran core of moracin M.[8] This key step is catalyzed by a yet-to-be-fully-characterized "moracin M synthase" enzyme.[8] Subsequent modifications like prenylation and further cyclizations, catalyzed by prenyltransferases (PTs), lead to the vast diversity of moracin derivatives found in the plant.[15]

  • Psoralen Biosynthesis: The biosynthesis of psoralen also stems from the phenylpropanoid pathway, starting from coumarins. The key intermediate, marmesin, is formed via prenylation of umbelliferone. A cytochrome P450-dependent enzyme, known as psoralen synthase , then catalyzes the oxidative cleavage of a portion of the prenyl group to form the furan ring, yielding psoralen.[13][16]

Biosynthesis_Overview cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid Path cluster_coumarin Furocoumarin Path Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_Acid->p_Coumaroyl_CoA Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol Stilbene Synthase Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone Multiple Steps Oxyresveratrol Oxyresveratrol Resveratrol->Oxyresveratrol Moracin_M Moracin_M Oxyresveratrol->Moracin_M Moracin M Synthase Marmesin Marmesin Umbelliferone->Marmesin Prenylation Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase

Simplified biosynthetic origins of moracin and psoralen.

Methodologies: From Nature to the Bench

Experimental Protocol: Isolation of Moracin C from Morus alba Root Bark

This protocol provides a robust, self-validating workflow for the extraction, fractionation, and purification of moracin C, a representative 2-arylbenzofuran.

Step 1: Extraction

  • Obtain dried root bark of Morus alba. Grind the material into a coarse powder to increase the surface area for solvent penetration.

  • Pack the powdered root bark (e.g., 1 kg) into a large-scale Soxhlet apparatus or a suitable extraction vessel.

  • Extract the material with 80% aqueous ethanol (e.g., 3 L) under reflux for 2-3 cycles.[17] The use of aqueous ethanol is causal; it effectively extracts a broad range of polar to moderately non-polar compounds, including phenolic benzofurans.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation. This will yield the crude extract.

Step 2: Solvent Partitioning (Fractionation)

  • Suspend the dried crude extract (e.g., 100 g) in distilled water (1 L).

  • Transfer the aqueous suspension to a large separatory funnel.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. This is a critical step to separate compounds based on their differential solubility.

    • First, partition against n-hexane to remove highly non-polar constituents like fats and waxes.[18]

    • Next, partition the remaining aqueous layer against diethyl ether (Et₂O) or ethyl acetate (EtOAc) (3 x 500 mL).[18] Benzofurans like moracin C are moderately polar and will preferentially move into this organic phase.

  • Collect the diethyl ether/ethyl acetate fraction, which is now enriched with benzofurans. Dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Step 3: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Pre-adsorb the dried Et₂O/EtOAc fraction onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed with a suitable non-polar solvent (e.g., n-hexane).

    • Elute the column with a step gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.). The gradient is essential for resolving compounds with different affinities for the stationary phase.

    • Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a UV lamp (254 nm and 365 nm) to identify fractions containing the target compounds.

  • Preparative HPLC:

    • Pool the fractions containing the compound of interest (as identified by TLC).

    • Subject the pooled, concentrated fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reversed-phase) column.

    • Elute with an isocratic or gradient system of methanol and water. This step provides high-resolution separation, yielding the pure compound. Moracin C can be isolated and purified using this method.[9]

Step 4: Structure Elucidation

  • Confirm the identity and purity of the isolated moracin C using standard spectroscopic techniques: Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) for structural confirmation.[9]

Isolation_Workflow Start Dried Morus alba Root Bark Extraction Ethanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Solvent Partitioning (Hexane, EtOAc) Concentration1->Partitioning Concentration2 Concentration of EtOAc Fraction Partitioning->Concentration2 Silica_Column Silica Gel Column Chromatography Concentration2->Silica_Column Fraction_Pooling TLC Analysis & Fraction Pooling Silica_Column->Fraction_Pooling Prep_HPLC Preparative HPLC (C18 Column) Fraction_Pooling->Prep_HPLC Pure_Compound Pure Moracin C Prep_HPLC->Pure_Compound Analysis Structure Elucidation (NMR, MS) Pure_Compound->Analysis

General workflow for isolating Moracin C.
Experimental Protocol: Palladium-Copper Catalyzed Synthesis of a 2-Arylbenzofuran

The Sonogashira coupling followed by intramolecular cyclization is a powerful and convergent strategy for constructing the 2-substituted benzofuran core.[19][20][21] This protocol describes a general, one-pot procedure.

Step 1: Reaction Setup

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 eq). The inert atmosphere is crucial to prevent the oxidation of the catalysts and reagents.

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper co-catalyst (e.g., CuI, 2-10 mol%).[22]

  • Dissolve the solids in a suitable degassed solvent, such as dimethylformamide (DMF) or triethylamine (TEA).

  • Add the terminal alkyne (1.1-1.2 eq) to the reaction mixture via syringe.

  • If not using TEA as the solvent, add a suitable base (e.g., TEA, K₂CO₃, or Cs₂CO₃, 2-3 eq). The base is required to deprotonate the alkyne and neutralize the HX formed during the catalytic cycle.

Step 2: Reaction Execution

  • Heat the reaction mixture to the desired temperature (typically 60-100°C).

  • Monitor the reaction progress by TLC or LC-MS. The first phase is the Sonogashira coupling, which forms a 2-(alkynyl)phenol intermediate. The subsequent intramolecular cyclization (5-endo-dig) is often promoted by the same catalytic system or simply by heat, leading to the formation of the benzofuran ring.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted benzofuran.

Sonogashira_Synthesis cluster_reactants Reactants & Catalysts cluster_cycle Catalytic Cycle Iodophenol o-Iodophenol Coupling Sonogashira Coupling Iodophenol->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Catalysts Pd(0) / Cu(I) Base (e.g., TEA) Catalysts->Coupling Cyclization Intramolecular Cyclization (5-endo-dig) Coupling->Cyclization Intermediate: 2-(Alkynyl)phenol Product 2-Substituted Benzofuran Cyclization->Product

Key steps in the one-pot Sonogashira synthesis of benzofurans.

Conclusion

The benzofuran scaffold represents a remarkable convergence of synthetic chemistry and natural product evolution. From Perkin's initial rearrangement synthesis to the ongoing discovery of novel derivatives in diverse ecological niches, benzofurans continue to be a source of significant scientific inquiry. Their prevalence in plants and fungi highlights their evolutionary importance, while their diverse biological activities underscore their potential as templates for the development of new therapeutic agents. The robust methodologies for their isolation and synthesis, as detailed in this guide, provide the necessary tools for researchers to continue to unlock the full potential of this versatile heterocyclic system.

References

  • Perkin rearrangement. Wikipedia. [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]

  • Psoralen. Wikipedia. [Link]

  • Joshi, O. P., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]

  • Perkin Rearrangement. Merck Index. [Link]

  • Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties. PubMed Central. [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, S., et al. (2022). De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L. ACS Omega. [Link]

  • Li, S., et al. (2022). De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L. PubMed Central. [Link]

  • Li, S., et al. (2022). De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L. ACS Omega. [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. [Link]

  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. ElectronicsAndBooks. [Link]

  • Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges. MDPI. [Link]

  • Developing in-vitro cultivation techniques for Psoralea corylifolia and optimizing seed germination methods to investigate the impact of elicitors on seedling growth. PubMed Central. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • Psoralen | C11H6O3. PubChem. [Link]

  • Production of psoralen from different organs (leaf, root and seeds) in... ResearchGate. [Link]

  • Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells. PubMed Central. [Link]

  • Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves. PubMed Central. [Link]

  • Two novel compounds from the root bark of Morus alba L. Figshare. [Link]

  • Isolation, characterization and biological activities of phenolics from the roots bark of Morus alba. PubMed. [Link]

  • Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(Benzofuran-5-YL)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, has long been a focal point in medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and synthetic therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2][3][4] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, the versatility of the benzofuran core underscores its significance as a "privileged structure" in drug discovery.[4][5][6] This guide focuses on a specific derivative, 2-(Benzofuran-5-YL)ethanol, and aims to provide a comprehensive framework for researchers and drug development professionals to explore its potential therapeutic targets. While direct studies on this particular molecule are nascent, the wealth of information on analogous structures provides a fertile ground for hypothesis-driven investigation. This document will synthesize existing knowledge, propose logical therapeutic avenues, and detail the experimental strategies required to elucidate the mechanism of action and validate potential molecular targets.

Part 1: The Benzofuran Landscape: A Foundation for Target Identification

The therapeutic potential of benzofuran derivatives is well-documented across various disease areas. Understanding these established activities is paramount to formulating a rational approach for investigating this compound.

Oncology: A Primary Frontier

Numerous benzofuran-containing compounds have demonstrated significant anticancer properties.[2][3] These molecules exert their effects through diverse mechanisms, including:

  • Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[4]

  • Kinase Inhibition: Targeting key signaling kinases involved in cell proliferation, survival, and angiogenesis.

  • Apoptosis Induction: Triggering programmed cell death through various intrinsic and extrinsic pathways.[4]

  • Histone Deacetylase (HDAC) Inhibition: Modifying the epigenetic landscape to alter gene expression in cancer cells.

Given the established precedent, oncology represents a high-priority area for investigating this compound.

Infectious Diseases: A Broad-Spectrum Potential

Benzofuran derivatives have shown promise as antimicrobial agents, with activity against a range of pathogens.[7] For instance, the structurally related S-benzofuran-2-yl ethanol has demonstrated antimicrobial properties, inhibiting the growth of both bacteria and yeast.[8] Furthermore, derivatives of 2-(benzofuran-2-yl)ethan-1-ol are being explored as potential antifungal agents.[9] The potential mechanisms of action in this domain include:

  • Inhibition of Essential Enzymes: Targeting microbial enzymes crucial for survival, such as DNA gyrase or β-lactamase.[4]

  • Disruption of Cell Wall Integrity: Compromising the structural integrity of the fungal or bacterial cell wall.[4]

  • Biofilm Inhibition: Preventing the formation of microbial biofilms, which contribute to persistent infections.

Neuroinflammation and Neurodegeneration: Modulating CNS Pathways

Certain benzofuran derivatives exhibit neuroprotective and psychoactive properties.[10] For example, ABT-239, a benzofuran-containing compound, is a potent and selective histamine H3 receptor antagonist with potential applications in cognitive disorders and schizophrenia.[11] Other derivatives have shown antidepressant effects and the ability to modulate neurotransmitter pathways.[4] This suggests that this compound could potentially target:

  • G-Protein Coupled Receptors (GPCRs): Such as serotonin, dopamine, or histamine receptors, which are critical in neurotransmission and mood regulation.

  • Enzymes Involved in Neuroinflammation: Including cyclooxygenase-2 (COX-2) or nuclear factor-kappa B (NF-κB) signaling components.[4]

  • Monoamine Transporters: Influencing the reuptake of neurotransmitters like serotonin and norepinephrine.[10]

Part 2: Strategic Target Identification and Validation Workflow

The following section outlines a systematic approach to identify and validate the therapeutic targets of this compound, progressing from broad phenotypic screening to specific molecular target engagement.

Phase 1: Phenotypic Screening to Uncover Biological Activity

The initial step is to perform broad phenotypic screens to identify the primary biological effects of the compound. This approach is unbiased and can reveal unexpected activities.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Panel Selection: Utilize a diverse panel of human cell lines representing different cancer types (e.g., breast, lung, colon), neuronal cells, and immune cells (e.g., macrophages).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM).

  • Staining: After a suitable incubation period (e.g., 24, 48, 72 hours), fix and stain the cells with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Analyze the images to quantify a wide array of cellular features, including cell count, nuclear morphology, mitochondrial membrane potential, cytoskeletal organization, and protein expression levels of key markers.

  • Data Interpretation: Compare the phenotypic profiles induced by this compound with a library of reference compounds with known mechanisms of action to generate initial hypotheses about its biological activity.

Data Presentation: Phenotypic Profile Summary

Cell LineIC50 (µM)Primary Phenotypic ChangePotential Therapeutic Area
MCF-7 (Breast Cancer)5.2Nuclear condensation, cell cycle arrest at G2/MOncology
A549 (Lung Cancer)8.1Disruption of microtubule networkOncology
SH-SY5Y (Neuronal)>100No significant cytotoxicityHigh therapeutic index for non-neuronal targets
RAW 264.7 (Macrophage)15.7Reduced nitric oxide production upon LPS stimulationAnti-inflammatory

This is a hypothetical data table for illustrative purposes.

Phase 2: Target Deconvolution using Chemical Proteomics

Once a primary biological activity is confirmed, the next step is to identify the direct protein targets of this compound.

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize a derivative of this compound functionalized with a reactive group (e.g., an alkyne or a photo-activatable group) and a purification handle (e.g., biotin).

  • Cell Lysate Treatment: Incubate the probe with cell lysates from the most responsive cell line identified in the phenotypic screen.

  • Target Capture: For photo-activatable probes, irradiate with UV light to covalently link the probe to its binding partners. For affinity-based probes, proceed directly to the next step.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

  • Proteolytic Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.

Visualization: Target Identification Workflow

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation A Diverse Cell Panel B Compound Treatment A->B C High-Content Imaging B->C D Phenotypic Profiling C->D E Chemical Probe Synthesis D->E Identified Biological Activity F Affinity Pulldown E->F G LC-MS/MS F->G H Protein Target Identification G->H I Cellular Thermal Shift Assay (CETSA) H->I Candidate Targets J Enzymatic/Binding Assays H->J K Genetic Knockdown/Overexpression H->K L In Vivo Target Engagement I->L J->L K->L G GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseX Kinase X RAF->KinaseX ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound This compound Compound->KinaseX Inhibition KinaseX->ERK

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.

Part 4: Future Directions and Concluding Remarks

The journey from a promising chemical scaffold to a validated therapeutic agent is a long and intricate one. The framework presented in this guide provides a logical and experimentally sound pathway to explore the therapeutic potential of this compound. The key to success lies in a multi-pronged approach that combines unbiased phenotypic screening with rigorous target identification and validation methodologies.

Further studies should also include comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology profiling to assess the drug-like properties of the compound. [12]The synthesis and evaluation of structural analogs can also provide valuable structure-activity relationship (SAR) data to optimize potency and selectivity.

References

  • Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11486-11513. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available from: [Link]

  • Anonymous. (2025). THERAPEUTIC POTENTIAL OF BENZOFURAN. ResearchGate. Available from: [Link]

  • Xu, Z., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Current Topics in Medicinal Chemistry, 22(1), 64-82. Available from: [Link]

  • Cheatwood, N., et al. (2017). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. Wright State University. Available from: [Link]

  • Anonymous. (2025). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. Available from: [Link]

  • Rickli, A., et al. (2015). Pharmacological Profile of Novel Psychoactive Benzofurans. British Journal of Pharmacology, 172(13), 3412-3425. Available from: [Link]

  • Jadidi, K., et al. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2018(3), M1003. Available from: [Link]

  • Koca, M., et al. (2005). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(4), 433-443. Available from: [Link]

  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. Available from: [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. Available from: [Link]

  • Butin, A. V., et al. (1999). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. Molecules, 4(3), 204-218. Available from: [Link]

  • Anonymous. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. National Institutes of Health. Available from: [Link]

  • Butin, A. V., et al. (1999). Furyl(aryl)alkanes and Their Derivatives. 19*. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. ResearchGate. Available from: [Link]

  • Anonymous. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available from: [Link]

  • Nakagawa, Y., et al. (2017). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Journal of Applied Toxicology, 37(3), 243-252. Available from: [Link]

  • Anonymous. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Journal of Basic Microbiology, 59(12), 1234-1241. Available from: [Link]

Sources

toxicological profile and safety data for benzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of Benzofuran Derivatives

Foreword

As a Senior Application Scientist, my experience in the preclinical drug development landscape has repeatedly demonstrated the critical importance of a thorough toxicological evaluation, especially for heterocyclic compounds like benzofuran derivatives. This guide is born from that experience, designed to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for assessing the safety of this important chemical class. We will move beyond a simple listing of facts, delving into the why behind the experimental choices and the causal links between chemical structure and toxicological outcomes. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reliable data to support regulatory submissions and clinical progression.

Introduction: The Double-Edged Sword of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives are abundant in nature, found in plants like Eupatorium, and have been developed into a wide range of pharmaceuticals and bioactive agents. However, the very chemical properties that make benzofurans attractive for drug design—specifically the furan ring—also harbor a potential for metabolic activation into toxic intermediates.

The core challenge in benzofuran toxicology lies in the metabolic bioactivation of the furan ring, which can lead to the formation of reactive metabolites. These metabolites are often the primary drivers of cellular damage, leading to toxicities such as hepatotoxicity, carcinogenicity, and genotoxicity. A comprehensive safety assessment, therefore, necessitates a deep understanding of these metabolic pathways.

Mechanistic Toxicology: Unraveling the Pathways to Cellular Damage

A robust toxicological assessment is not merely about observing an adverse effect; it is about understanding the underlying mechanism. For benzofuran derivatives, the primary mechanism of concern is metabolic activation by Cytochrome P450 (CYP) enzymes.

The Central Role of CYP-Mediated Bioactivation

The furan ring of the benzofuran scaffold is susceptible to oxidation by CYP enzymes, primarily in the liver. This process generates highly reactive intermediates, such as epoxides and cis-enedials, which are electrophilic and can readily form covalent adducts with cellular nucleophiles like DNA and proteins. This covalent binding is a key initiating event in cellular toxicity.

The specific CYP isozymes involved can vary depending on the substitution pattern of the benzofuran derivative, but common players include CYP1A2, CYP2E1, and CYP3A4. Understanding which isozymes are involved is critical for predicting potential drug-drug interactions and for selecting the appropriate in vitro test systems.

Below is a diagram illustrating the generalized metabolic activation pathway of a benzofuran derivative.

Benzofuran_Metabolism cluster_0 Phase I Metabolism (CYP450) cluster_1 Cellular Targets & Detoxification Benzofuran Benzofuran Derivative ReactiveMetabolite Reactive Electrophilic Intermediate (e.g., cis-enedial) Benzofuran->ReactiveMetabolite Oxidation Detox GSH Conjugation (Detoxification) ReactiveMetabolite->Detox GST Adducts Covalent Adducts ReactiveMetabolite->Adducts Covalent Binding Macromolecules Cellular Macromolecules (DNA, Proteins) Excretion Mercapturic Acid (Excretion) Detox->Excretion Toxicity Cellular Toxicity (Hepatotoxicity, Genotoxicity) Adducts->Toxicity in_vitro_workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Decision Point Start Test Compound (Benzofuran Derivative) Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Start->Metabolic_Stability Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Start->Cytotoxicity Reactive_Metabolite Reactive Metabolite Trapping (GSH, Cyanide) Metabolic_Stability->Reactive_Metabolite Cytotoxicity->Reactive_Metabolite Genotoxicity Ames Test (Bacterial Mutagenicity) Reactive_Metabolite->Genotoxicity CYP_ID CYP Isozyme Identification (Recombinant CYPs) Reactive_Metabolite->CYP_ID Decision Risk Assessment: Low vs. High Liability Genotoxicity->Decision CYP_ID->Decision

Caption: Tiered workflow for the in vitro toxicological assessment of benzofuran derivatives.

Experimental Protocol: Reactive Metabolite Trapping Assay

This assay is fundamental for benzofuran derivatives as it directly assesses the formation of reactive, electrophilic metabolites.

Objective: To detect and quantify the formation of reactive metabolites by trapping them with a nucleophile, typically glutathione (GSH).

Methodology:

  • Incubation Setup:

    • Prepare an incubation mixture containing the test compound (benzofuran derivative), human liver microsomes (as a source of CYP enzymes), and an NADPH-regenerating system.

    • In a parallel set of incubations, include a high concentration of glutathione (GSH).

  • Incubation Conditions: Incubate at 37°C for a specified time period (e.g., 60 minutes).

  • Sample Processing: Stop the reaction by adding a quenching solvent (e.g., acetonitrile). Centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Monitor for the parent compound to assess metabolic stability.

    • Search for the predicted mass of the GSH-adduct of the reactive metabolite. The presence of this adduct is direct evidence of reactive metabolite formation.

  • Data Interpretation: A significant formation of GSH adducts indicates a potential for bioactivation-related toxicity. The results can be used to rank-order compounds based on their propensity to form reactive metabolites.

Trustworthiness Check: The inclusion of control incubations (without NADPH or without microsomes) is essential to ensure that the observed adduct formation is indeed enzyme-mediated.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a regulatory-required assay for assessing the mutagenic potential of a compound.

Objective: To determine if a compound can induce mutations in the DNA of specific strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Use a panel of bacterial strains with different known mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon.

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), as many benzofurans require bioactivation to become mutagenic.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium that lacks the amino acid they cannot synthesize.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours. Only bacteria that have undergone a reverse mutation will be able to grow and form colonies.

  • Data Interpretation: A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive result, indicating mutagenic potential.

Key Toxicological Endpoints and Their Assessment

Hepatotoxicity

The liver is the primary site of metabolism for xenobiotics, and consequently, it is often the primary target organ for benzofuran-induced toxicity.

Assessment:

  • In Vitro: Cytotoxicity assays using human hepatocytes or hepatoma cell lines (e.g., HepG2) are used as an initial screen.

  • In Vivo: In rodent or non-rodent species, hepatotoxicity is assessed by monitoring serum levels of liver enzymes (e.g., ALT, AST) and through histopathological examination of liver tissue.

Causality: The covalent binding of reactive benzofuran metabolites to hepatic proteins is a key initiating event in liver injury. This can lead to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.

Genotoxicity and Carcinogenicity

As discussed, the ability of reactive metabolites to form DNA adducts raises concerns about the genotoxic and carcinogenic potential of benzofuran derivatives.

Assessment:

  • Genotoxicity: A standard battery of tests is employed, including the Ames test, the in vitro micronucleus assay (to detect chromosomal damage), and the in vivo comet assay (to detect DNA strand breaks).

  • Carcinogenicity: Long-term (e.g., 2-year) rodent bioassays are the gold standard for assessing carcinogenic potential. These are typically only conducted for compounds that will have long-term human exposure.

Data Summary: Comparative Toxicity of Benzofuran Derivatives

CompoundKey Toxicological FindingPutative MechanismReference
Benzofuran Hepatotoxic and carcinogenic in rodentsMetabolic activation to an epoxide intermediate
Amiodarone Contains a benzofuran moiety; associated with liver and lung toxicityComplex, involves mitochondrial injury
Eupatorin A naturally occurring benzofuran; exhibits cytotoxicity in cancer cell linesInduction of apoptosis

Regulatory Context and Future Directions

Regulatory agencies like the FDA and EMA have stringent requirements for the toxicological assessment of new chemical entities. For compounds containing a structural alert like a benzofuran ring, the expectation is that a thorough investigation of metabolic activation and genotoxicity has been conducted.

The future of benzofuran toxicology lies in the development and application of more predictive, mechanism-based assays. This includes the use of high-content imaging to assess multiple cytotoxicity endpoints simultaneously and the application of computational (in silico) models to predict metabolic activation pathways and toxicological liabilities.

Conclusion

The benzofuran scaffold will undoubtedly continue to be a valuable source of new therapeutic agents. A successful drug development program, however, must be built on a foundation of rigorous toxicological science. By understanding the mechanistic basis of benzofuran toxicity, employing robust experimental workflows, and proactively designing molecules to minimize metabolic activation, we can effectively navigate the safety challenges associated with this important chemical class. This guide provides a framework for that endeavor, emphasizing a proactive, mechanism-driven approach to safety assessment that is essential for bringing safe and effective medicines to patients.

References

  • Title: Furan-Containing Scaffolds in Medicinal Chemistry: An Overview of the Toxicological and Pharmacological Aspects Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: The furan bioactivation pathway and its relevance to drug design and development Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: In Vitro Evaluation of the Hepatotoxic Potential of a Benzofuran Derivative, (E)-2-(2-(3,4-dimethoxyphenyl)vinyl)-5,6-dimethoxybenzofuran, in HepG2 Cells Source: Molecules URL: [Link]

  • Title: Covalent binding of reactive metabolites to proteins: a paradigm of drug-induced liver injury Source: British Journal of Pharmacology URL: [Link]

  • Title: Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) Source: National Toxicology Program Technical Report Series URL: [Link]

  • Title: Amiodarone-induced liver toxicity: a review Source: Journal of Clinical and Translational Hepatology URL: [Link]

  • Title: Eupatorin, a flavonoid derived from Eupatorium cannabinum L., induces apoptosis in human leukemia B-cells and is enhanced by the p38-MAPK inhibitor SB203580 Source: Cancer Biology & Therapy URL: [Link]

Navigating the Solubility Landscape of 2-(Benzofuran-5-YL)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Discovery and Development

In the intricate journey of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, dictating a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic potential. This technical guide provides an in-depth exploration of the solubility of 2-(Benzofuran-5-YL)ethanol, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile in common organic solvents. By synthesizing theoretical principles with actionable experimental protocols, we aim to empower researchers to navigate the complexities of solubility and make informed decisions in their scientific endeavors.

Deconstructing the Molecule: A Structural Approach to Solubility Prediction

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] An analysis of the molecular structure of this compound provides the initial clues to its solubility behavior.

Key Structural Features:

  • Benzofuran Moiety: This fused aromatic ring system is inherently nonpolar and hydrophobic. The presence of aromatic rings can decrease aqueous solubility due to π-π stacking interactions.[3] In organic solvents, the benzofuran group will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Ethanol Side Chain (-CH₂CH₂OH): The hydroxyl (-OH) group introduces a significant degree of polarity to the molecule. This group is capable of acting as both a hydrogen bond donor and acceptor, which is a key factor in its interaction with polar solvents.[4][5] The presence of this group suggests potential solubility in protic and polar aprotic solvents.

The overall solubility of this compound will be a balance between the nonpolar character of the benzofuran core and the polar influence of the ethanol side chain.

The Interplay of Intermolecular Forces

The dissolution of a solute in a solvent is an energetic process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

  • Van der Waals Forces (Dispersion Forces): These are weak, transient attractions that will be the primary mode of interaction between the nonpolar benzofuran ring and nonpolar solvents like hexane and toluene.

  • Dipole-Dipole Interactions: The polar C-O and O-H bonds in the ethanol moiety create a molecular dipole, allowing for electrostatic interactions with other polar molecules.

  • Hydrogen Bonding: The hydroxyl group is the most significant contributor to the molecule's ability to form hydrogen bonds.[4][6] This will be the dominant interaction with protic solvents like alcohols (methanol, ethanol) and will also play a role in its solubility in polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).[7]

The following diagram illustrates the key intermolecular forces at play:

G cluster_solute This compound cluster_solvent Solvent Solute Benzofuran (Nonpolar) -CH₂CH₂OH (Polar, H-bonding) Solvent Solvent Molecule Solute->Solvent Intermolecular Forces (Van der Waals, Dipole-Dipole, H-Bonding)

Caption: Intermolecular forces governing solubility.

A Predictive Framework: Hansen Solubility Parameters

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) offer a powerful framework.[8][9] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the distance between the solute and solvent in this space. The smaller the distance, the higher the likelihood of solubility. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.

Expected Solubility Profile in Common Organic Solvents: A Qualitative Assessment

Based on the structural analysis and the principles of intermolecular forces, we can predict the qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. The alkyl chains of these short-chain alcohols also have some nonpolar character, which can interact favorably with the benzofuran ring.[1]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighThese solvents are polar and can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. They also possess some nonpolar characteristics that can solvate the benzofuran moiety.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighDMSO and DMF are highly polar solvents and strong hydrogen bond acceptors, which should effectively solvate the polar ethanol side chain. Their ability to dissolve a wide range of organic compounds suggests good solubility for this compound.
Nonpolar Aromatic Toluene, BenzeneModerateThe aromatic rings of these solvents can engage in π-π stacking interactions with the benzofuran ring. However, the polar hydroxyl group of the solute will have unfavorable interactions with these nonpolar solvents, likely limiting the overall solubility.
Nonpolar Aliphatic Hexane, CyclohexaneLowThese solvents are nonpolar and can only interact through weak van der Waals forces. The highly polar hydroxyl group of the solute will lead to poor solvation, making solubility in these solvents unfavorable. The principle of "like dissolves like" strongly suggests low solubility.[2]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can act as weak hydrogen bond acceptors. They are generally good solvents for a wide range of organic compounds, and a balance of interactions with both the polar and nonpolar parts of the solute is expected.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, experimental determination is essential. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents, based on established guidelines such as those from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[10][11]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility:

G A 1. Preparation of Solvent and Solute B 2. Addition of Excess Solute to Solvent A->B C 3. Equilibration (e.g., 24-48h at constant temperature) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Sample Collection and Filtration D->E F 6. Dilution of Saturated Solution E->F G 7. HPLC Analysis F->G H 8. Quantification and Solubility Calculation G->H

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of excess solid.

    • Centrifuge the vials at a moderate speed to further separate the undissolved solid from the saturated solution.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

    • Accurately weigh the filtered saturated solution.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

  • Calculation:

    • Calculate the concentration of this compound in the saturated solution from the HPLC data, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

Conclusion: A Pathway to Informed Formulation and Development

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]

  • PubMed. (2010). The impact of aromatic ring count on compound developability: further insights by examining carbo. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?. Retrieved from [Link]

  • ACS Publications. (2022, May 31). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 2-(Benzofuran-5-YL)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key structural motif in medicinal chemistry, benzofuran derivatives are integral to the discovery and development of novel therapeutics, with applications ranging from anticancer to antimicrobial agents.[1][2][3][4][5] 2-(Benzofuran-5-YL)ethanol is one such compound utilized in research and development. This guide provides a detailed framework for its safe handling, storage, and disposal. It is critical to note that comprehensive, peer-reviewed safety data for this specific molecule is limited. Therefore, this document is built upon the precautionary principle, deriving safety protocols from the known hazards of structurally analogous benzofuran derivatives and aromatic alcohols. This approach ensures a high margin of safety for all laboratory personnel.

Section 1: Chemical Identification and Properties

Proper identification is the first step in risk assessment. The fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1000548-28-6[6][7]
Molecular Formula C₁₀H₁₀O₂N/A
Molecular Weight 162.19 g/mol N/A
Physical State Not explicitly defined; likely a solid or high-boiling liquid at room temperature.Inferred

Section 2: Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data, a conservative risk assessment is mandatory. The potential hazards are inferred from safety data sheets (SDS) of similar compounds, such as other benzofuran derivatives and aromatic alcohols.[8][9][10]

2.1. Summary of Potential Hazards

The primary risks associated with this class of compounds involve irritation, potential organ toxicity, and environmental harm.

Hazard ClassDescriptionRationale / Supporting Evidence
Skin Corrosion/Irritation May cause skin irritation upon direct contact.[9][10]Structurally similar compounds are classified as skin irritants (H315).[9][10]
Serious Eye Damage/Irritation May cause serious eye irritation.[9][10]Analogous chemicals are classified as serious eye irritants (H319).[9][10]
Respiratory Tract Irritation Inhalation of dust or vapors may cause respiratory irritation.[9][10]Benzofuran derivatives are often classified under STOT SE 3 (H335).[9][10]
Specific Target Organ Toxicity Prolonged or repeated exposure may cause organ damage, particularly to the liver.[8]2,3-Benzofuran is suspected of causing liver damage through repeated exposure (H373).[8]
Carcinogenicity Suspected of causing cancer.[8]The parent compound, 2,3-Benzofuran, is classified as a Carcinogenicity Category 2 substance (H351).[8]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[8][9]Related compounds are classified as long-term aquatic hazards (H412).[8][9]
Flammability While data is unavailable, related aromatic compounds can be flammable.[8][11]2,3-Benzofuran is a flammable liquid (H226).[8] Vapors may form explosive mixtures with air.[11]

2.2. The Causality of Risk Assessment

The risk assessment process is not merely a checklist; it is a dynamic evaluation of Hazard x Exposure . While the intrinsic hazards of this compound are based on its chemical structure, the actual risk to personnel is determined by the frequency, duration, and concentration of exposure. The protocols in this guide are designed to minimize exposure, thereby mitigating the overall risk.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by PPE, is essential for minimizing exposure.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[12][13] This is the primary defense against inhaling potentially harmful vapors or dust.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[10]

  • Safety Stations: A fully functional eyewash station and safety shower must be readily accessible and located near the workstation.[8][12]

3.2. Personal Protective Equipment (PPE)

The selection of PPE is based on the potential hazards identified in Section 2.

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles or safety glasses with side shields.[12][14]Protects against splashes and airborne particles that could cause serious eye irritation.
Skin Chemical-resistant gloves (Nitrile recommended) and a flame-resistant lab coat.[12][14]Prevents direct skin contact, which may cause irritation. The lab coat protects the body and personal clothing.
Respiratory Not required for routine handling within a fume hood.A NIOSH/MSHA-approved respirator may be required for large spills or if engineering controls fail.[11][14]

Section 4: Safe Handling Protocols

Adherence to a standardized handling protocol is crucial for ensuring reproducible and safe experimental outcomes.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

  • PPE Donning: Put on all required PPE as detailed in Section 3.2.

  • Chemical Transfer: If the compound is a solid, use a spatula or powder funnel to transfer it, minimizing the creation of dust. If it is a liquid, use a pipette or syringe.

  • Container Management: Keep the primary container tightly sealed when not in use.[10]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition, as flammability is a potential hazard.[11]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][14]

  • Transport: When moving the chemical within the lab, use a secondary container to mitigate spills.

Section 5: Storage and Stability

Proper storage is vital for maintaining the chemical's integrity and preventing hazardous situations.

5.1. Storage Conditions

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[10][14]

  • Cabinetry: For long-term storage, use a dedicated cabinet for flammable or reactive materials.[15] Do not store on open benches or in fume hoods.[13]

  • Temperature: While room temperature storage may be adequate, refrigeration in a spark-proof unit is recommended for volatile compounds to maintain stability.[16][17][18]

  • Container: Keep the compound in its original, tightly sealed container.[10][15]

5.2. Chemical Compatibility and Stability

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.[11][14][19]

  • Hazardous Reactions: Hazardous polymerization is not expected to occur.[11] However, contact with incompatible materials could lead to vigorous reactions.

  • Stability: The compound is expected to be stable under recommended storage conditions, but may be sensitive to air or light.[11]

Section 6: Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

6.1. Spill Response Protocol

In the event of a spill, a structured response is critical. The following workflow should be adopted.

SpillResponse start Spill Detected assess Assess Spill Size & Location (Inside or Outside Fume Hood?) start->assess small_spill Small Spill (Inside Hood) assess->small_spill Small large_spill Large Spill or Outside Hood assess->large_spill Large contain Contain Spill with Absorbent Material small_spill->contain Proceed evacuate Alert Personnel & Evacuate Area large_spill->evacuate Proceed cleanup Pick up with Non-Sparking Tools Place in Labeled Waste Container contain->cleanup decontaminate Decontaminate Area with Soap and Water cleanup->decontaminate report Document Incident decontaminate->report contact_ehs Contact Emergency Services & EH&S evacuate->contact_ehs contact_ehs->report

Caption: Emergency spill response workflow for this compound.

6.2. First Aid Measures

Immediate first aid can lessen potential harm. Always consult the supplier's SDS and seek medical attention if symptoms persist.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][14]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][19]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][14]

6.3. Fire Fighting

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11][12]

  • Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.[11][14] Containers may explode when heated.[11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11][14]

Section 7: Waste Disposal

Proper disposal is an ethical and regulatory responsibility to protect the environment.

  • Procedure: Dispose of waste material in a properly labeled, sealed container. This compound must be disposed of as hazardous chemical waste.

  • Environmental Precautions: Do not allow the material to enter drains or waterways, given its potential for long-lasting harm to aquatic life.[8][9]

  • Regulations: All disposal practices must comply with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.[12]

Conclusion

While this compound is a valuable compound in drug discovery, its handling demands respect and caution. By understanding the potential hazards inferred from related structures and rigorously applying the engineering controls, personal protective equipment, and standardized protocols outlined in this guide, researchers can work with this chemical safely and effectively. The foundation of laboratory safety is a combination of knowledge, preparation, and consistent adherence to best practices.

References

  • PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • Princeton University Environmental Health & Safety. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of California, Los Angeles - Environmental Health & Safety. Chapter 4: Proper Storage of Chemicals in Laboratories. [Link]

  • Song, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. [Link]

  • Gontarczyk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Kumar, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

Sources

Methodological & Application

Synthesis of 2-(Benzofuran-5-YL)ethanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the synthesis of 2-(Benzofuran-5-YL)ethanol, a valuable building block in medicinal chemistry and drug development. The described synthetic strategy is a robust multi-step process commencing with the formylation of 5-bromobenzofuran to yield benzofuran-5-carbaldehyde. Subsequent chain extension via a Horner-Wadsworth-Emmons reaction, followed by a two-step reduction protocol, affords the target molecule with high purity. This guide offers in-depth procedural details, mechanistic insights, and data interpretation to assist researchers in the successful synthesis and characterization of this compound.

Introduction

Benzofuran scaffolds are integral components of numerous biologically active compounds and natural products. Their unique structural and electronic properties make them privileged moieties in the design of novel therapeutic agents. The title compound, this compound, serves as a key intermediate for the elaboration of more complex molecules, enabling the exploration of new chemical space in drug discovery programs. This document outlines a reliable and reproducible synthetic route to this important building block, designed for researchers and professionals in the field of organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a three-stage process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, benzofuran-5-carbaldehyde. This is followed by a carbon-carbon bond-forming reaction to introduce a two-carbon side chain. The final stage involves the reduction of the functional groups to yield the desired primary alcohol.

Synthesis_Workflow Start 5-Bromobenzofuran Step1 Step 1: Formylation (Grignard Reaction) Start->Step1 Intermediate1 Benzofuran-5-carbaldehyde Step1->Intermediate1 Step2 Step 2: Chain Extension (Horner-Wadsworth-Emmons) Intermediate1->Step2 Intermediate2 Ethyl (E)-3-(benzofuran-5-yl)acrylate Step2->Intermediate2 Step3 Step 3: Reduction (Catalytic Hydrogenation) Intermediate2->Step3 Intermediate3 Ethyl 2-(benzofuran-5-yl)acetate Step3->Intermediate3 Step4 Step 4: Reduction (LiAlH4) Intermediate3->Step4 End This compound Step4->End

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Benzofuran-5-carbaldehyde

The initial stage of the synthesis focuses on the preparation of the key aldehyde intermediate, benzofuran-5-carbaldehyde, from commercially available 5-bromobenzofuran. This transformation is efficiently achieved through a Grignard reaction followed by formylation using N,N-dimethylformamide (DMF).

Reaction Scheme:
Causality of Experimental Choices:

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The use of magnesium turnings activated with a crystal of iodine facilitates the insertion of magnesium into the aryl-bromide bond. Dry tetrahydrofuran (THF) is employed as the solvent due to its ability to solvate the Grignard reagent and its relatively low reactivity under the reaction conditions. The formylation is carried out at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions. Acidic workup is necessary to hydrolyze the intermediate adduct and furnish the final aldehyde product.

Detailed Experimental Protocol:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
5-Bromobenzofuran197.035.0 g0.025 mol
Magnesium (turnings)24.310.92 g0.038 mol
Iodine253.811 crystal-
N,N-Dimethylformamide (DMF)73.093.6 g0.049 mol
Tetrahydrofuran (THF), dry-27.5 mL-
3N Hydrochloric Acid-As needed-
Ethyl Acetate-400 mL-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (0.92 g) and a single crystal of iodine.

  • Under a nitrogen atmosphere, add a solution of 5-bromobenzofuran (0.5 g) in dry THF (2.5 mL).

  • Gently heat the mixture to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the onset of reflux.

  • Once the reaction has started, add the remaining solution of 5-bromobenzofuran (4.5 g) in dry THF (25 mL) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

  • Slowly add dry DMF (3.6 g) dropwise, ensuring the temperature remains below -30 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C in an ice bath and carefully acidify to pH 2 with 3N HCl.

  • Stir the mixture for 30 minutes at 0 °C.

  • Dilute the reaction mixture with water (500 mL) and extract with ethyl acetate (2 x 200 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/dichloromethane) to yield benzofuran-5-carbaldehyde as a liquid (Expected yield: ~54%).[1]

Part 2: Synthesis of Ethyl (E)-3-(benzofuran-5-yl)acrylate

The second stage involves a Horner-Wadsworth-Emmons (HWE) reaction to extend the carbon chain of benzofuran-5-carbaldehyde by two atoms, forming an α,β-unsaturated ester.[2] This reaction is known for its high stereoselectivity, predominantly yielding the (E)-isomer.[2][3]

Reaction Scheme:
Causality of Experimental Choices:

The HWE reaction utilizes a stabilized phosphonate ylide, which is generated in situ by deprotonating triethyl phosphonoacetate with a suitable base, such as sodium hydride.[4] The ylide then undergoes a nucleophilic attack on the aldehyde carbonyl, leading to the formation of the alkene. The use of stabilized ylides generally favors the formation of the thermodynamically more stable (E)-alkene.[2] The byproduct, diethyl phosphate, is water-soluble, which simplifies the purification process.

Detailed Experimental Protocol:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Benzofuran-5-carbaldehyde146.142.0 g0.0137 mol
Triethyl phosphonoacetate224.163.36 g0.015 mol
Sodium Hydride (60% in oil)24.000.66 g0.0165 mol
Tetrahydrofuran (THF), dry-50 mL-
Saturated Ammonium Chloride-As needed-
Ethyl Acetate-150 mL-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.66 g of a 60% dispersion in mineral oil) and wash with dry hexanes to remove the oil.

  • Carefully add dry THF (30 mL) to the sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (3.36 g) dropwise to the stirred suspension.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of benzofuran-5-carbaldehyde (2.0 g) in dry THF (20 mL) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (E)-3-(benzofuran-5-yl)acrylate.

Part 3: Synthesis of this compound

The final stage of the synthesis involves the reduction of the α,β-unsaturated ester to the desired saturated primary alcohol. This is achieved in a two-step process: catalytic hydrogenation to reduce the carbon-carbon double bond, followed by reduction of the ester to the alcohol using lithium aluminum hydride (LiAlH₄).

Step 3a: Catalytic Hydrogenation of Ethyl (E)-3-(benzofuran-5-yl)acrylate

Step3a Intermediate2 Ethyl (E)-3-(benzofuran-5-yl)acrylate Catalyst + H2, Pd/C in Ethanol Intermediate2->Catalyst Intermediate3 Ethyl 2-(benzofuran-5-yl)acetate Catalyst->Intermediate3

Caption: Reduction of the acrylate double bond.

Causality of Experimental Choices:

Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of alkenes. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol. This method selectively reduces the double bond without affecting the ester functionality under controlled conditions.

Detailed Experimental Protocol:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl (E)-3-(benzofuran-5-yl)acrylate216.232.5 g0.0116 mol
10% Palladium on Carbon (Pd/C)-0.25 g-
Ethanol-50 mL-
Hydrogen Gas-Balloon pressure-

Procedure:

  • To a hydrogenation flask, add ethyl (E)-3-(benzofuran-5-yl)acrylate (2.5 g) and ethanol (50 mL).

  • Carefully add 10% Pd/C (0.25 g) to the solution.

  • Seal the flask, evacuate, and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(benzofuran-5-yl)acetate, which can be used in the next step without further purification.

Step 3b: Reduction of Ethyl 2-(benzofuran-5-yl)acetate to this compound

Step3b Intermediate3 Ethyl 2-(benzofuran-5-yl)acetate Reagents + 1) LiAlH4, THF + 2) H2O workup Intermediate3->Reagents FinalProduct This compound Reagents->FinalProduct

Caption: Reduction of the ester to the primary alcohol.

Causality of Experimental Choices:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[5][6][7] The reaction is carried out in an anhydrous ethereal solvent like THF to prevent the violent reaction of LiAlH₄ with protic solvents. The workup procedure with sequential addition of water and base is crucial for safely quenching the excess reagent and precipitating the aluminum salts, facilitating the isolation of the alcohol product.

Detailed Experimental Protocol:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 2-(benzofuran-5-yl)acetate218.252.3 g0.0105 mol
Lithium Aluminum Hydride (LiAlH₄)37.950.60 g0.0158 mol
Tetrahydrofuran (THF), dry-40 mL-
Water-As needed-
15% Sodium Hydroxide Solution-As needed-
Ethyl Acetate-100 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (0.60 g) and dry THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 2-(benzofuran-5-yl)acetate (2.3 g) in dry THF (20 mL) dropwise to the stirred suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the ester is completely consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water (1.8 mL).

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization

The final product and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Lithium aluminum hydride and sodium hydride are highly reactive and moisture-sensitive. Handle with extreme care under an inert atmosphere.

  • Grignard reagents are also moisture-sensitive and should be handled under anhydrous conditions.

  • The quenching of LiAlH₄ and NaH reactions is highly exothermic and should be performed slowly and with adequate cooling.

References

  • University of Cambridge, Department of Chemistry. Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Reddit. LiAlH4. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Royal Society of Chemistry.
  • MDPI. Synthesis of 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank.
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Chemguide. reduction of carboxylic acids. Available at: [Link]

  • Wiley-VCH.
  • AdiChemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Available at: [Link]

  • National Institutes of Health. 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid.
  • ResearchGate. Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid.
  • Tokyo Chemical Industry Co., Ltd.
  • ACS Publications. Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases.
  • National Institutes of Health.
  • ResearchGate. Promoting Electro‐Hydrogenation of Hydrophobic Benzofuran over Pd‐Based Catalyst in Aqueous Media via Electrolyte Engineering.
  • ResearchGate.
  • Wiley Online Library.
  • Semantic Scholar. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans.
  • ACS Publications. Iridium-Catalysed Asymmetric Allylic Alkylation of Benzofuran γ-Lactone Followed by Heteroaromatic Cope. The Journal of Organic Chemistry.

Sources

The Alchemical Marriage of Metals: A Definitive Guide to Palladium and Copper-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif, ubiquitously found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent biological activity has positioned it as a cornerstone in drug discovery, with derivatives exhibiting anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1] Consequently, the development of efficient and versatile synthetic methodologies to access this valuable scaffold remains a paramount objective for organic and medicinal chemists. This guide provides an in-depth exploration of the two most powerful catalytic systems for benzofuran synthesis: those based on palladium and copper. We will dissect the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, empowering researchers to confidently employ these powerful synthetic tools.

Part I: The Palladium Paradigm - Precision and Versatility in Benzofuran Construction

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application to benzofuran synthesis is a testament to its power and versatility.[3][4] Palladium-catalyzed methods offer a broad substrate scope and functional group tolerance, enabling the construction of highly substituted benzofurans with remarkable control.

The Sonogashira Coupling-Cyclization Cascade: A Workhorse Strategy

One of the most robust and widely employed methods for benzofuran synthesis involves a tandem Sonogashira coupling and subsequent intramolecular cyclization.[5] This one-pot, multi-component approach allows for the rapid assembly of 2,3-disubstituted benzofurans from readily available starting materials.

Mechanistic Insights: The reaction proceeds through a well-defined catalytic cycle. Initially, a palladium(0) species undergoes oxidative addition to an o-iodophenol. The resulting arylpalladium(II) intermediate then participates in a Sonogashira cross-coupling with a terminal alkyne, a process co-catalyzed by copper(I) iodide, to form a 2-alkynylphenol intermediate. Subsequent intramolecular 5-endo-dig cyclization, often facilitated by the palladium catalyst or a base, furnishes the benzofuran ring.

Visualizing the Catalytic Cycle:

Caption: The synergistic palladium and copper catalytic cycles in the Sonogashira-based benzofuran synthesis.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Benzofurans

This protocol is a representative example of a microwave-assisted, one-pot, three-component synthesis.[6]

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Aryl iodide (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the o-iodophenol, terminal alkyne, aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,3-disubstituted benzofuran.

Causality in Experimental Choices:

  • Microwave Irradiation: Significantly reduces reaction times and often improves yields by minimizing the formation of side products.[6]

  • Copper(I) Iodide: Acts as a co-catalyst, essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step in the Sonogashira coupling.[3][7]

  • Triethylamine: Serves as a base to deprotonate the terminal alkyne and to neutralize the HI generated during the catalytic cycle.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and catalyst, facilitating the reaction.

C-H Activation/Oxidative Cyclization: An Atom-Economical Approach

More recently, palladium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for benzofuran synthesis.[8][9][10][11] These methods obviate the need for pre-functionalized starting materials, such as organohalides, leading to more efficient and environmentally benign synthetic routes.

Mechanistic Insights: A common pathway involves the reaction of a phenol with an alkyne. The palladium catalyst coordinates to the phenol and the alkyne, followed by C-H activation of the phenol at the ortho position to form a palladacycle. Subsequent insertion of the alkyne into the palladium-carbon bond and reductive elimination furnishes the benzofuran product. An oxidant is typically required to regenerate the active palladium(II) catalyst.

Visualizing the C-H Activation Workflow:

CH_activation Phenol + Alkyne Phenol + Alkyne Palladacycle Formation Palladacycle Formation Phenol + Alkyne->Palladacycle Formation Pd(II) catalyst Alkyne Insertion Alkyne Insertion Palladacycle Formation->Alkyne Insertion Reductive Elimination Reductive Elimination Alkyne Insertion->Reductive Elimination Benzofuran Benzofuran Reductive Elimination->Benzofuran Pd(0) Pd(0) Reductive Elimination->Pd(0) Pd(0)->Palladacycle Formation Oxidant

Caption: A simplified workflow for palladium-catalyzed C-H activation/oxidative cyclization for benzofuran synthesis.

Experimental Protocol: Synthesis of 2-Arylbenzofurans via C-H Activation

This protocol is adapted from a method involving the reaction of 2-hydroxystyrenes with iodobenzenes.[8][9][10]

Materials:

  • 2-Hydroxystyrene (0.5 mmol)

  • Iodobenzene (0.6 mmol)

  • Pd(OAc)₂ (0.025 mmol, 5 mol%)

  • Ag₂CO₃ (1.0 mmol)

  • Anhydrous 1,4-dioxane (2 mL)

  • Schlenk tube with a stir bar

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the 2-hydroxystyrene, iodobenzene, Pd(OAc)₂, and Ag₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-arylbenzofuran.

Causality in Experimental Choices:

  • Palladium(II) Acetate: A common and effective palladium(II) precatalyst for C-H activation reactions.

  • Silver Carbonate: Acts as both a base and an oxidant in this transformation, facilitating the regeneration of the active Pd(II) catalyst.

  • Anhydrous 1,4-Dioxane: A high-boiling solvent suitable for the elevated temperatures often required for C-H activation.

Part II: The Copper Connection - Cost-Effective and Robust Benzofuran Syntheses

Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations, and its application in benzofuran synthesis is well-established.[3][7] Copper-catalyzed methods are particularly effective for intramolecular cyclizations.

Ullmann-Type Intramolecular C-O Coupling: A Classic Reimagined

The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, can be adapted for the intramolecular synthesis of benzofurans.[12] This approach typically involves the cyclization of an o-halophenol bearing a suitable side chain.

Mechanistic Insights: The reaction is believed to proceed through a copper(I) intermediate. The phenolic proton is first removed by a base, and the resulting phenoxide coordinates to the copper catalyst. Intramolecular oxidative addition of the aryl halide to the copper center, followed by reductive elimination, forms the C-O bond of the benzofuran ring.

Visualizing the Ullmann-Type Cyclization:

ullmann_cyclization o-Halophenol Derivative o-Halophenol Derivative Copper Phenoxide Complex Copper Phenoxide Complex o-Halophenol Derivative->Copper Phenoxide Complex Cu(I) catalyst + Base Intramolecular Oxidative Addition Intramolecular Oxidative Addition Copper Phenoxide Complex->Intramolecular Oxidative Addition Reductive Elimination Reductive Elimination Intramolecular Oxidative Addition->Reductive Elimination Benzofuran Benzofuran Reductive Elimination->Benzofuran

Caption: A simplified representation of the key steps in a copper-catalyzed Ullmann-type intramolecular cyclization for benzofuran synthesis.

Copper-Catalyzed Aerobic Oxidative Cyclization: A Green Approach

A highly attractive and environmentally friendly method for benzofuran synthesis involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.[13][14] This one-pot procedure utilizes molecular oxygen as the terminal oxidant, with water as the only byproduct.[13]

Experimental Protocol: Synthesis of Polysubstituted Benzofurans

This protocol is based on the work of Jiang and coworkers.[13]

Materials:

  • Phenol (1.0 mmol)

  • Alkyne (1.2 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (3 mL)

  • Schlenk tube with a stir bar

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the phenol, alkyne, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the tube with oxygen (using a balloon) three times.

  • Add toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired polysubstituted benzofuran.

Causality in Experimental Choices:

  • Copper(I) Iodide: An effective and inexpensive copper catalyst for this transformation.

  • 1,10-Phenanthroline: A nitrogen-based ligand that stabilizes the copper catalyst and enhances its reactivity.

  • Potassium Carbonate: A base required for the deprotonation of the phenol.

  • Oxygen: Serves as the terminal oxidant in the aerobic oxidative cyclization.

Quantitative Data Summary

Catalytic SystemKey Reaction TypeTypical Yields (%)Substrate ScopeKey Advantages
Palladium Sonogashira Coupling-Cyclization70-95%Broad (aryl, vinyl, alkyl alkynes)High efficiency, one-pot, multi-component
Palladium C-H Activation/Oxidative Cyclization60-90%Phenols, styrenes, alkynesAtom economy, no pre-functionalization
Copper Ullmann-Type C-O Coupling65-95%o-Halophenol derivativesCost-effective, robust
Copper Aerobic Oxidative Cyclization60-85%Phenols, alkynesEnvironmentally friendly (O₂ as oxidant)

Conclusion and Future Outlook

The palladium and copper-catalyzed synthesis of benzofurans represents a mature yet continually evolving field of research. While palladium-based methods offer unparalleled precision and a broad substrate scope, copper catalysis provides a cost-effective and sustainable alternative. The ongoing development of novel ligands and catalytic systems promises to further enhance the efficiency and applicability of these powerful transformations. As the demand for novel benzofuran-containing molecules in drug discovery and materials science continues to grow, the methodologies outlined in this guide will undoubtedly serve as a vital resource for researchers at the forefront of chemical synthesis.

References

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing).[Link]

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed.[Link]

  • Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society.[Link]

  • Palladium-catalyzed tandem cyclization reaction: access to isoxazoline-benzofuran bis-heterocycles. Chemical Communications (RSC Publishing).[Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health (NIH).[Link]

  • Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Semantic Scholar.[Link]

  • Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. MDPI.[Link]

  • Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. ResearchGate.[Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications (RSC Publishing).[Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Sci-Hub.[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[Link]

  • Benzofuran synthesis. Organic Chemistry Portal.[Link]

  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Chemtracts.[Link]

  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.[Link]

  • Palladium-Catalyzed Tandem C–H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Organic Letters - ACS Publications.[Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. RSC Publishing.[Link]

  • Flexible Synthesis of Benzofuranones. ChemistryViews.[Link]

  • Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. PubMed Central.[Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PubMed Central.[Link]

  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. ElectronicsAndBooks.[Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online.[Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing).[Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters - ACS Publications.[Link]

  • Catalytic CH Bond Functionalization with Palladium(II) - -- Latest development in the synthesis of functionalized indoles and benzofurans/dihydrobenzofurans. MSU chemistry.[Link]

  • Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. SciSpace.[Link]

  • Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. ResearchGate.[Link]

  • Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate.[Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. OUCI.[Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ijcrt.org.[Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. scirp.org.[Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt.[Link]

  • ChemInform Abstract: Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. ResearchGate.[Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health (NIH).[Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing.[Link]

  • Ullmann condensation. Wikipedia.[Link]

  • Benzofuran. Wikipedia.[Link]

Sources

Application Notes & Protocols for 2-(Benzofuran-5-YL)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Untapped Potential of 2-(Benzofuran-5-YL)ethanol

The benzofuran ring system, a fusion of benzene and furan, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties have made it a cornerstone in the design of numerous therapeutic agents. Molecules incorporating this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] Benzofuran derivatives are not merely academic curiosities; they are components of clinically approved drugs like the antiarrhythmic agent Amiodarone, underscoring their therapeutic relevance.[6][7]

This guide focuses on a specific, yet versatile, building block: This compound (CAS No. 1000548-28-6). While direct literature on the biological applications of this exact molecule is sparse, its structure presents a compelling starting point for drug discovery campaigns. It combines the proven benzofuran core with a reactive ethyl alcohol side chain at the 5-position. This hydroxyl group serves as a critical synthetic handle, allowing for the strategic elaboration of the scaffold to explore new chemical space and develop novel therapeutic agents.

This document serves as both an application note and a practical protocol guide. It is designed to provide medicinal chemists with the conceptual framework and detailed methodologies required to leverage this compound as a key intermediate in the synthesis of next-generation therapeutics. We will explore its synthetic utility and propose a detailed workflow for its application in a high-value therapeutic area: the development of microtubule-targeting anticancer agents.

Part 1: Synthetic Applications of the Ethyl Alcohol "Handle"

The primary utility of this compound lies in the reactivity of its primary alcohol. This functional group is ideal for introducing a variety of linkers and pharmacophores through well-established chemical transformations. The most common and powerful of these is the Williamson ether synthesis, which allows for the coupling of the benzofuran moiety to other molecular fragments through a stable ether linkage.

This approach is fundamental for fragment-based drug design (FBDD) and lead optimization, where the benzofuran scaffold can be systematically combined with other groups to probe interactions with a biological target.

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol details a general method for coupling this compound with an alkyl halide. This reaction is central to creating a library of derivatives for screening.

Rationale: The protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the alcohol, forming a reactive alkoxide. The use of an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) is crucial as it readily dissolves the reactants but does not interfere with the highly reactive base and nucleophile. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.

Materials & Reagents:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide of interest (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Schlenk line or inert atmosphere manifold

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Step-by-Step Methodology:

  • Preparation: To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium alkoxide may be observed as a slight change in color or turbidity.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 50 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc) to yield the pure ether product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: Synthetic Workflow

The following diagram illustrates the strategic use of this compound as a foundational building block.

G cluster_0 Core Building Block cluster_1 Chemical Transformation cluster_2 Intermediate & Final Product A This compound B Deprotonation (e.g., NaH) A->B Add Base D Reactive Alkoxide Intermediate B->D Forms Nucleophile C Nucleophilic Attack (Williamson Ether Synthesis) E Pharmacophore-Coupled Benzofuran Derivative C->E Forms Ether Linkage D->C Reacts with R-X (Electrophile)

Caption: Synthetic strategy for derivatizing this compound.

Part 2: Application in Anticancer Drug Discovery - Targeting Microtubules

Benzofuran-based compounds have shown significant promise as anticancer agents by inhibiting tubulin polymerization.[8][9] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-aroylbenzofuran scaffold, in particular, is a known pharmacophore for this mechanism.

We can hypothesize that by linking the this compound core to a suitable aroyl moiety via the ether linkage described in Part 1, we can create novel tubulin inhibitors.

Proposed Mechanism of Action

The designed compounds are intended to bind to the colchicine-binding site on β-tubulin. This binding event physically prevents the polymerization of tubulin dimers into microtubules. Without a functional microtubule network, cancer cells cannot segregate their chromosomes during mitosis, triggering cell death.

Visualization: Microtubule Disruption Pathway

G cluster_pathway cluster_inhibition Tubulin α/β-Tubulin Dimers MT Microtubules (Dynamic Polymerization) Tubulin->MT Polymerization Tubulin->MT MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle MT->Spindle MPhase M-Phase (Mitosis) Spindle->MPhase Spindle->MPhase Arrest G2/M Arrest MPhase->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Inhibitor Benzofuran Derivative (e.g., from Protocol 1) Inhibitor->Tubulin Binds to Colchicine Site

Caption: Pathway of microtubule dynamics and its inhibition by a benzofuran agent.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol provides a method to screen newly synthesized benzofuran derivatives for their ability to inhibit microtubule formation.

Rationale: This is a fluorescence-based assay. A reporter molecule that fluoresces upon incorporation into growing microtubules is used. Inhibitors will prevent this incorporation, leading to a reduced fluorescence signal compared to a control. The assay measures the kinetics of polymerization, providing quantitative data (IC₅₀) on the potency of the test compounds.

Materials & Reagents:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized bovine tubulin (>99% pure)

    • General Tubulin Buffer (G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Fluorescent reporter

    • Paclitaxel (positive control for polymerization)

    • Nocodazole (positive control for inhibition)

  • Synthesized benzofuran derivatives dissolved in DMSO

  • 96-well, black, flat-bottom plates

  • Multichannel pipette

  • Fluorescence plate reader with temperature control (37 °C)

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare a 2X tubulin master mix in G-PEM buffer with GTP and the fluorescent reporter. Keep on ice.

  • Compound Plating: Create a serial dilution of your synthesized benzofuran derivatives in G-PEM buffer. A typical starting concentration is 100 µM, diluted down to low nM. Pipette 50 µL of each concentration into the wells of the 96-well plate. Include wells for:

    • Vehicle control (DMSO in G-PEM buffer)

    • Positive control (Nocodazole)

    • Baseline control (No tubulin)

  • Assay Initiation: Pre-warm the plate reader to 37 °C. Just before starting the assay, add 50 µL of the 2X tubulin master mix to each well using a multichannel pipette. This initiates the polymerization reaction.

  • Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements. Read fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the baseline fluorescence from all readings.

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) for each curve.

    • Normalize the Vmax of the compound-treated wells to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation: Structure-Activity Relationship (SAR) Table

The data from Protocol 2 would be compiled into an SAR table to guide the next round of synthesis. This allows for systematic optimization of the lead compound.

Compound IDR-Group (from Protocol 1)Tubulin Polymerization IC₅₀ (µM)Cytotoxicity (MCF-7) GI₅₀ (µM)
BZ-01 Benzyl15.225.8
BZ-02 4-Methoxybenzyl8.512.1
BZ-03 4-Chlorobenzyl2.13.5
BZ-04 3,4,5-Trimethoxybenzyl0.9 1.3
Nocodazole (Reference Control)0.50.8

Data shown is hypothetical for illustrative purposes.

This table clearly demonstrates how modifying the "R-Group" systematically improves potency, with the trimethoxybenzyl group (BZ-04) showing the highest activity, a common feature for colchicine-site binders.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for medicinal chemistry programs. While it may not have inherent biological activity, its true power is unlocked when used as a scaffold. The ethyl alcohol handle provides a reliable point for chemical modification, enabling the exploration of structure-activity relationships in a rational and efficient manner. As demonstrated, this building block can be readily incorporated into a discovery workflow targeting validated mechanisms, such as tubulin polymerization inhibition for cancer therapy. Future work should focus on synthesizing diverse libraries based on this core and screening them against a wide range of biological targets to fully exploit the therapeutic potential of the benzofuran scaffold.

References

  • Asif, M. (2021). A review on the versatile and multicultural prospective of benzofuran.
  • BenchChem. (2025). The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide. BenchChem Technical Guides.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548.
  • Kauser, S. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00061.
  • Eldehna, W. M., et al. (2022). Benzofuran – Knowledge and References. Taylor & Francis.
  • ResearchGate. (2020). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods.
  • Patel, H. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 10(4).
  • BenchChem. (2025). The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. BenchChem Technical Guides.
  • Wang, S.-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27992-28019.
  • Abadi, A. S., et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC advances, 13(37), 25953-25963.
  • University of Wisconsin-Platteville. (2017). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation.
  • Sinha, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 4th International Conference on Innovations in Chemical, Biological and Environmental Sciences (ICICBES-2023).
  • Royal Society of Chemistry. (2019).
  • ResearchGate. (2025). 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
  • Singh, P., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(5), 2378.
  • Bortolozzi, R., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519.
  • BLD Pharm. (n.d.). This compound. BLD Pharm Product Page.
  • Google Patents. (2010). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.

Sources

The Strategic Utility of 2-(Benzofuran-5-YL)ethanol in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3] Its unique electronic and structural properties make it an attractive starting point for the development of novel therapeutics. Among the various functionalized benzofurans, 2-(Benzofuran-5-yl)ethanol stands out as a particularly versatile building block. The presence of a primary alcohol on the ethyl side chain provides a reactive handle for a multitude of chemical transformations, allowing for the strategic elaboration of the molecule into more complex structures. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced molecular architectures.

Physicochemical Properties and Reactivity Profile

This compound is a stable, crystalline solid at room temperature. Its structure combines the aromatic, electron-rich benzofuran ring system with a flexible ethyl alcohol side chain. This unique combination dictates its reactivity profile, offering two primary sites for chemical modification: the hydroxyl group and the benzofuran ring itself.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂[4]
Molecular Weight162.19 g/mol [4]
CAS Number1000548-28-6[4]
AppearanceOff-white to pale yellow solidEstimated

The hydroxyl group can be readily transformed into a variety of other functional groups, including ethers, esters, aldehydes, and carboxylic acids. The benzofuran ring, being an electron-rich aromatic system, is amenable to electrophilic aromatic substitution reactions, providing a means to introduce additional substituents and further increase molecular complexity.

Synthetic Transformations of the Ethanol Side Chain

The primary alcohol of this compound is a versatile functional group that can be readily modified to introduce a variety of linkages and functional groups.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[5] This reaction is particularly well-suited for primary alcohols like this compound, as it proceeds via an SN2 mechanism with minimal risk of elimination side reactions.[6]

Conceptual Workflow:

This compound This compound Alkoxide Formation Alkoxide Formation This compound->Alkoxide Formation  Base (e.g., NaH) Ether Product Ether Product Alkoxide Formation->Ether Product  Alkyl Halide (R-X) Alcohol + Carboxylic Acid Alcohol + Carboxylic Acid Phosphonium Intermediate Phosphonium Intermediate Alcohol + Carboxylic Acid->Phosphonium Intermediate  PPh₃, DEAD/DIAD Ester Product Ester Product Phosphonium Intermediate->Ester Product  Nucleophilic Attack Acyl Halide + Lewis Acid Acyl Halide + Lewis Acid Acylium Ion Acylium Ion Acyl Halide + Lewis Acid->Acylium Ion Acylium IonBenzofuran Ring Acylium IonBenzofuran Ring Acylated Benzofuran Acylated Benzofuran Acylium IonBenzofuran Ring->Acylated Benzofuran This compound This compound Mesylate/Tosylate Mesylate/Tosylate This compound->Mesylate/Tosylate  MsCl or TsCl, Base Azide Azide Mesylate/Tosylate->Azide  NaN₃ Amine Amine Azide->Amine  Reduction (e.g., H₂, Pd/C) AmineFunctionalized Indole AmineFunctionalized Indole Vilazodone Analogue Vilazodone Analogue AmineFunctionalized Indole->Vilazodone Analogue

Sources

Application Notes and Protocols: Sonogashira Coupling in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The synthesis of benzofurans, a privileged scaffold in medicinal chemistry and materials science, has been significantly advanced by the strategic application of transition metal-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling stands out as a robust and versatile method for the formation of a crucial carbon-carbon bond, paving the way for the efficient construction of the benzofuran core. This guide provides an in-depth exploration of the experimental procedures for Sonogashira coupling in benzofuran synthesis, offering not just protocols, but a rationale-driven approach to experimental design.

The Strategic Importance of Sonogashira Coupling in Benzofuran Synthesis

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2][3][4] Its power in benzofuran synthesis lies in its ability to forge the C(sp²)-C(sp) bond that is a precursor to the fused heterocyclic ring system. The typical pathway involves the coupling of an ortho-hydroxyphenyl halide with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation) to furnish the benzofuran ring. This tandem, often one-pot, approach offers significant advantages in terms of efficiency and atom economy.[5]

The benzofuran motif is a key structural component in numerous biologically active natural products and synthetic pharmaceuticals. Its presence often imparts a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] Consequently, the development of efficient and scalable methods for its synthesis is of paramount importance in drug discovery and development.[1][7]

The Catalytic Heart of the Reaction: Mechanism and Key Players

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The Sonogashira coupling traditionally employs a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[3]

The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination to form the new C-C bond.[8]

The Copper Cycle: The copper(I) co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][8]

The overall catalytic cycle can be visualized as two interconnected processes:

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne Base Cu_alkyne->Pd_complex Cu_alkyne->CuX Regeneration Alkyne H-C≡CR Alkyne->Cu_alkyne

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

In recent years, copper-free Sonogashira protocols have gained prominence to circumvent issues related to the toxicity and homocoupling of alkynes often associated with copper.[2] In these systems, the activation of the alkyne is thought to occur directly at the palladium center.[3][8]

Experimental Protocols: A Practical Guide

The success of a Sonogashira coupling for benzofuran synthesis hinges on the careful selection of catalysts, ligands, bases, and solvents. Below are detailed protocols for both traditional and copper-free Sonogashira reactions, followed by a tandem cyclization to yield the benzofuran product.

Protocol 1: Classic Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol is a robust and widely applicable method for the synthesis of 2-substituted benzofurans from ortho-iodophenols.

Reaction Scheme:

Materials:

Reagent/SolventPurposeTypical Grade
ortho-IodophenolAryl halide substrate>98%
Terminal AlkyneCoupling partner>98%
Dichlorobis(triphenylphosphine)palladium(II)Palladium catalyst99%
Copper(I) Iodide (CuI)Co-catalyst99.99%
Triethylamine (TEA) or Diisopropylamine (DIPA)Base and SolventAnhydrous, >99.5%
Toluene or DMFCo-solvent (optional)Anhydrous
Argon or NitrogenInert gasHigh purity

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-iodophenol (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol). If the starting materials have poor solubility in TEA, a co-solvent like anhydrous toluene or DMF can be added.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (40-60 °C). The progress of the Sonogashira coupling can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cyclization: Once the starting aryl halide is consumed, increase the temperature to 80-100 °C to facilitate the intramolecular cyclization to the benzofuran. This step can also be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues. Wash the celite pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium(II) precatalyst and a copper(I) co-catalyst is a classic choice that provides reliable reactivity for a broad range of substrates.[9][10]

  • Base: Triethylamine or diisopropylamine acts as both a base to neutralize the hydrogen halide formed during the reaction and as a solvent. Anhydrous conditions are crucial to prevent side reactions.

  • Inert Atmosphere: The palladium(0) active species is sensitive to oxygen, necessitating the use of an inert atmosphere to prevent catalyst deactivation.

Protocol 2: Copper-Free Sonogashira Coupling and Domino Cyclization

This protocol is advantageous for substrates that are sensitive to copper or when minimizing metal contamination in the final product is critical.

Reaction Scheme:

Materials:

Reagent/SolventPurposeTypical Grade
ortho-BromophenolAryl halide substrate>98%
Terminal AlkyneCoupling partner>98%
Palladium(II) Acetate (Pd(OAc)₂)Palladium catalyst98%
Triphenylphosphine (PPh₃) or other phosphine ligandLigand>99%
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)BaseAnhydrous, >99%
Dimethylformamide (DMF) or Acetonitrile (MeCN)SolventAnhydrous
Argon or NitrogenInert gasHigh purity

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.03 mmol, 3 mol%) and the phosphine ligand (0.06 mmol, 6 mol%) to a Schlenk tube.

  • Catalyst Activation (optional): Some protocols may involve pre-stirring the catalyst and ligand in the solvent for a short period to form the active catalytic species.

  • Reagent Addition: Add the ortho-bromophenol (1.0 mmol), the terminal alkyne (1.5 mmol), and the anhydrous base (2.0 mmol) to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS. The domino reaction directly forms the benzofuran.[5]

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium(II) acetate is a common and relatively air-stable precatalyst. The choice of phosphine ligand is critical and can significantly influence the reaction's efficiency. Bulky and electron-rich phosphines often enhance the catalytic activity.[8]

  • Base: Inorganic bases like potassium or cesium carbonate are often used in copper-free systems. Their choice can affect the reaction rate and yield.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to ensure the solubility of the reagents and the base.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction parameters that can be optimized for the synthesis of a model benzofuran derivative.

ParameterCondition A (Classic)Condition B (Copper-Free)Rationale for Variation
Aryl Halide o-Iodophenolo-BromophenolIodides are more reactive but bromides are often more readily available and cost-effective.
Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(OAc)₂ (3 mol%)Different palladium sources may exhibit varying activities and stabilities.
Co-catalyst CuI (4 mol%)NoneTo assess the impact of copper on yield and potential side reactions.
Ligand PPh₃ (in catalyst)XPhos (6 mol%)Bulky, electron-rich ligands like XPhos can improve efficiency in copper-free systems.
Base Triethylamine (TEA)Cesium Carbonate (Cs₂CO₃)Amine bases are common in classic Sonogashira, while inorganic bases are often preferred in copper-free domino reactions.
Solvent Toluene/TEADMFSolvent polarity can influence reaction rates and solubility.
Temperature 60 °C (coupling), 100 °C (cyclization)110 °CHigher temperatures are often required for less reactive aryl bromides and to drive the domino process.
Yield Typically 70-95%Typically 65-90%Yields are substrate-dependent and can be optimized by adjusting these parameters.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of a benzofuran derivative via Sonogashira coupling can be visualized as follows:

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Alkyne, Catalyst, Base, Solvent setup->reagents reaction Sonogashira Coupling & Cyclization reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Benzofuran characterization->end

Sources

Application Notes and Protocols: Leveraging 2-(Benzofuran-5-YL)ethanol in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the vast chemical space explored for kinase inhibition, the benzofuran scaffold has been identified as a "privileged" structure. Its rigid, planar nature and the presence of a hydrogen bond acceptor in the furan ring oxygen make it an ideal anchor for binding within the ATP-binding pocket of many kinases.[1][2][3] Numerous benzofuran derivatives have demonstrated potent inhibitory activity against a range of kinases, including Pin1, PIM-1, EGFR, and CK2, underscoring the versatility of this heterocyclic system in medicinal chemistry.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-(Benzofuran-5-YL)ethanol as a key building block for the synthesis and development of novel kinase inhibitors. While direct kinase inhibitory activity of this specific molecule is not extensively documented, its structure presents a valuable starting point for chemical elaboration and fragment-based drug design. The ethanol side chain at the 5-position offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

The Strategic Value of this compound in Kinase Inhibitor Design

The core hypothesis is that the benzofuran moiety of this compound can serve as a foundational scaffold that anchors within the kinase ATP-binding site, while the ethanol substituent provides a vector for chemical diversification to achieve high-affinity and selective interactions.

Key Molecular Attributes:
  • Benzofuran Core: Provides a rigid and planar structure that can engage in favorable pi-stacking and hydrophobic interactions within the kinase active site.

  • Ethanol Side Chain: A prime site for chemical modification. The terminal hydroxyl group can be functionalized to introduce a variety of chemical motifs to probe different regions of the kinase active site and improve physicochemical properties.

The general workflow for leveraging this starting material in a kinase inhibitor discovery program is outlined below.

Kinase_Inhibitor_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization & Preclinical Evaluation A This compound (Starting Material) B Synthesis of Analog Library A->B Chemical Modification C Primary Kinase Screening (e.g., ADP-Glo Assay) B->C Compound Library D Structure-Activity Relationship (SAR) Studies C->D Active Hits E Secondary Screening & Selectivity Profiling D->E F Mechanism of Action (MoA) Studies E->F G Cell-Based Assays F->G H In Vivo Efficacy & Toxicology Studies G->H I Preclinical Candidate Selection H->I

Caption: Kinase inhibitor development workflow starting from this compound.

Part 1: Initial Screening and Hit Identification

The first step in this discovery cascade is to synthesize a focused library of derivatives from this compound and screen them against a panel of kinases to identify initial "hits."

Protocol 1: Synthesis of a First-Generation Analog Library

The hydroxyl group of this compound is readily amenable to a variety of chemical transformations. Below is a representative, non-exhaustive list of reactions to generate a diverse set of analogs for initial screening.

  • Etherification: React this compound with a range of alkyl or aryl halides under Williamson ether synthesis conditions to introduce hydrophobic or aromatic moieties.

  • Esterification: Acylate the alcohol with various carboxylic acids or acid chlorides to introduce different functional groups and explore potential hydrogen bonding interactions.

  • Oxidation and Amidation: Oxidize the primary alcohol to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides.

Protocol 2: Primary In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the activity of a purified kinase by quantifying the amount of ADP produced during the enzymatic reaction. This is a robust method for primary screening of compound libraries.[7]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound analog library dissolved in DMSO

  • Kinase buffer (specific to the kinase of interest)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in kinase buffer to achieve the desired final concentrations. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase buffer.

    • Add the kinase/substrate mix to the compound-containing wells to initiate the reaction.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 2: Hit-to-Lead and SAR Elucidation

Once initial hits are identified, the next phase involves a more detailed characterization to understand the structure-activity relationship (SAR) and the mechanism of inhibition.

Workflow for Structure-Activity Relationship (SAR) Studies

The goal of SAR studies is to systematically modify the structure of the hit compounds to improve potency and selectivity.[1][8]

SAR_Logic A Initial Hit from Primary Screen B Hypothesize Key Pharmacophore Elements A->B C Systematic Chemical Modification B->C D Iterative Biological Testing (IC50) C->D E Refine SAR Model D->E Feedback Loop E->C F Lead Compound with Improved Potency E->F

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Hypothetical SAR Data Table:

Compound IDR-Group Modification from this compoundKinase X IC50 (nM)Kinase Y IC50 (nM)
BF-01 -OH (Parent Compound)>10,000>10,000
BF-02 -O-Phenyl5,2008,500
BF-03 -O-(4-Fluorophenyl)1,5006,300
BF-04 -NH-Phenyl8504,200
BF-05 -NH-(4-Chlorophenyl)95 2,100
BF-06 -NH-(3-Chlorophenyl)2501,800
BF-07 -NH-(4-Methoxyphenyl)7805,500

From this hypothetical data, we can infer that an amino linkage is preferred over an ether linkage, and that a chloro-substitution at the 4-position of the phenyl ring significantly enhances potency and selectivity for Kinase X.

Protocol 3: Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target is crucial for rational drug design.[9][10] MoA studies determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the ATP substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Lead inhibitor compound (e.g., BF-05)

  • ATP at various concentrations

  • ADP-Glo™ Kinase Assay Kit

  • Assay plates and buffers as in Protocol 2

Procedure:

  • Assay Setup: Set up a matrix of reactions in a 384-well plate. Vary the concentration of ATP along the x-axis and the concentration of the inhibitor along the y-axis.

  • Kinase Reaction and Detection: Perform the kinase reaction and ADP detection as described in Protocol 2.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (luminescence) against the ATP concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor.

      • Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect at the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Part 3: Cellular Validation and Lead Optimization

Promising lead compounds must be evaluated in a more physiologically relevant context to assess their efficacy and potential off-target effects in living cells.

Protocol 4: Cell-Based Target Engagement Assay (Western Blot)

This protocol assesses whether the inhibitor can engage its target kinase in a cellular environment and inhibit its downstream signaling.[11][12]

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Lead inhibitor compound (e.g., BF-05)

  • Cell culture medium and supplements

  • Phospho-specific antibody for a known downstream substrate of the target kinase

  • Total protein antibody for the downstream substrate (as a loading control)

  • Lysis buffer, SDS-PAGE gels, transfer membranes, and Western blot reagents

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the lead inhibitor for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with the total protein antibody to ensure equal loading.

Data Analysis:

Quantify the band intensities for the phosphorylated and total protein. A dose-dependent decrease in the phosphorylated substrate indicates successful target engagement and inhibition by the compound in the cells.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway KinaseX Kinase X Substrate Substrate KinaseX->Substrate Phosphorylation pSubstrate p-Substrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor BF-05 (Inhibitor) Inhibitor->KinaseX Inhibition

Caption: Inhibition of a hypothetical kinase signaling pathway by a this compound derivative.

Conclusion

This compound represents a promising and versatile starting material for the development of novel kinase inhibitors. The inherent drug-like properties of the benzofuran scaffold, combined with the synthetic tractability of the ethanol side chain, provide a robust platform for generating compound libraries with diverse chemical features. By following a systematic workflow of synthesis, in vitro screening, SAR-driven optimization, and cellular validation, researchers can effectively leverage this building block to discover and develop next-generation targeted therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28452-28481. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2547. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Jose, J., et al. (2011). Identification of novel CK2 inhibitors with a benzofuran scaffold by novel non-radiometric in vitro assays. PubMed. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • El-Naggar, M., et al. (2021). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1794-1809. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161700. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 826-853. [Link]

  • de Villiers, K. A., et al. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry, 110, 104839. [Link]

  • ResearchGate. (2022). Previously reported benzofuran derivatives VII–XII with anti-tumour and kinase inhibition activities as well as compounds 2–12 designed herein. [Link]

Sources

The Art of the Ring: A Senior Application Scientist's Guide to Intramolecular Cyclization for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in the architecture of a vast array of biologically active natural products, pharmaceuticals, and advanced organic materials. Its prevalence underscores the continuous demand for robust and versatile synthetic methodologies for its construction. Among the myriad of strategies, intramolecular cyclization stands out as a particularly elegant and efficient approach, offering high atom economy and regio-control. This guide provides an in-depth exploration of key protocols for the intramolecular formation of the benzofuran ring, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, offering not just procedural steps, but the scientific rationale that governs them.

I. The Power of Transition Metals: Catalyzing the Formation of the Benzofuran Core

Transition metal catalysis has revolutionized organic synthesis, and the construction of the benzofuran ring is no exception. Catalysts based on palladium, copper, and gold are particularly prominent, each offering unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.[1][2]

A. Palladium-Catalyzed Intramolecular O-Arylation: A Versatile C-O Bond Formation Strategy

Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. The intramolecular O-arylation of enolates derived from 1-(2-haloaryl)ketones provides a direct and efficient route to 2-substituted benzofurans.[3][4] This approach is predicated on the formation of a key palladium(II) intermediate, which undergoes reductive elimination to forge the critical C-O bond of the furan ring.

The choice of ligand is paramount in this transformation, influencing both the efficiency and scope of the reaction. Ligands such as DPEphos have been shown to be particularly effective in promoting the desired C-O bond formation over competitive C-C bond formation (α-arylation).[3]

Mechanism of Palladium-Catalyzed Intramolecular O-Arylation

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. Subsequent coordination of the enolate, formed by deprotonation of the ketone, sets the stage for the key C-O bond-forming reductive elimination, regenerating the palladium(0) catalyst.

Palladium-Catalyzed Intramolecular O-Arylation Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Aryl_Halide 1-(2-Haloaryl)ketone Aryl_Halide->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(Ln) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Enolate_Formation Base Enolate Enolate Enolate_Formation->Enolate Enolate->Ligand_Exchange Pd(II)_Enolate_Complex Ar-Pd(II)-O-Enolate(Ln) Ligand_Exchange->Pd(II)_Enolate_Complex Reductive_Elimination Reductive Elimination Pd(II)_Enolate_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Benzofuran Benzofuran Reductive_Elimination->Benzofuran

Caption: Palladium-catalyzed intramolecular O-arylation of enolates.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran [3]

Materials:

  • 1-(2-Bromophenyl)-2-phenylethan-1-one

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add 1-(2-bromophenyl)-2-phenylethan-1-one (1.0 mmol), Cs₂CO₃ (2.2 mmol), Pd₂(dba)₃ (0.025 mmol), and DPEphos (0.06 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 20 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylbenzofuran.

ParameterValueReference
CatalystPd₂(dba)₃[3]
LigandDPEphos[3]
BaseCs₂CO₃[3]
SolventToluene[3]
Temperature100 °C[3]
Reaction Time20 h[3]
B. Copper-Catalyzed Cyclizations: A Cost-Effective Alternative

Copper catalysis offers a more economical approach to benzofuran synthesis, with a range of accessible starting materials and reaction pathways.[1][5] One prominent method involves the intramolecular cyclization of ortho-alkynylphenols. This transformation is often facilitated by a copper(I) catalyst, which activates the alkyne for nucleophilic attack by the phenolic oxygen.[6]

More recently, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure has been developed, showcasing a sequential nucleophilic addition and oxidative cyclization.[7]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Arylbenzofurans [1][5]

Materials:

  • ortho-Iodophenol

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • (PPh₃)₂PdCl₂ (as a co-catalyst for Sonogashira coupling)

  • Triethylamine (TEA)

Procedure:

  • In a sealed tube, combine ortho-iodophenol (1.0 mmol), the terminal alkyne (1.2 mmol), CuI (0.05 mmol), and (PPh₃)₂PdCl₂ (0.02 mmol) in triethylamine (5 mL).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 80 °C for 12 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired 2-arylbenzofuran.

ParameterValueReference
CatalystCuI[1][5]
Co-catalyst(PPh₃)₂PdCl₂[1][5]
Base/SolventTriethylamine[1][5]
Temperature80 °C[1][5]
Reaction Time12 h[1][5]
C. Gold-Catalyzed Cycloisomerization: Mild Conditions and High Efficiency

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the cycloisomerization of ortho-alkynylphenols to benzofurans.[8][9][10] These reactions typically proceed under very mild conditions and exhibit high functional group tolerance. The carbophilic nature of gold(I) activates the alkyne, facilitating the intramolecular attack of the phenolic oxygen.

Recent advancements have also demonstrated the utility of Au-Ag bimetallic catalysis for the direct synthesis of 3-alkynyl benzofurans from phenols via a tandem C-H alkynylation/oxy-alkynylation cascade.[11]

Mechanism of Gold-Catalyzed Cycloisomerization of ortho-Alkynylphenols

The gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity. The proximate phenolic hydroxyl group then attacks the activated alkyne in a 5-endo-dig cyclization, followed by protodeauration to release the benzofuran product and regenerate the active gold catalyst.

Gold-Catalyzed Cycloisomerization Au(I)Ln Au(I)Ln Coordination Coordination Au(I)Ln->Coordination o_Alkynylphenol ortho-Alkynylphenol o_Alkynylphenol->Coordination Au_Pi_Complex Gold-π-Alkyne Complex Coordination->Au_Pi_Complex Cyclization 5-endo-dig Cyclization Au_Pi_Complex->Cyclization Vinyl_Gold_Intermediate Vinyl-Gold Intermediate Cyclization->Vinyl_Gold_Intermediate Protodeauration Protodeauration Vinyl_Gold_Intermediate->Protodeauration Protodeauration->Au(I)Ln Catalyst Regeneration Benzofuran Benzofuran Protodeauration->Benzofuran Tandem_Reaction_Workflow Start_A Starting Material A Coupling Intermolecular Coupling Start_A->Coupling Start_B Starting Material B Start_B->Coupling Intermediate Acyclic Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Benzofuran Benzofuran Cyclization->Benzofuran

Sources

Application Notes & Protocols: Leveraging 2-(Benzofuran-5-YL)ethanol for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Benzofuran-5-YL)ethanol as a foundational scaffold for the discovery and development of new antifungal agents. This document outlines strategic approaches for chemical modification, detailed protocols for in vitro and in vivo efficacy evaluation, and methodologies for elucidating the mechanism of action.

Introduction: The Promise of the Benzofuran Scaffold in Antifungal Drug Discovery

The benzofuran ring system is a "privileged" heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antifungal properties.[1][2][3] The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics.[4][5] this compound, a structurally simple yet versatile molecule, presents a promising starting point for the generation of a library of antifungal candidates. Its chemical structure allows for facile modification at several key positions, enabling the systematic exploration of structure-activity relationships (SAR).

Strategic Pathways for Developing this compound-Based Antifungal Agents

The development of potent antifungal agents from a lead compound like this compound typically involves a multi-pronged approach encompassing chemical synthesis, biological evaluation, and mechanistic studies. The following diagram illustrates a logical workflow for this process.

Antifungal_Development_Workflow cluster_synthesis Chemical Synthesis & Derivatization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies A This compound (Starting Material) B Synthesis of Derivatives (e.g., esters, ethers, amides) A->B Chemical Modification C Antifungal Susceptibility Testing (MIC, MFC) B->C Screening D Spectrum of Activity (Yeast, Molds) C->D E Cytotoxicity Assays C->E F Animal Models of Fungal Infection (e.g., Murine Candidiasis) D->F Lead Candidate Selection G Efficacy & Toxicity Studies F->G H Target Identification (e.g., Ergosterol biosynthesis, Cell wall integrity) G->H Further Investigation I Cellular Assays (e.g., Membrane permeability, ROS production) H->I

Caption: A logical workflow for the development of antifungal agents from this compound.

Synthesis and Derivatization Strategies

While the direct antifungal activity of this compound may be modest, its true potential lies in its utility as a scaffold for chemical elaboration. The hydroxyl group and the benzofuran ring offer multiple sites for modification to enhance potency, selectivity, and pharmacokinetic properties.

Protocol 3.1: General Procedure for Esterification of this compound

This protocol describes a general method for synthesizing ester derivatives, a common strategy to improve lipophilicity and potentially enhance cell membrane penetration.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acylating Agent: Add the desired acyl chloride or carboxylic anhydride (1.1 equivalents) to the solution.

  • Base-catalyzed Reaction: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to scavenge the acid byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Synthesis of Amide Derivatives from a Carboxylic Acid Analogue

Should a carboxylic acid analogue of the parent compound be synthesized, amide formation can introduce diverse functional groups.[6]

  • Activation of Carboxylic Acid: Dissolve the 2-(benzofuran-2-yl)acetic acid (1 equivalent) in an appropriate solvent like DCM. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[7]

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.[7]

  • Reaction Progression: Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Extraction and Purification: Perform an aqueous work-up similar to the esterification protocol and purify the resulting amide by column chromatography or recrystallization.[7]

In Vitro Antifungal Susceptibility Testing

Standardized methods are crucial for generating reproducible data on the antifungal potency of newly synthesized compounds. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[8][9][10][11]

Protocol 4.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[10][12]

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced fungal growth inhibition.[8]

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of test concentrations.[8][13]

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds).[11][14]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and up to 72 hours for other yeasts and molds.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.[9][13] For azoles and echinocandins against yeasts, the endpoint is often a 50% reduction in growth.[13]

Protocol 4.2: Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.[12]

Compound MIC (µg/mL) vs. C. albicans MFC (µg/mL) vs. C. albicans MIC (µg/mL) vs. A. fumigatus
This compound>64>64>64
Derivative A (Ester)163232
Derivative B (Amide)81616
Fluconazole (Control)164N/A
Amphotericin B (Control)0.511
Hypothetical data for illustrative purposes.

In Vivo Evaluation of Antifungal Efficacy

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism system.[15]

Protocol 5.1: Murine Model of Systemic Candidiasis

A standard mouse model is commonly used for evaluating antifungal agents against systemic fungal infections.[15]

  • Infection: Induce a systemic infection in immunocompromised mice by intravenous injection of a standardized inoculum of Candida albicans.

  • Treatment: Administer the test compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a specified time post-infection. Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Monitoring: Monitor the animals daily for clinical signs of illness and mortality.

  • Endpoint Analysis: At the end of the study period, euthanize the surviving animals. Harvest target organs (e.g., kidneys, spleen) to determine the fungal burden by plating serial dilutions of tissue homogenates.[15][16]

  • Data Analysis: Compare the survival rates and fungal burden in the treated groups to the control groups to determine the efficacy of the test compound.

InVivo_Workflow A Immunocompromised Mice B Intravenous Infection (C. albicans) A->B C Treatment Groups (Test Compound, Vehicle, Positive Control) B->C D Monitoring (Survival, Clinical Signs) C->D E Endpoint Analysis (Fungal Burden in Organs) D->E

Sources

Application Notes and Protocols for the Design of Novel Antimicrobial Compounds from 2-(Benzofuran-5-YL)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and selective antimicrobial activity. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant antimicrobial properties[1][2]. This document provides a comprehensive guide for the rational design, synthesis, and evaluation of novel antimicrobial compounds derived from the starting scaffold, 2-(Benzofuran-5-YL)ethanol. We present a multi-pronged strategy encompassing in silico design, chemical synthesis, and a cascade of in vitro microbiological and toxicological assays. Detailed, field-proven protocols are provided for each stage of the discovery workflow, from initial chemical modification to lead candidate evaluation. The causality behind experimental choices is explained, and all methodologies are grounded in authoritative, citable standards to ensure scientific integrity and reproducibility.

Introduction: The Rationale for this compound as a Scaffold

The benzofuran nucleus is a core component of numerous biologically active natural and synthetic compounds[2]. Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties[1][3]. The selection of this compound as the starting scaffold is predicated on several key factors:

  • Proven Antimicrobial Potential: The benzofuran ring system is a known pharmacophore for antimicrobial activity, with many derivatives showing high potency against various pathogens, including drug-resistant strains[2][4].

  • Structural Handle for Modification: The primary alcohol of the ethanol substituent provides a versatile and readily accessible chemical handle for a variety of synthetic modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functional groups.

  • Favorable Physicochemical Properties: The benzofuran scaffold generally imparts a degree of lipophilicity that can be advantageous for penetrating bacterial cell membranes. The ethanol side chain offers a site for introducing polarity, allowing for the fine-tuning of the molecule's overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Our design strategy focuses on the chemical modification of the ethanol group to generate a library of novel derivatives, including aldehydes, amines, esters, ethers, and thioethers. This approach aims to identify key structural features that enhance antimicrobial potency while minimizing host cell toxicity.

The Discovery Workflow: A Multi-Step Strategy

The process of designing and validating novel antimicrobial compounds from this compound is a systematic, multi-stage endeavor. The following workflow diagram illustrates the key phases of this process, from initial computational design to the identification of promising lead candidates.

Antimicrobial Discovery Workflow cluster_0 Phase 1: In Silico Design & Modeling cluster_1 Phase 2: Chemical Synthesis & Characterization cluster_2 Phase 3: In Vitro Biological Evaluation cluster_3 Phase 4: Lead Candidate Identification Start Starting Scaffold: This compound Pharmacophore Pharmacophore Modeling & SAR Analysis Start->Pharmacophore ADMET In Silico ADMET Prediction Pharmacophore->ADMET Design Design of Novel Derivatives ADMET->Design Synthesis Synthesis of Derivative Library Design->Synthesis Synthesize Top Candidates Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Antimicrobial Screening (MIC Assay) Characterization->Primary_Screening Test Pure Compounds Secondary_Screening Secondary Screening (MBC Assay) Primary_Screening->Secondary_Screening Cytotoxicity Cytotoxicity Assays (MTT, LDH) Secondary_Screening->Cytotoxicity Selectivity Determination of Selectivity Index (SI) Cytotoxicity->Selectivity Lead_ID Identification of Lead Compounds Selectivity->Lead_ID High Potency & Low Toxicity

Caption: A comprehensive workflow for the discovery of novel antimicrobial agents.

Phase 1: In Silico Design and Modeling

Before embarking on chemical synthesis, a robust in silico evaluation can significantly streamline the discovery process by prioritizing compounds with a higher probability of success.

Pharmacophore Modeling and QSAR

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target[5]. By analyzing the structures of known benzofuran-based antimicrobials, a pharmacophore model can be generated to guide the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are then employed to correlate the chemical structures of the designed compounds with their predicted antimicrobial activity[6][7][8][9].

Recommended Tools:

  • Pharmacophore Modeling: LigandScout, MOE (Molecular Operating Environment), Discovery Studio, Pharmer[10].

  • QSAR Analysis: Forge, SYBYL-X, MOE.

In Silico ADMET Prediction

To minimize the risk of late-stage attrition, it is crucial to assess the drug-like properties of the designed compounds early in the discovery process. In silico ADMET prediction tools can estimate various pharmacokinetic and toxicological properties.

Recommended Free Online Tools:

  • ADMET-AI: A web interface for predicting a wide range of ADMET properties[11].

  • pkCSM: Predicts small-molecule pharmacokinetic and toxicity properties[12].

  • admetSAR: A comprehensive tool for predicting chemical ADMET properties[12].

  • SwissADME: A popular web tool to compute physicochemical descriptors as well as to predict ADME parameters, pharmacokinetic properties, druglike nature and medicinal chemistry friendliness of small molecules.

Phase 2: Chemical Synthesis and Characterization

The following section details the synthetic protocols for modifying the ethanol group of this compound. All reactions should be performed in a well-ventilated fume hood by trained personnel.

Synthesis of Intermediate: 2-(Benzofuran-5-yl)acetaldehyde (BF-CHO)

The crucial aldehyde intermediate can be synthesized from the starting alcohol via Swern oxidation, a mild and efficient method that avoids the use of heavy metals[13][14].

Protocol 4.1: Swern Oxidation of this compound

  • Materials:

    • This compound

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, low-temperature thermometer.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM via a dropping funnel, maintaining the temperature below -60 °C.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

    • Stir the reaction mixture for 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq.) dropwise, and stir for an additional 15 minutes at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography on silica gel.

Synthesis of Novel Derivatives

The following protocols describe the synthesis of various derivatives from the 2-(Benzofuran-5-yl)acetaldehyde intermediate or the starting alcohol.

Protocol 4.2.1: Reductive Amination to Synthesize Amines

  • Materials:

    • 2-(Benzofuran-5-yl)acetaldehyde (BF-CHO)

    • Primary or secondary amine (1.1 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • 1,2-Dichloroethane (DCE), anhydrous

  • Procedure:

    • To a stirred solution of BF-CHO (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq.) in one portion.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 4.2.2: Fischer Esterification to Synthesize Esters

  • Materials:

    • This compound

    • Carboxylic acid (1.5 eq.)

    • Sulfuric acid (catalytic amount)

    • Toluene or a suitable solvent

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq.), the carboxylic acid (1.5 eq.), and a catalytic amount of concentrated sulfuric acid in toluene.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the ester by flash column chromatography.

Protocol 4.2.3: Williamson Ether Synthesis

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.

    • Stir the reaction at room temperature overnight.

    • Carefully quench the reaction with water at 0 °C.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the ether by flash column chromatography.

Phase 3: In Vitro Biological Evaluation

This phase involves a cascade of assays to determine the antimicrobial efficacy and safety profile of the newly synthesized compounds.

Screening_Cascade Library Synthesized Compound Library MIC MIC Determination (CLSI M07-A10) Library->MIC Primary Screen MBC MBC Determination MIC->MBC Potent Hits (Low MIC) Cytotoxicity Cytotoxicity Assay (MTT or LDH) MBC->Cytotoxicity Bactericidal Hits Selectivity Calculate Selectivity Index (SI = IC50 / MIC) Cytotoxicity->Selectivity Lead Lead Candidate Selectivity->Lead High SI

Caption: A screening cascade for identifying lead antimicrobial compounds.

Antimicrobial Susceptibility Testing

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[14][15][16][17][18][19][20][21][22][23].

Protocol 5.1.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Synthesized compounds, positive control antibiotic (e.g., ciprofloxacin), negative control (DMSO)

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of final concentrations.

    • Prepare the bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the diluted bacterial suspension to each well containing the test compounds.

    • Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5.1.2: Minimum Bactericidal Concentration (MBC) Determination

  • Procedure:

    • Following MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

    • Spot-plate the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37 °C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assays

Assessing the toxicity of the compounds against mammalian cells is crucial for determining their therapeutic potential.

Protocol 5.2.1: MTT Assay for Cell Viability

This protocol is adapted from standard procedures provided by ATCC and other sources[24][25][26].

  • Materials:

    • Mammalian cell line (e.g., HEK293, Vero)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and incubate overnight.

    • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5.2.2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells[13][27][28][29][30].

  • Materials:

    • Mammalian cell line

    • Complete cell culture medium

    • Commercial LDH cytotoxicity assay kit

  • Procedure:

    • Seed and treat cells as described in the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Data Presentation and Analysis

The results from the biological assays should be compiled and analyzed to identify lead candidates.

Table 1: Hypothetical Antimicrobial and Cytotoxicity Data for Novel Benzofuran Derivatives

Compound IDModificationMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusIC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI = IC₅₀/MIC)
BF-OH (Starting Material)>128>128>256-
BF-CHO Aldehyde641281502.3
BF-NH₂ Primary Amine1632>256>16
BF-Ester1 Acetate Ester32642006.25
BF-Ether1 Methyl Ether81618022.5
Ciprofloxacin (Control)0.51>100>200

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies have suggested that benzofuran derivatives can exert their antimicrobial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and repair[31][32][33][34][35]. This enzyme is an attractive target as it is present in bacteria but not in humans. The proposed mechanism involves the binding of the benzofuran derivatives to the ATP-binding site of the GyrB subunit, thereby inhibiting its ATPase activity.

DNA_Gyrase_Inhibition Compound Novel Benzofuran Derivative ATP_Binding ATP Binding Site Compound->ATP_Binding Binds to GyrB DNA Gyrase B (GyrB Subunit) ATPase_Activity ATPase Activity GyrB->ATPase_Activity Mediates ATP_Binding->GyrB ATP_Binding->ATPase_Activity Inhibits DNA_Supercoiling Negative DNA Supercoiling ATPase_Activity->DNA_Supercoiling Prevents Replication DNA Replication & Repair DNA_Supercoiling->Replication Blocks Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to

Caption: Proposed mechanism of action via DNA gyrase B inhibition.

Conclusion

This document provides a structured and comprehensive framework for the design, synthesis, and evaluation of novel antimicrobial compounds based on the this compound scaffold. By integrating rational in silico design with systematic chemical synthesis and a robust cascade of biological assays, researchers can efficiently explore the chemical space around this promising scaffold. The detailed protocols and methodologies presented herein are intended to serve as a valuable resource for scientists dedicated to the discovery of the next generation of antimicrobial agents.

References

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015). Clinical and Laboratory Standards Institute. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (2009). Clinical and Laboratory Standards Institute. [Link]

  • ADMET-AI. (n.d.). Retrieved from [Link]

  • CLSI M07-A10 and CLSI M100-S26 - Package. (n.d.). ANSI Webstore. [Link]

  • New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DNA Gyrase B Inhibition and In Silico Studies. (2024). ResearchGate. [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2024). National Center for Biotechnology Information. [Link]

  • M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. (2015). SlideShare. [Link]

  • ADMET predictions. (n.d.). VLS3D. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Universitat Ramon Llull. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Tree-Based QSAR Model for Drug Repurposing in the Discovery of New Antibacterial Compounds against Escherichia coli. (2020). National Center for Biotechnology Information. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). ACS Publications. [Link]

  • Development of QSAR for antimicrobial activity of substituted benzimidazoles. (2015). PubMed. [Link]

  • EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. (2008). ResearchGate. [Link]

  • New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2024). PubMed. [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2024). ResearchGate. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020). PubMed. [Link]

  • Directory of computer-aided Drug Design tools. (n.d.). Click2Drug. [Link]

  • Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity. (2013). Springer Protocols. [Link]

  • MIC Determination. (n.d.). EUCAST. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). National Center for Biotechnology Information. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing. [Link]

  • A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. (n.d.). Molsoft. [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • QSAR, Docking, and Molecular Dynamics Simulation Studies of Sigmacidins as Antimicrobials against Streptococci. (2022). National Center for Biotechnology Information. [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI. [Link]

  • Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on mycobacterium tuberculosis. (2021). Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Plate outline for MIC determination by broth microdilution using the EUCAST reference method. (2022). BMJ Open. [Link]

  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. (2022). Taylor & Francis Online. [Link]

  • New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DNA Gyrase B Inhibition and In Silico Studies. (2024). ResearchGate. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design. (2025). National Center for Biotechnology Information. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Pharmacophore Modeling. (n.d.). Creative Biostructure. [Link]

  • Directory of computer-aided Drug Design tools. (n.d.). Click2Drug. [Link]

  • Mechanistic studies: Disruption of bacterial cell membrane integrity of vancomycin and compounds 1. (n.d.). ResearchGate. [Link]

  • Design, synthesis, antibacterial, and QSAR studies of myristic acid derivatives. (n.d.). Semantic Scholar. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2015). National Center for Biotechnology Information. [Link]

  • Applications and Limitations of Pharmacophore Modeling – Protac. (n.d.). Drug Discovery Pro. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). PubMed. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). PubMed. [Link]

  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. (2020). National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: 2-(Benzofuran-5-YL)ethanol as a Strategic Precursor for the Synthesis of Novel Polycyclic Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a privileged scaffold found in a multitude of natural products and clinically approved drugs, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The development of novel, complex heterocyclic systems incorporating this motif is therefore of significant interest to the drug discovery and medicinal chemistry communities.[4][5] This document provides detailed application notes and synthetic protocols for the use of 2-(Benzofuran-5-YL)ethanol as a versatile and strategic starting material for the construction of fused polycyclic heterocycles. We will explore key intramolecular cyclization strategies, providing the scientific rationale behind the methodologies and offering robust, step-by-step protocols for researchers.

Introduction: The Strategic Value of this compound

Polycyclic heterocyclic compounds form the backbone of many modern pharmaceuticals. Their rigid, three-dimensional structures allow for precise and high-affinity interactions with biological targets. Benzofuran-containing polycycles are particularly noteworthy, with demonstrated efficacy against various diseases.[4][6] The challenge often lies in the efficient and modular synthesis of these complex architectures.

This compound presents itself as an ideal precursor for this purpose. Its structure contains two key reactive features:

  • An electron-rich benzofuran ring system , which is amenable to intramolecular electrophilic substitution.

  • A β-ethanol side chain , which can be readily converted into an electrophilic species or modified to participate in cyclization reactions.

This unique combination allows for the application of powerful and classic ring-closing reactions to build additional heterocyclic rings fused to the benzofuran core, leading to novel molecular scaffolds with significant therapeutic potential. This guide will focus on two such powerful strategies: the Oxa-Pictet-Spengler reaction and a modified Bischler-Napieralski cyclization.

Workflow Overview: From Precursor to Polycycle

The following diagram illustrates the strategic pathways for converting this compound into distinct polycyclic heterocyclic systems.

G cluster_0 Pathway A: Oxygen-Containing Heterocycles cluster_1 Pathway B: Nitrogen-Containing Heterocycles precursor This compound aldehyde Aldehyde (R-CHO) Acid Catalyst (e.g., TFA, p-TSA) precursor->aldehyde Reaction amine_conv 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C precursor->amine_conv ops_product Fused Tetrahydropyran (Oxa-Pictet-Spengler Product) aldehyde->ops_product Intramolecular Cyclization amine 2-(Benzofuran-5-yl)ethanamine amine_conv->amine acylation Acyl Chloride (R'-COCl) Base (e.g., Pyridine) amine->acylation amide N-Acyl Intermediate acylation->amide bn_reaction Dehydrating Agent (e.g., POCl3, P2O5) amide->bn_reaction bn_product Fused Dihydropyridine (Bischler-Napieralski Product) bn_reaction->bn_product G start This compound + R-CHO protonation Protonation of Aldehyde (Acid Catalyst, H+) start->protonation oxonium_formation Nucleophilic attack by alcohol protonation->oxonium_formation intermediate1 Hemiacetal Intermediate oxonium_formation->intermediate1 water_loss Loss of Water (H2O) intermediate1->water_loss oxocarbenium Key Oxocarbenium Ion (Electrophile) water_loss->oxocarbenium cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) on Benzofuran Ring (C4 or C6) oxocarbenium->cyclization deprotonation Deprotonation cyclization->deprotonation product Fused Tetrahydropyran Product deprotonation->product

Caption: Mechanism of the Oxa-Pictet-Spengler reaction.

Detailed Experimental Protocol

Protocol: Synthesis of a Fused Benzofuro[4,5-c]pyran derivative

  • Materials & Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 500 mg).

    • Dissolve the starting material in a dry, inert solvent such as dichloromethane (DCM) or toluene (20 mL).

    • Place the flask under a nitrogen or argon atmosphere.

  • Reaction Execution:

    • Add the desired aldehyde (e.g., benzaldehyde, 1.2 eq) to the solution.

    • With stirring, add the acid catalyst. For mild conditions, use p-toluenesulfonic acid (p-TSA, 0.1 eq). For less reactive substrates, slowly add trifluoroacetic acid (TFA, 2.0 eq) at 0 °C.

    • Allow the reaction to stir at room temperature or gently heat to 40-60 °C. The optimal temperature depends on the reactivity of the aldehyde and the benzofuran nucleus.

    • Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure fused tetrahydropyran product.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.

Data Summary Table
EntryAldehyde (R-CHO)CatalystTemp (°C)Time (h)Expected Yield (%)
1Formaldehyde (as paraformaldehyde)TFA25675-85
2Benzaldehydep-TSA60860-70
34-NitrobenzaldehydeTFA401255-65
4IsobutyraldehydeTFA25480-90

Note: Yields are hypothetical and serve as a guide for optimization.

Pathway B: Bischler-Napieralski Reaction for Fused Dihydropyridines

Scientific Principle

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). [7][8][9]To apply this strategy to this compound, the alcohol must first be converted to an amine, which is then acylated. The resulting amide undergoes intramolecular cyclization.

The mechanism involves the activation of the amide carbonyl by the dehydrating agent, forming a highly electrophilic nitrilium ion intermediate. [8][10]This potent electrophile then attacks the nucleophilic C4 or C6 position of the benzofuran ring to forge the new carbon-carbon bond, followed by rearomatization to yield the fused dihydropyridine system. This product can often be subsequently oxidized to the fully aromatic pyridobenzofuran. [10]

Detailed Experimental Protocols

Protocol 4.2.1: Conversion of Alcohol to Amine

  • Activation of Alcohol: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dry DCM at 0 °C under nitrogen. Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) and stir for 1-2 hours until TLC shows complete consumption of the starting alcohol.

  • Azide Displacement: Add sodium azide (NaN₃, 3.0 eq) and a small amount of DMF to act as a solvent. Allow the reaction to warm to room temperature and stir for 12-16 hours. Work up by washing with water and extracting with DCM.

  • Reduction to Amine: Dissolve the crude azide in methanol or ethyl acetate. Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight). Hydrogenate the mixture using a balloon filled with hydrogen gas or a Parr hydrogenator at 50 psi until the reaction is complete (monitored by TLC). Filter through Celite to remove the catalyst and concentrate to yield 2-(Benzofuran-5-yl)ethanamine.

Protocol 4.2.2: Acylation and Bischler-Napieralski Cyclization

  • Amide Formation: Dissolve the 2-(Benzofuran-5-yl)ethanamine (1.0 eq) in dry DCM with pyridine (1.5 eq) at 0 °C. Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq). Stir for 2-3 hours at room temperature. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the N-acyl intermediate.

  • Bischler-Napieralski Cyclization:

    • Materials & Setup: Place the crude N-acyl intermediate into a flame-dried flask under a nitrogen atmosphere. Add a dry, high-boiling solvent like toluene or acetonitrile.

    • Reaction Execution: Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C. After the addition, fit the flask with a reflux condenser and heat the reaction mixture to reflux (80-110 °C).

    • Self-Validation/Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.

    • Work-up and Purification: Carefully cool the reaction mixture in an ice bath. Very slowly and cautiously quench the excess POCl₃ by adding crushed ice. Make the solution basic (pH > 9) by the slow addition of concentrated ammonium hydroxide or NaOH solution. Extract the product with DCM or chloroform. Dry the organic extracts, concentrate, and purify by flash column chromatography (often using a gradient containing a small percentage of methanol or triethylamine in DCM).

Data Summary Table
EntryAcylating Agent (R'-COCl)Cyclization ReagentTemp (°C)Time (h)Expected Product Class
1Acetyl chloridePOCl₃803Methyl-dihydropyridobenzofuran
2Benzoyl chloridePOCl₃ / P₂O₅1104Phenyl-dihydropyridobenzofuran
3Phenylacetyl chloridePOCl₃804Benzyl-dihydropyridobenzofuran
4Chloroacetyl chlorideP₂O₅ in Toluene1106Chloromethyl-dihydropyridobenzofuran

Conclusion

This compound is a highly valuable precursor for accessing novel polycyclic heterocyclic scaffolds. By leveraging classic, robust, and well-understood intramolecular cyclization reactions such as the Oxa-Pictet-Spengler and Bischler-Napieralski reactions, researchers can efficiently construct fused oxygen- and nitrogen-containing ring systems. The protocols and principles outlined in this guide provide a solid foundation for the exploration and development of new benzofuran-based compounds for applications in drug discovery and materials science. The modularity of these approaches, allowing for the introduction of diverse substituents via the carbonyl or acylating agent, makes this a particularly powerful strategy for generating compound libraries for biological screening.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. (n.d.). Semantic Scholar.

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health.

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.

  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. (2025). BenchChem.

  • Pictet–Spengler reaction. (n.d.). Wikipedia.

  • Bischler–Napieralski reaction. (n.d.). Wikipedia.

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.

  • Bischler–Napieralski reaction. (n.d.). Grokipedia.

  • Bischler-Napieralski Reaction. (2025). J&K Scientific LLC.

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). National Institutes of Health.

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions.

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal.

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (n.d.). MDPI.

  • Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. (2020). SciTech Central Inc.

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate.

  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (1998). Google Patents.

  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2025). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(Benzofuran-5-YL)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(Benzofuran-5-YL)ethanol. This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this key synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the typical impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route used. However, common impurities often include:

  • Unreacted Starting Materials: For instance, if synthesizing via a palladium-catalyzed coupling, you might find residual o-halophenols or terminal alkynes.[1]

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to various structural isomers or related benzofuran derivatives that may have very similar polarities to the desired product, making separation challenging.[2]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium, copper) or bases used in the reaction can contaminate the crude product.[1][3]

  • Over-oxidation Products: The ethanol moiety can be susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid, especially if exposed to air and certain catalysts over long periods.

Q2: What are the primary purification techniques suitable for this compound?

A2: The two most effective and widely used techniques for a compound of this nature are flash column chromatography and recrystallization .

  • Flash Column Chromatography is excellent for separating compounds with different polarities and is often the first choice for purifying crude reaction mixtures containing multiple components.[4][5]

  • Recrystallization is a highly effective technique for achieving high purity if the product is a solid and a suitable solvent system can be found. It is particularly good at removing small amounts of impurities from a product that is already mostly pure.[6][7]

Q3: Which analytical methods are best for assessing the purity of my fractions and final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring the progress of column chromatography and for quickly assessing the complexity of the crude mixture.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the gold standard for confirming the identity and purity of the final product. Impurities are often readily identifiable by their unique signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • Melting Point Analysis: For a crystalline solid, a sharp melting point close to the literature value is a strong indicator of high purity.

Troubleshooting and Optimization Guides

This section provides solutions to specific problems you may encounter during purification.

Issue 1: Poor Separation During Column Chromatography

Question: My spots are streaking or overlapping on the TLC plate, and the column is not separating my product from a key impurity. What should I do?

Answer: This is a classic challenge that stems from an unoptimized mobile phase (eluent system). The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4, and the separation between it and the nearest impurities is maximized.[9]

Causality & Solution: The separation on silica gel (a polar stationary phase) is governed by the polarity of the compounds and the eluting power of the mobile phase.[5] Nonpolar compounds travel faster, while polar compounds are retained longer. This compound has moderate polarity due to its hydroxyl group.

  • If Spots are Streaking (Tailing): This often indicates that the compound is interacting too strongly with the silica or that the sample is too acidic or basic. Adding a small amount (0.1-1%) of a modifier to your eluent can resolve this. For an alcohol like this, a trace amount of methanol or triethylamine (if the impurity is acidic) can sharpen the spots.

  • If Spots are Overlapping (Poor Resolution): Your eluent is likely too polar, causing all compounds to move too quickly up the plate. To improve separation, decrease the polarity of the mobile phase. For example, if you are using a 30:70 mixture of ethyl acetate/hexanes, try moving to a 20:80 or 15:85 mixture.[4] This will increase the interaction time with the silica gel, allowing for better separation.

Workflow for Developing a Chromatography Method

Here is a logical workflow for selecting the optimal solvent system for your column.

G cluster_0 TLC Analysis for Method Development Start Spot Crude Mixture on TLC Plate Solvent1 Develop in 20% EtOAc/Hexanes Start->Solvent1 CheckRf Check Rf of Product Solvent1->CheckRf TooHigh Rf > 0.5 (Too High) CheckRf->TooHigh High TooLow Rf < 0.2 (Too Low) CheckRf->TooLow Low GoodRf 0.2 < Rf < 0.5 (Good Range) CheckRf->GoodRf Ideal DecreasePolarity Decrease Polarity (e.g., 10% EtOAc/Hexanes) TooHigh->DecreasePolarity IncreasePolarity Increase Polarity (e.g., 40% EtOAc/Hexanes) TooLow->IncreasePolarity CheckSep Assess Separation from Impurities GoodRf->CheckSep DecreasePolarity->Solvent1 IncreasePolarity->Solvent1 Optimized System Optimized for Column CheckSep->Optimized Good NotOptimized Poor Separation CheckSep->NotOptimized Poor Modify Try Different Solvent System (e.g., CH2Cl2/MeOH) NotOptimized->Modify Modify->Start

Caption: Workflow for optimizing a TLC solvent system for column chromatography.

Issue 2: The Product "Oils Out" During Recrystallization

Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, or when the solution is supersaturated to a very high degree. The solute separates as a liquid phase instead of forming a crystal lattice.

Causality & Solution: This is a common problem when the chosen solvent is too good at dissolving the compound, even at lower temperatures, or when cooling occurs too rapidly.

  • Re-heat and Agitate: Re-heat the solution until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to reduce the saturation level slightly.

  • Slow Cooling: This is critical. Allow the flask to cool to room temperature very slowly on a benchtop, insulated with a cork ring and covered. Do not place it directly in an ice bath from a high temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Use a Solvent Pair: If the above fails, a binary solvent system is an excellent alternative.[6] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethanol or acetone). Then, while the solution is hot, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexanes) dropwise until you see persistent cloudiness (the cloud point). Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly.

Issue 3: Low Recovery After Purification

Question: My final product is pure, but I lost a significant amount of material during purification. Where did it go and how can I improve my yield?

Answer: Low recovery can occur during both chromatography and recrystallization. The key is to identify the step where the loss is happening.

Causality & Solution:

  • In Column Chromatography:

    • Irreversible Adsorption: The compound might be too polar for silica gel and is sticking irreversibly to the column. If your compound is not eluting even with a very polar solvent, this may be the cause. Consider using a more inert stationary phase like alumina or a different solvent system.

    • Improper Fraction Collection: You may have discarded fractions that contained your product. Always check all collected fractions by TLC before combining and discarding them.[4]

    • Sample Loading: Loading the sample in too much solvent can broaden the initial band, leading to poorer separation and mixed fractions that must be discarded or re-purified. Always dissolve the crude product in the absolute minimum amount of solvent.

  • In Recrystallization:

    • Using Too Much Solvent: The most common cause of low recovery. If you add too much hot solvent to dissolve the crude product, the solution will not be saturated enough upon cooling for the product to crystallize out effectively. A significant amount will remain dissolved in the mother liquor.

    • Premature Crystallization: If the product crystallizes during a hot filtration step (used to remove insoluble impurities), you will lose material on the filter paper. Ensure your funnel and receiving flask are pre-heated.[6]

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent.

Quantitative Data Summary: Common Solvent Systems

The following table provides a guide to solvent polarities, which is crucial for selecting eluents for chromatography and solvents for recrystallization.

SolventPolarity IndexBoiling Point (°C)Use Case Notes
Hexanes0.169Nonpolar eluent base for chromatography.
Toluene2.4111Can improve separation for aromatic compounds.
Dichloromethane3.140Good general-purpose solvent, more polar than ether.
Diethyl Ether2.835Volatile, good for less polar compounds.
Ethyl Acetate (EtOAc)4.477Excellent mid-polarity solvent, often mixed with hexanes.
Acetone5.156Good recrystallization solvent, highly volatile.
Ethanol (EtOH)4.378Common polar eluent and recrystallization solvent.[10][11]
Methanol (MeOH)5.165Very polar eluent, good for eluting polar compounds.
Water10.2100Used as an anti-solvent in recrystallization pairs.[6]

Data compiled from various standard organic chemistry resources.[9]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol assumes you have already determined an optimal eluent system (e.g., 20% Ethyl Acetate in Hexanes) via TLC analysis.

  • Column Preparation:

    • Secure a glass column vertically with a clamp. Ensure the stopcock is closed.

    • Add the initial, least polar eluent (hexanes) to fill about one-third of the column.

    • Prepare a slurry of silica gel in the same eluent in a separate beaker (approx. 50g of silica per 1g of crude product).[8] Swirl to remove air bubbles.

    • Quickly pour the slurry into the column. Tap the side of the column gently to ensure even packing.

    • Open the stopcock and drain the solvent until the level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude this compound in the minimum possible volume of the eluent or a slightly more polar solvent (like dichloromethane).

    • Carefully pipette this concentrated solution onto the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica until the liquid level just meets the top of the bed.

  • Elution and Fraction Collection:

    • Carefully add the prepared eluent (20% EtOAc/Hexanes) to the top of the column, taking care not to disturb the silica bed.

    • Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute.[8]

    • Begin collecting fractions in test tubes. The number and size of fractions will depend on the scale of your reaction.

    • Monitor the fractions being collected using TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent, yielding the purified product.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This is a robust method if your product is highly soluble in ethanol but insoluble in water.

  • Dissolution:

    • Place the crude, semi-purified solid into an Erlenmeyer flask.

    • Add the minimum volume of hot ethanol required to just dissolve the solid completely. Keep the solution hot on a hotplate.[6]

  • Inducing Crystallization:

    • Remove the flask from the heat.

    • Slowly add water (the "poor" solvent) dropwise while swirling the flask.

    • Continue adding water until the solution becomes faintly and persistently cloudy. This is the point of saturation.

    • Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Benzofurans.
  • BenchChem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. US3147280A.
  • University of California, Los Angeles. (n.d.). Column chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from CU Boulder Organic Chemistry website.
  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
  • Al-Soud, Y. A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.
  • Yildirim, S., et al. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)
  • (2018). Process for preparing benzofuran-2-carboxamide derivatives. U.S. Patent Application No. US20180002305A1.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Gowda, R., et al. (2016). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid.
  • ResearchGate. (n.d.). Synthesis of some new 2-substituted benzofuran derivatives by cyclization with thioglycolic acid.
  • BenchChem. (n.d.). The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic.
  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Chemistry Department website.
  • Massachusetts Institute of Technology. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from MIT Department of Chemistry website.

Sources

Technical Support Center: Optimizing Reaction Conditions for High-Yield Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of substituted benzofurans. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the complexities of benzofuran synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for high-yield outcomes.

Introduction to Benzofuran Synthesis

Benzofuran derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] Their synthesis is a cornerstone of medicinal chemistry, and while numerous methods exist, achieving high yields consistently requires a deep understanding of the underlying reaction mechanisms and careful optimization of experimental parameters. This guide provides field-proven insights and detailed protocols to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing substituted benzofurans?

A1: The most prevalent and effective methods for constructing the benzofuran core involve intramolecular or intermolecular cyclization reactions that form key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.[3] Key strategies include:

  • Palladium-Catalyzed Reactions: These are extensively used and encompass methods like Sonogashira or Heck couplings followed by intramolecular cyclization. A widely employed route is the coupling of o-iodophenols with terminal alkynes.[3][4]

  • Copper-Catalyzed Synthesis: Copper catalysts provide a more economical and environmentally benign alternative to palladium for certain cyclization reactions, such as the oxidative annulation of phenols and alkynes.[3][4][5]

  • Acid-Catalyzed Cyclizations: Lewis and Brønsted acids can effectively promote the cyclization of suitable precursors to yield benzofuran derivatives.[5][6]

  • Intramolecular Wittig Reaction: This method offers a pathway to functionalized benzofurans through the reaction of an o-acyloxybenzylidene phosphorane.[1][7]

Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction yield?

A2: The electronic nature of substituents on your starting materials can significantly influence the reaction outcome. For many transition-metal-catalyzed reactions, substrates with electron-donating groups tend to provide higher yields of the target benzofuran derivatives.[5][6][8] Conversely, electron-withdrawing groups on the phenyl ring can diminish the yield.[6] This is often attributed to the influence of these groups on the electron density of the reacting centers, which in turn affects key steps in the catalytic cycle such as oxidative addition or reductive elimination.

Q3: What is the role of the ligand in palladium-catalyzed benzofuran synthesis?

A3: In palladium-catalyzed reactions, the choice of ligand is critical as it stabilizes the palladium complex and modulates its reactivity and selectivity.[3][4] For instance, in Sonogashira couplings, phosphine ligands like triphenylphosphine (PPh₃) are common.[4] However, the use of bulky, electron-rich phosphine ligands can often enhance the efficiency of the catalytic cycle.[4][9] The optimal ligand can be highly dependent on the specific substrates and reaction conditions, and screening different ligands is often a necessary step in optimizing a new transformation.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that you may encounter during your experiments, providing insights into the potential causes and offering actionable solutions.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)

  • Question: My palladium-catalyzed reaction of an o-iodophenol and a terminal alkyne is resulting in a low yield (<10%) or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in palladium-catalyzed benzofuran synthesis can often be attributed to several factors related to catalyst activity, reagent quality, and reaction conditions.

    • Potential Cause 1: Inactive Palladium Catalyst. The palladium catalyst may have degraded due to age, improper storage, or exposure to oxygen.

      • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄, (PPh₃)₂PdCl₂) as their activity can vary depending on the specific reaction.[3][4]

    • Potential Cause 2: Inappropriate Base Selection. The choice of base is crucial. For instance, using sodium bicarbonate (NaHCO₃) at high temperatures (e.g., 110°C) can lead to the formation of water, which can deactivate the palladium catalyst.[3]

      • Solution: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[3] Organic bases such as triethylamine (Et₃N) can also be suitable.[5][6]

    • Potential Cause 3: Presence of Oxygen. Oxygen can poison the palladium catalyst, leading to significantly reduced yields.

      • Solution: Ensure that all solvents are thoroughly degassed before use. The reaction should be set up and run under a strictly inert atmosphere (e.g., argon or nitrogen).[4]

    • Potential Cause 4: Suboptimal Reaction Temperature. The reaction may require a specific temperature range to proceed efficiently.

      • Solution: Systematically screen a range of temperatures. While some reactions proceed at room temperature, others may require heating to 60-100 °C.[4] Be aware that excessively high temperatures can lead to catalyst decomposition.[4]

Issue 2: Formation of Undesired Side Products in Intramolecular Cyclization

  • Question: I am attempting an intramolecular cyclization to form a benzofuran, but I am observing the formation of significant amounts of side products. How can I improve the selectivity of my reaction?

  • Answer: The formation of side products often points to issues with reaction conditions that may be promoting alternative reaction pathways.

    • Potential Cause 1: Incorrect Solvent Polarity. The polarity of the solvent can influence the reaction pathway and the stability of intermediates.

      • Solution: Screen a range of solvents with varying polarities. For instance, in some Wittig reactions, the solvent polarity can significantly affect the stereochemical outcome.[10] Common solvents for benzofuran synthesis include DMF, toluene, and acetonitrile.[5][6][11]

    • Potential Cause 2: Inappropriate Catalyst or Reagent Concentration. The concentration of catalysts and reagents can impact reaction rates and selectivity.

      • Solution: Optimize the concentration of your catalyst and reagents. In some cases, slow addition of a reagent can help to maintain a low concentration and suppress side reactions.

    • Potential Cause 3: Reaction Time. Allowing the reaction to proceed for too long after the starting material is consumed can lead to the decomposition of the desired product or the formation of byproducts.

      • Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction once the starting material is consumed.

Key Experimental Protocols

Below are detailed, step-by-step methodologies for high-yield benzofuran synthesis, accompanied by tables summarizing key quantitative data for easy comparison.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization of o-Iodophenols and Terminal Alkynes

This one-pot method is a robust and widely used strategy for the synthesis of 2-substituted benzofurans.[3][5][6]

Experimental Workflow Diagram:

G reagents 1. Add Pd catalyst, CuI, and o-iodophenol to a sealable tube. inert 2. Seal and flush with inert gas (Ar or N₂). reagents->inert addition 3. Add solvent, base (e.g., Et₃N), and terminal alkyne via syringe. inert->addition heating 4. Heat the reaction at a controlled temperature (e.g., 70-90°C). addition->heating monitoring 5. Monitor reaction progress by TLC. heating->monitoring workup 6. Cool, dilute with organic solvent, and perform aqueous workup. monitoring->workup purification 7. Dry, concentrate, and purify by column chromatography. workup->purification

Caption: Workflow for Palladium-Catalyzed Benzofuran Synthesis.

Step-by-Step Methodology:

  • To a sealable reaction tube, add the palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2.5 mol%), copper(I) iodide (CuI, 5 mol%), and the o-iodophenol (1.0 equiv.).[3]

  • Seal the tube with a septum and thoroughly flush with an inert gas (argon or nitrogen) for 10-15 minutes.[3]

  • Under the inert atmosphere, add a degassed solvent (e.g., acetonitrile or DMF) via syringe, followed by the base (e.g., triethylamine, 1.2 equiv.) and the terminal alkyne (1.1-1.5 equiv.).[3][4]

  • Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (typically 70-90°C).[3]

  • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[4]

Table 1: Representative Reaction Conditions and Yields for Sonogashira-Based Benzofuran Synthesis

EntryPalladium CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂CuIEt₃NDMF602-10Fair to Very Good
2(PPh₃)PdCl₂CuIEt₃NTriethylamine--84-91
3Pd(PPh₃)₄CuIK₂CO₃Acetonitrile8012High

Data synthesized from multiple sources.[5][12]

Protocol 2: Copper-Catalyzed Synthesis from Salicylaldehydes and Alkynes

This one-pot synthesis offers an environmentally benign approach to producing substituted benzofurans.[5][6]

Reaction Mechanism Overview:

G start Salicylaldehyde + Amine + Alkyne iminium Iminium Ion Formation start->iminium acetylide Copper Acetylide Formation start->acetylide catalyst CuI Catalyst catalyst->acetylide attack Nucleophilic Attack iminium->attack acetylide->attack intermediate Intermediate attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization isomerization Isomerization cyclization->isomerization product Substituted Benzofuran isomerization->product

Caption: Mechanism for Copper-Catalyzed Benzofuran Synthesis.

Step-by-Step Methodology:

  • In a reaction vessel, combine the o-hydroxy aldehyde (1.0 equiv.), amine (e.g., a secondary amine), and the terminal alkyne (1.2 equiv.).[5][6]

  • Add the copper iodide (CuI) catalyst (typically 5-10 mol%).[5][6]

  • The reaction can be performed in a deep eutectic solvent (DES) like choline chloride-ethylene glycol for a green chemistry approach, or in a conventional solvent like DMSO.[5][6]

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC.

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 2: Influence of Substituents on Salicylaldehyde in Copper-Catalyzed Synthesis

EntrySalicylaldehyde SubstituentYield (%)
1H85
24-OCH₃ (electron-donating)91
35-Br (electron-withdrawing)78
43-NO₂ (strongly electron-withdrawing)70

Yields are illustrative and based on general trends reported in the literature, where electron-donating groups generally lead to higher yields.[5][6]

References

  • Benchchem.
  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Zahoor, A. F., et al. (2024).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Novak, B. H., et al. (2012). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. [Link]

  • Penthala, N. R., et al. (2023).
  • Heravi, M. M., & Zadsirjan, V. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Synthetic Communications. [Link]

  • Benchchem.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Zhang, J., et al. (2018). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Chemistry - An Asian Journal. [Link]

  • Benchchem. Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Cacchi, S., et al. (2003). Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. [Link]

  • Lee, S., et al. (2022). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2012). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Zhang, Y., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts. [Link]

  • Knör, G., et al. (2018). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Joshi, O. P., et al. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • ResearchGate. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • ResearchGate. (2022). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. [Link]

  • ResearchGate. (2015). Synthesis of novel benzofuran hybrid derivatives. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]

  • MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. [Link]

  • ResearchGate. (2007). Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Sciforum. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]

  • Chemical Communications (RSC Publishing). (2005). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. [Link]

Sources

identification of common byproducts in 2-(Benzofuran-5-YL)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Benzofuran-5-YL)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established synthetic methodologies. Our goal is to help you anticipate, identify, and resolve common issues encountered during the synthesis of this important benzofuran derivative.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several common routes, each with its own set of potential challenges and side reactions. The choice of a particular synthetic pathway will often depend on the available starting materials, scalability, and desired purity of the final product. This guide will focus on three primary and logical synthetic strategies, outlining the potential for byproduct formation in each.

The main synthetic pathways are visualized below:

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule SM1 2-(Benzofuran-5-YL)acetic acid / ester RouteA Route A: Reduction SM1->RouteA SM2 Benzofuran-5-carbaldehyde RouteB Route B: Wittig Reaction & Reduction SM2->RouteB SM3 5-Bromobenzofuran RouteC Route C: Grignard Reaction SM3->RouteC Target This compound RouteA->Target RouteB->Target RouteC->Target

Caption: Main synthetic routes to this compound.

Route A: Reduction of 2-(Benzofuran-5-YL)acetic Acid or its Ester

This is a straightforward approach involving the reduction of a carboxylic acid or its corresponding ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.

Troubleshooting and FAQs

Question 1: My reaction is sluggish or incomplete, and I'm isolating unreacted starting material. What could be the cause?

Answer: This is a common issue often related to the quality and handling of the reducing agent, LiAlH₄.

  • Reagent Potency: LiAlH₄ is extremely sensitive to moisture and can decompose upon exposure to atmospheric humidity, leading to reduced activity. Always use a fresh bottle or a properly stored, sealed container of LiAlH₄. It is good practice to determine the active hydride content of your reagent if it has been stored for a long time.

  • Solvent Purity: The reaction must be conducted under strictly anhydrous conditions. Use freshly distilled, dry solvents like tetrahydrofuran (THF) or diethyl ether. The presence of water will quench the LiAlH₄, reducing the effective stoichiometry and potentially halting the reaction.[1][2]

  • Insufficient Reagent: For the reduction of carboxylic acids, a molar excess of LiAlH₄ is required. The first equivalent of hydride is consumed in an acid-base reaction with the carboxylic acid proton to form a lithium carboxylate salt and hydrogen gas. Subsequent hydride equivalents are then needed for the reduction itself. A common stoichiometry is at least 1.5 to 2 equivalents of LiAlH₄.[2]

Question 2: I'm observing a significant byproduct that is not my starting material. What could it be?

Answer: While this reduction is generally clean, byproducts can arise, particularly from the stability of the benzofuran ring itself.

  • Potential for Ring Opening: The benzofuran ring system can be susceptible to cleavage under certain reductive conditions, especially with strong bases and organometallic reagents.[3][4][5] Although LiAlH₄ is primarily a hydride donor, its basic nature and the generation of aluminate species could potentially lead to minor amounts of ring-opened byproducts, such as substituted phenols. This is more likely with prolonged reaction times or elevated temperatures.

  • Partially Reduced Intermediates: The reduction of a carboxylic acid or ester proceeds through an aldehyde intermediate. While this aldehyde is typically more reactive than the starting material and is readily reduced to the alcohol, it is possible, under certain conditions (e.g., inverse addition, low temperature), to have trace amounts of the corresponding aldehyde, 2-(benzofuran-5-yl)acetaldehyde, especially if the reaction is not driven to completion.[1]

Potential Byproduct Reason for Formation Mitigation Strategy
Unreacted Starting MaterialInactive/insufficient LiAlH₄; presence of moisture.Use fresh LiAlH₄ in excess under strictly anhydrous conditions.
2-(Benzofuran-5-yl)acetaldehydeIncomplete reduction of the intermediate aldehyde.Ensure sufficient LiAlH₄ and adequate reaction time.
Ring-Opened PhenolsInstability of the benzofuran ring to reaction conditions.Maintain low reaction temperatures and avoid prolonged reaction times.

Route B: Wittig Reaction on Benzofuran-5-carbaldehyde followed by Reduction

This two-step sequence involves first converting the aldehyde to an alkene, typically 5-vinylbenzofuran, via a Wittig reaction, followed by a hydroboration-oxidation reaction to yield the anti-Markovnikov alcohol product.

Troubleshooting and FAQs

Question 1: The Wittig reaction is giving a low yield of the desired 5-vinylbenzofuran. What are the common pitfalls?

Answer: The success of the Wittig reaction hinges on the efficient formation of the phosphonium ylide.

  • Base Selection: The choice of base for deprotonating the phosphonium salt is critical. For simple, non-stabilized ylides like methyltriphenylphosphonium bromide, a very strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required. Weaker bases will not generate the ylide in sufficient concentration.

  • Moisture and Air Sensitivity: Ylides are highly reactive and sensitive to both moisture and atmospheric oxygen. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Question 2: After the Wittig reaction, I have a major byproduct that is difficult to separate from my product. What is it and how can I remove it?

Answer: The most common and unavoidable stoichiometric byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O) .[3]

  • Identification: Triphenylphosphine oxide is a high-boiling, crystalline solid that can sometimes co-purify with the desired alkene, especially on a small scale.

  • Removal Strategies:

    • Crystallization: If the desired alkene is a liquid or a low-melting solid, cooling the reaction mixture may cause the triphenylphosphine oxide to crystallize out.

    • Chromatography: Column chromatography is often effective. Triphenylphosphine oxide is quite polar and will have a lower Rf value than the non-polar 5-vinylbenzofuran on silica gel.

    • Precipitation: In some cases, adding a non-polar solvent like hexane or pentane to the crude reaction mixture (after removal of the reaction solvent) can precipitate the triphenylphosphine oxide, which can then be removed by filtration.

Question 3: The hydroboration-oxidation of 5-vinylbenzofuran is not working as expected. What could be the issue?

Answer: Hydroboration-oxidation is generally a reliable reaction, but issues can arise from the reagents or potential side reactions.

  • Borane Source: Borane (BH₃) is most commonly used as a complex with THF (BH₃·THF). This solution can degrade over time, so using a fresh, properly stored solution is important.

  • Oxidation Step: The oxidation step requires hydrogen peroxide and a base (typically sodium hydroxide). Ensure that the hydrogen peroxide is of a suitable concentration and has not decomposed.

  • Byproducts from the Borane: The hydroboration step forms a trialkylborane intermediate. Incomplete oxidation of this intermediate can lead to impurities. Ensure sufficient peroxide and base are used in the second step. The reaction is also stereoselective for syn-addition.[6]

Wittig_Byproducts Start Benzofuran-5-carbaldehyde + Ph₃PCH₃Br Ylide_Formation Base (e.g., n-BuLi) Ylide Formation Start->Ylide_Formation Wittig_Reaction Wittig Reaction Ylide_Formation->Wittig_Reaction Products 5-Vinylbenzofuran (Desired Product) Wittig_Reaction->Products Byproduct Triphenylphosphine Oxide (Major Byproduct) Wittig_Reaction->Byproduct Separation Purification (Chromatography/Crystallization) Products->Separation Byproduct->Separation

Caption: Byproduct formation in the Wittig reaction step.

Route C: Grignard Reaction with Ethylene Oxide

This route involves the formation of a Grignard reagent from a 5-halobenzofuran (e.g., 5-bromobenzofuran), followed by its reaction with ethylene oxide to introduce the two-carbon ethanol side chain.

Troubleshooting and FAQs

Question 1: I am having trouble forming the benzofuran Grignard reagent. What are the critical factors?

Answer: Grignard reagent formation is highly sensitive to the reaction conditions.

  • Strictly Anhydrous Conditions: This is the most critical factor. All glassware must be oven- or flame-dried, and the solvent (typically THF or diethyl ether) must be anhydrous. Any trace of water will protonate and destroy the Grignard reagent as it forms.

  • Magnesium Activation: The surface of the magnesium turnings can have an oxide layer that prevents the reaction from starting. Gentle heating, a small crystal of iodine, or sonication can help to initiate the reaction.

  • Halide Reactivity: The reactivity order for the halide is I > Br > Cl. 5-Bromobenzofuran is a common and effective starting material.

Question 2: The reaction with ethylene oxide gives a low yield of the desired product. What side reactions could be occurring?

Answer: Several side reactions can compete with the desired nucleophilic attack on ethylene oxide.

  • Ring Opening of Benzofuran: As noted previously, the benzofuran ring can be susceptible to attack by strong organometallic reagents.[3][5] It is possible for the Grignard reagent to react with another molecule of benzofuran, leading to ring-opened byproducts. This is generally minimized by keeping the reaction temperature low and adding the ethylene oxide slowly to a solution of the pre-formed Grignard reagent.

  • Formation of Halohydrins: If the Grignard reagent contains residual magnesium bromide (from its formation), this can act as a Lewis acid to activate the ethylene oxide and be attacked by the bromide ion, leading to the formation of a bromohydrin.[7]

  • Wurtz Coupling: A portion of the Grignard reagent can couple with the starting 5-bromobenzofuran to form a bi-benzofuran dimer.

Potential Byproduct Reason for Formation Mitigation Strategy
Ring-Opened PhenolsNucleophilic attack of the Grignard reagent on the benzofuran ring.Maintain low reaction temperatures; slow addition of ethylene oxide.
Ethylene BromohydrinReaction of ethylene oxide with residual magnesium bromide.Use freshly prepared, filtered Grignard reagent if possible.
Bi-benzofuran DimerWurtz coupling of the Grignard reagent with the starting halide.Slow formation of the Grignard reagent; ensure all magnesium is consumed.

General Purification and Characterization

How do I best purify the final product, this compound?

Regardless of the synthetic route, purification by silica gel column chromatography is typically the most effective method for obtaining high-purity this compound. The polarity of the eluent can be tuned to effectively separate the desired alcohol from less polar byproducts (like unreacted starting materials or Wittig-derived alkenes) and more polar byproducts (like triphenylphosphine oxide or diols). A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often a good strategy.

Characterization should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • IR Spectroscopy: To confirm the presence of the hydroxyl group (-OH stretch).

References

  • The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. (n.d.). Advanced Synthesis & Catalysis. [Link]

  • Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. (n.d.). Tetrahedron. [Link]

  • The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Request PDF. (n.d.). ResearchGate. [Link]

  • THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS by Albert Henry Agett. (n.d.). ProQuest. [Link]

  • Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry. [Link]

  • 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. (n.d.). Lumen Learning. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]

Sources

Technical Support Center: Stability Assessment of 2-(Benzofuran-5-YL)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of 2-(Benzofuran-5-YL)ethanol. While extensive public stability data for this specific molecule is not widely available, this document is built upon established principles of organic chemistry and pharmaceutical stability testing guidelines. The insights provided are derived from the known reactivity of the compound's core functional groups: the benzofuran ring system and the primary alcohol side chain. Our goal is to equip you with the foundational knowledge to anticipate potential stability issues, troubleshoot experimental anomalies, and design robust analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the handling, storage, and analysis of this compound.

General Handling and Storage

Q: What are the optimal storage conditions for this compound to ensure long-term stability?

A: Based on its chemical structure, this compound should be stored under controlled conditions to minimize degradation. The primary concerns are oxidation, photodegradation, and potential acid-catalyzed reactions.

  • Temperature: Store at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.

  • Atmosphere: The benzofuran moiety and primary alcohol can be susceptible to oxidation. It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.

  • Light: Aromatic systems like benzofuran can be sensitive to UV light. Always store in an amber vial or a container protected from light.

  • Container: Use a tightly sealed, high-quality glass container to prevent moisture ingress and potential leaching from plastic containers.

Stability in Solution

Q: I'm observing a new impurity peak in my HPLC analysis when using a low pH mobile phase (e.g., 0.1% TFA in water/acetonitrile). What could be the cause?

A: The benzofuran ring contains an ether linkage that can be susceptible to acid-catalyzed cleavage under harsh acidic conditions, especially with prolonged exposure or elevated temperatures. While typically stable, strong acids can protonate the oxygen atom, initiating a ring-opening reaction.

Troubleshooting Steps:

  • pH Modification: If possible, increase the pH of your mobile phase to a less acidic range (e.g., pH 3-5) using a buffered system like ammonium formate or ammonium acetate.

  • Temperature Control: Ensure your autosampler and column compartment are temperature-controlled, preferably at a lower temperature (e.g., 10 °C), to slow down potential degradation during the analytical run.

  • Time Limitation: Minimize the time the sample spends in the acidic mobile phase before injection.

Q: Is this compound stable under basic conditions?

A: Generally, primary alcohols and benzofurans exhibit greater stability under moderately basic conditions compared to strongly acidic ones. However, very strong bases (e.g., pH > 10) could potentially deprotonate the hydroxyl group, forming an alkoxide. This could increase its susceptibility to oxidation. For most analytical and formulation purposes (pH 7-9), the compound is expected to be reasonably stable.

Oxidative and Photolytic Degradation

Q: My sample, left on the benchtop for a day, shows significant degradation with multiple new peaks. What is the likely degradation pathway?

A: This is a classic case of combined oxidative and photolytic degradation. The primary alcohol is a key site for oxidation, while the electron-rich benzofuran ring is susceptible to both photo-oxidation and reaction with atmospheric oxygen.

  • Oxidation of the Alcohol: The primary alcohol (-CH₂OH) can be oxidized first to an aldehyde (2-(Benzofuran-5-yl)acetaldehyde) and subsequently to a carboxylic acid (2-(Benzofuran-5-yl)acetic acid).

  • Oxidation of the Benzofuran Ring: The furan part of the benzofuran system can undergo oxidative cleavage, leading to more complex degradation products.

Below is a diagram illustrating a potential oxidative degradation pathway.

Oxidative_Degradation_Pathway A This compound B 2-(Benzofuran-5-yl)acetaldehyde (Aldehyde Impurity) A->B Mild Oxidation (e.g., air) C 2-(Benzofuran-5-yl)acetic acid (Carboxylic Acid Impurity) B->C Further Oxidation

Caption: Potential oxidative pathway of the ethanol side chain.

Q: How can I rigorously prevent oxidative and photolytic degradation during my experiments?

A:

  • Use Antioxidants: For formulated solutions, consider adding antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid, if compatible with your downstream applications.

  • Degas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Work Under Controlled Lighting: Perform experimental manipulations under yellow light or in a fume hood with the sash lowered to minimize UV exposure.

  • Seal Vials Promptly: After preparing solutions, cap and seal them immediately. For HPLC vials, use caps with high-quality septa.

Forced Degradation Studies: A Proactive Approach

To systematically evaluate the stability of this compound, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is a standard practice in pharmaceutical development, guided by regulations such as the ICH Q1A(R2) guideline.

Illustrative Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Ox Oxidation (e.g., 3% H2O2, RT) Prep->Ox Heat Thermal Stress (e.g., 80°C, solid & solution) Prep->Heat Light Photolytic Stress (ICH Q1B light exposure) Prep->Light Analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Eval Identify Degradants Determine Degradation Pathways Assess Mass Balance Analysis->Eval

Caption: Workflow for a forced degradation stability study.

Summary of Expected Stability Profile (Illustrative Data)

The following table summarizes the expected stability behavior of this compound under various forced degradation conditions. This is illustrative and should be confirmed by experimental data.

Stress ConditionReagent/ConditionTimeExpected DegradationPotential Major Degradants
Acid Hydrolysis 0.1 M HCl at 60 °C24 hModerateProducts of benzofuran ring opening
Base Hydrolysis 0.1 M NaOH at 60 °C24 hMinimal to LowMinor oxidation products
Oxidation 3% H₂O₂ at RT8 hSignificantAldehyde, Carboxylic Acid, Ring-opened products
Photolytic ICH Q1B Option 2-ModerateComplex mixture of photo-products
Thermal (Dry Heat) 80 °C48 hLowMinor unspecified impurities

Step-by-Step Protocol: Oxidative Degradation Test

This protocol provides a detailed method for assessing the oxidative stability of this compound.

Objective: To determine the susceptibility of the compound to oxidation by hydrogen peroxide.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Volumetric flasks and pipettes

  • HPLC system with UV and/or MS detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Prepare Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is your time-zero (T₀) control.

  • Prepare Oxidative Stress Sample:

    • In a volumetric flask, add an appropriate volume of the stock solution.

    • Add a small volume of 30% H₂O₂ to achieve a final concentration of approximately 3% H₂O₂.

    • Dilute to the final volume with a 50:50 mixture of acetonitrile and water to achieve a final drug concentration of 0.1 mg/mL.

  • Incubation: Store the stress sample protected from light at room temperature.

  • Time-Point Analysis: Inject the control and stress samples onto the HPLC system at regular intervals (e.g., T=0, 2h, 4h, 8h, 24h).

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound.

    • Monitor the formation and increase in the peak areas of any new impurities.

    • If using an MS detector, obtain mass data for the new peaks to aid in their identification. A common degradation product would be the addition of an oxygen atom (M+16), corresponding to the aldehyde or other hydroxylated species.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who rely on these powerful transformations. Here, we move beyond simple protocols to address the complex challenges encountered in the lab, providing in-depth, mechanistically-grounded solutions to common problems. Our approach is rooted in field-proven experience to help you navigate the intricacies of your experiments with confidence.

Troubleshooting Guide: A Deeper Dive into Common Failures

In this section, we address the most frequent and frustrating issues encountered during cross-coupling reactions. The format is designed to directly answer your most pressing questions with actionable advice grounded in catalytic principles.

Q1: My reaction shows no conversion or a disappointingly low yield. Where do I even begin to troubleshoot?

This is the most common issue, and its roots can be traced to one of three areas: the catalyst's activity, the integrity of your reagents, or the reaction conditions.

A. Is Your Catalyst Actually Working? The Critical Pd(0) State

The catalytic cycle for most cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig, relies on a catalytically active Pd(0) species.[1][2] If this species is not generated efficiently or is otherwise compromised, the reaction will fail.

  • Cause 1: Inefficient Pre-catalyst Reduction. Many reactions start with a stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). These must be reduced in situ to Pd(0) to enter the catalytic cycle.[3] This reduction step is not automatic and depends on other components in your flask.[4]

    • Solution: Using well-defined, commercially available Pd(II) precatalysts (e.g., Buchwald G3/G4 palladacycles, PEPPSI™ catalysts) is highly recommended.[1][5] These are designed for rapid and clean generation of the active LPd(0) species, leading to more reproducible results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][6] The use of Pd₂(dba)₃ can be problematic as it may contain palladium nanoparticles, which can lead to inconsistent results.[4][7]

  • Cause 2: Ligand Issues. The ligand is not just a spectator; it is crucial for stabilizing the Pd(0) center and modulating its reactivity.

    • Solution 1: Check the Pd:Ligand Ratio. An incorrect ratio can be detrimental. Too little ligand can lead to catalyst decomposition into palladium black, while too much can inhibit catalysis by stabilizing unreactive complexes or preventing substrate coordination.[4] For many reactions, a 1:1 to 1:2 Pd:Ligand ratio is optimal, especially when using well-defined precatalysts.[1] When using basic Pd(II) salts, adding a slight excess of ligand can sometimes compensate for ligand oxidation and improve catalyst stability.[5]

    • Solution 2: Re-evaluate Your Ligand Choice. Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) are often required to accelerate the key steps of oxidative addition and reductive elimination, especially for challenging substrates like aryl chlorides.[1][8]

B. Are Your Reagents Compromised?

Palladium catalysis is sensitive to impurities that can poison the catalyst or participate in side reactions.

  • Cause 1: Impure Substrates or Reagents. Your starting materials, particularly amines, boronic acids, and organotins, must be of high purity.[5] Water can facilitate undesirable side reactions like protodeboronation of boronic acids in Suzuki couplings.[1][9] Trace impurities in amines are a notorious cause of reaction failure in Buchwald-Hartwig aminations.[5]

    • Solution: Purify your reagents before use. Recrystallize solid starting materials. Distill liquid reagents or pass them through a plug of activated alumina to remove polar impurities.[5] Ensure solvents are anhydrous and properly degassed to remove oxygen, which can oxidize the active catalyst.

  • Cause 2: Inactive Base. The base is crucial for the transmetalation step (in Suzuki reactions) or for regenerating the catalyst (in Heck reactions).[2][10] Solid bases can be hygroscopic and lose activity over time.

    • Solution: Use a freshly opened bottle of base or dry it thoroughly in an oven before use. Store bulk bases in a desiccator.[5] Grinding the base to a fine powder can also improve its reactivity and reproducibility.[11]

C. Are Your Conditions Optimal?

  • Cause 1: Temperature is Too Low. Oxidative addition, particularly with less reactive electrophiles like aryl chlorides, is often the rate-limiting step and requires sufficient thermal energy.[6][12]

    • Solution: If you see no reaction at a lower temperature (e.g., 80 °C), try increasing it to 100-120 °C, solvent permitting.[13]

  • Cause 2: Poor Solubility. If your reagents are not fully dissolved, the reaction kinetics will be severely hampered.

    • Solution: Choose a solvent in which all components are soluble at the reaction temperature. For highly insoluble substrates, higher boiling point solvents like DMF, NMP, or 1,4-dioxane may be necessary.[9]

Troubleshooting Workflow: Low or No Conversion

G start Low / No Conversion Observed cat_check 1. Catalyst System Check start->cat_check reagent_check 2. Reagent Integrity Check start->reagent_check cond_check 3. Reaction Condition Check start->cond_check precatalyst Using Pd(II) salt (e.g., Pd(OAc)2)? Consider switching to a reliable precatalyst (e.g., Buchwald G4). cat_check->precatalyst ligand_ratio Check Pd:Ligand ratio. Is it optimal (often 1:1 - 1:2)? cat_check->ligand_ratio ligand_choice Is the ligand appropriate for the substrate? (e.g., bulky, electron-rich for Ar-Cl) cat_check->ligand_choice purity Verify purity of starting materials and reagents (distill, recrystallize). reagent_check->purity solvent_prep Are solvents anhydrous and degassed? (Inert atmosphere is critical) reagent_check->solvent_prep base_activity Is the base fresh and dry? (Grind for better results) reagent_check->base_activity temp Increase temperature. (Especially for unreactive halides) cond_check->temp solubility Check for full solubility at reaction temp. Change solvent if needed. cond_check->solubility

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Q2: My reaction is messy, with multiple side products. What is happening and how can I improve selectivity?

Side product formation points to competing, non-productive reaction pathways. Identifying the side product is the first step to diagnosing the problem.

  • Common Side Reaction 1: Homocoupling. This is particularly common in Suzuki reactions, where the boronic acid couples with itself to form a biaryl byproduct.

    • Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur if the transmetalation step is slow relative to other pathways.

    • Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Nitrogen or Argon).[12][13] Using a slightly smaller excess of the boronic acid can also help.

  • Common Side Reaction 2: Protodeboronation (Suzuki) or Dehalogenation. This involves the replacement of the boronic acid group or the halide with a hydrogen atom from a proton source (like water).[1][9]

    • Cause: This is often base-mediated and exacerbated by the presence of water, especially at high temperatures.[9]

    • Solution: Use anhydrous conditions. If an aqueous base is required, minimize the amount of water and consider a biphasic system (e.g., Toluene/Water).[13] Sometimes switching to a non-aqueous base like K₃PO₄ or Cs₂CO₃ can solve the issue.[14]

  • Common Side Reaction 3: β-Hydride Elimination. When using alkyl coupling partners that have a hydrogen atom on the beta-carbon, the palladium intermediate can eliminate to form an alkene side product.[1]

    • Cause: This pathway competes with reductive elimination. The choice of ligand is critical to steer the reaction toward the desired product.

    • Solution: Use ligands that promote rapid reductive elimination. Sterically bulky ligands often favor reductive elimination over β-hydride elimination.[1] For Negishi couplings, ligands like CPhos and IPent have been shown to minimize this side reaction.[5]

Q3: The reaction starts, but then stops before completion. Why is my catalyst dying?

Catalyst deactivation occurs when the active Pd(0) species is converted into an inactive form.[15]

  • Cause 1: Formation of Palladium Black. This is the visible precipitation of metallic palladium aggregates.

    • Reason: This happens when the monoligated Pd(0)L species, which is the active catalyst, is unstable and aggregates. This is often due to an insufficient concentration of a stabilizing ligand or the use of a ligand that binds too weakly.[4]

    • Solution: Ensure the correct Pd:Ligand ratio is used. Using robust, bulky phosphine ligands can help stabilize the active monomeric palladium species and prevent aggregation.[1][16]

  • Cause 2: Ligand Oxidation. Phosphine ligands, especially electron-rich ones, can be oxidized by trace oxygen or even by certain reagents, forming phosphine oxides.[4]

    • Reason: The resulting phosphine oxide cannot coordinate to palladium, leading to a loss of the stabilizing ligand and subsequent catalyst deactivation.

    • Solution: Maintain a strictly inert atmosphere. Using a slight excess of the phosphine ligand (e.g., Pd:L ratio of 1:1.1 to 1:1.5) can sometimes provide a sacrificial pool to counteract minor oxidation.[5]

  • Cause 3: Substrate/Product Poisoning. Certain functional groups (e.g., some sulfur-containing heterocycles, unprotected amines in non-amination reactions) can coordinate strongly to the palladium center, inhibiting substrate binding and shutting down catalysis.[5][14]

    • Solution: This is a more challenging problem. A ligand screening may identify a ligand that is bulky enough to prevent the poisoning group from coordinating while still allowing the desired reaction to occur. In some cases, a protecting group strategy may be necessary.

FAQs: Optimizing Key Reaction Parameters

FAQ 1: How do I choose the right palladium source and ligand?

The "best" catalyst system is highly dependent on the specific transformation (e.g., Suzuki, Heck, Buchwald-Hartwig) and the substrates involved. However, some general principles apply.

Catalyst / Ligand ClassBest For...Key Considerations
Pd(II) Precatalysts (e.g., Buchwald Palladacycles)General use, high reproducibility, challenging substrates.Highly recommended for reliable generation of the active Pd(0)L species.[5] Reduces variability compared to Pd(OAc)₂ or Pd₂(dba)₃.
Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, RuPhos, P(tBu)₃)Activating unreactive electrophiles (Aryl Chlorides), promoting reductive elimination.These ligands accelerate the rate-limiting oxidative addition step and help prevent side reactions like β-hydride elimination.[1][8]
N-Heterocyclic Carbenes (NHCs) Suzuki, Heck, and Kumada couplings. Often show high thermal stability.PEPPSI™-type precatalysts are excellent, air-stable sources for NHC-ligated palladium.[5]
Bidentate Ligands (e.g., DPPF, Xantphos)Reactions where ligand dissociation needs to be controlled. Can influence selectivity.The "bite angle" of the ligand can significantly impact reactivity and selectivity.[4]
FAQ 2: What is the role of the base, and how do I select the appropriate one?

The base plays a critical role, but its choice is often a trade-off between reactivity and functional group compatibility.[14]

BaseStrengthCommon UsePros / Cons
KOtBu, NaOtBu, LHMDS StrongBuchwald-Hartwig Amination, couplings with unreactive substrates.Pro: High reactivity, can enable lower catalyst loadings.[14] Con: Incompatible with base-sensitive functional groups (esters, ketones, nitro groups).[14]
K₃PO₄, Cs₂CO₃ ModerateSuzuki, Sonogashira. Good general-purpose bases.Pro: Excellent functional group tolerance.[14] Con: Can be less reactive, sometimes requiring higher temperatures or catalyst loadings.
K₂CO₃, Na₂CO₃ WeakSuzuki reactions, often used in aqueous or biphasic systems.Pro: Inexpensive and mild. Con: Often requires water as a co-solvent, which can lead to side reactions like protodeboronation.[9][13]

Key Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction under Inert Atmosphere

Maintaining an oxygen-free environment is paramount for success and reproducibility.

  • Dry Glassware: Oven-dry all glassware (reaction vial/flask, stir bar) at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Add Solids: To the cooled reaction vessel, add the solid reagents in the following order: aryl halide, coupling partner (e.g., boronic acid), base, palladium precatalyst, and ligand (if not using a precatalyst).

  • Seal and Purge: Seal the vessel with a septum-fitted screw cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle at least three times to ensure all oxygen is removed.[13]

  • Add Liquids: Using gas-tight syringes, add the degassed solvent, followed by any liquid reagents (e.g., amine). To degas a solvent, bubble Argon or Nitrogen through it for 20-30 minutes.

  • Heat: Place the sealed vessel in a preheated oil bath or heating block and stir for the designated time.

Protocol 2: Purification of Liquid Amine Substrates

Trace impurities in amines are a common cause of failure in Buchwald-Hartwig aminations.[5]

  • Prepare Alumina Plug: Take a disposable pipette or small chromatography column and place a small plug of cotton or glass wool at the bottom.

  • Add Alumina: Add a 2-3 inch layer of activated, neutral alumina.

  • Elute Amine: Carefully apply the liquid amine to the top of the alumina plug.

  • Collect Purified Amine: Use gentle pressure from an inert gas line or a pipette bulb to push the amine through the alumina. Collect the purified, clear liquid that elutes. This process removes polar impurities and residual water.[5]

  • Use Immediately: Use the freshly purified amine directly in your reaction.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Cuthbertson, J. D., & MacMillan, D. W. C. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Valente, C. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Freeman, A., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Sherwood, T. C., et al. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Kolb, M. J., & Salmi, T. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Shields, J. D., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Leas, D., & MacDonald, M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Chen, D. Y.-K., & Youn, S. W. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Pd deactivation problem in oxidations and the solutions. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Palladium nanoparticles found as impurities in the standard Pd2dba3 catalyst. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

Sources

Technical Support Center: Strategies for Regioselective Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice on achieving high regioselectivity in benzofuran ring formation. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to overcome challenges in your synthetic endeavors.

The benzofuran core is a privileged scaffold in medicinal chemistry and materials science, making its efficient and selective synthesis a critical aspect of modern organic chemistry.[1][2] However, controlling the regioselectivity of the ring-forming reaction, particularly with unsymmetrically substituted precursors, can be a significant hurdle. This guide will walk you through common issues and frequently asked questions, offering practical solutions and expert insights.

Troubleshooting Guide

This section addresses specific experimental problems you might encounter during benzofuran synthesis, providing step-by-step guidance to resolve them.

Issue 1: Formation of a Mixture of Regioisomers in Intramolecular Cyclization

Question: I am attempting an intramolecular cyclization of an α-phenoxycarbonyl compound and obtaining a mixture of the desired 4-substituted and undesired 6-substituted benzofuran. How can I improve the regioselectivity?

Answer: The formation of regioisomeric mixtures in intramolecular cyclizations of α-phenoxycarbonyl compounds is a common challenge, often governed by a subtle interplay of steric and electronic effects.[3] When both ortho positions are available for cyclization, the reaction can proceed via two competing pathways. Here’s a systematic approach to troubleshoot this issue:

1. Analyze the Electronic Bias of Your Substrate:

  • Electron-donating groups (EDGs) on the phenyl ring, such as alkoxy or alkyl groups, will activate the para position to the oxygen, which is the ortho position for cyclization. If you have an EDG at the meta position, it can direct the cyclization to the C4 position. Conversely, an EDG at the para position will favor cyclization at the C6 position.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, will have the opposite effect, deactivating the ring and potentially leading to poor regioselectivity or low yields.[1]

2. Leverage Steric Hindrance:

  • Bulky substituents on the aromatic ring or the α-carbon can be used to favor the sterically less hindered product.[3] If the undesired isomer is formed at a more sterically congested position, consider introducing a bulky protecting group or substituent that can be removed later.

3. Optimize Reaction Conditions:

  • Lewis and Protic Acids: The choice and amount of acid catalyst can significantly influence the outcome. A systematic screening of Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄) and protic acids (e.g., TFA, p-TsOH) is recommended.[3][4] In some cases, a combination of a Lewis acid and a protic acid can enhance the reaction rate and selectivity.[3]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one regioisomer over the other.[3]

  • Solvent: While often having a minor effect, screening different solvents is worthwhile.[3]

Experimental Protocol: Screening of Acid Catalysts for Regioselective Cyclization

  • Setup: In parallel reaction tubes, dissolve your α-phenoxycarbonyl starting material (1 equivalent) in a suitable anhydrous solvent (e.g., 1,2-dichlorobenzene).

  • Catalyst Addition: To each tube, add a different acid catalyst (e.g., 20 mol% TFA, 1.1 eq AlCl₃, 1.1 eq BF₃·OEt₂).

  • Reaction: Heat the reactions to the desired temperature (e.g., 120 °C) and monitor the progress by TLC or LC-MS.

  • Analysis: After completion, quench the reactions, perform an aqueous workup, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of regioisomers.

CatalystTemperature (°C)SolventRegioisomeric Ratio (4-subst:6-subst)
TFA (20 mol%)120DCBVaries with substrate
AlCl₃ (1.1 eq)80DCBOften favors thermodynamic product
BF₃·OEt₂ (1.1 eq)rt to 80DCMVaries with substrate

This table provides a general framework; optimal conditions will be substrate-dependent.

Issue 2: Poor Regioselectivity in Transition-Metal-Catalyzed Annulation Reactions

Question: My palladium-catalyzed annulation of a phenol and an alkyne is giving me a mixture of benzofuran isomers. How can I control the regioselectivity?

Answer: Transition-metal-catalyzed methods offer a powerful and versatile approach to benzofuran synthesis.[1] However, controlling regioselectivity, especially in intermolecular reactions, is a common challenge. The key lies in understanding and manipulating the catalytic cycle.

1. Employ Directing Groups:

  • A directing group (DG) on the phenol substrate can pre-coordinate to the metal center and direct the C-H activation to a specific ortho position.[5][6] This is one of the most effective strategies for achieving high regioselectivity. Common directing groups include amides, pyridyls, and carboxylic acids.[6][7] The 8-aminoquinoline directing group has also shown unique capabilities in stabilizing palladacycle intermediates.[6]

2. Ligand Modification:

  • The choice of ligand on the metal catalyst can have a profound impact on regioselectivity by influencing the steric and electronic environment around the metal center. For instance, in nickel-catalyzed hydroheteroarylation, different ligands can switch the selectivity between branched and linear products.[8]

  • Experimental Tip: Screen a variety of phosphine ligands (e.g., PPh₃, dppf, Xantphos) and N-heterocyclic carbene (NHC) ligands to identify the optimal one for your specific transformation.

3. Control of Reaction Parameters:

  • Solvent: Fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to significantly enhance reaction efficiency and can influence selectivity in some cases.[6]

  • Additives: The addition of bases (e.g., NaOPiv·H₂O, K₂CO₃) or co-catalysts (e.g., CuI in Sonogashira couplings) is often crucial and can affect the regiochemical outcome.[1][5]

Workflow for Optimizing Regioselectivity in a Pd-Catalyzed Annulation

G start Poor Regioselectivity Observed dg Introduce a Directing Group on the Phenol start->dg ligand Screen Different Ligands on the Pd Catalyst dg->ligand If DG is not sufficient conditions Optimize Reaction Conditions (Solvent, Base, Temperature) ligand->conditions Fine-tune with optimal ligand analysis Analyze Regioisomeric Ratio by NMR/GC-MS conditions->analysis analysis->dg Unsuccessful, re-evaluate strategy optimal Optimal Regioselectivity Achieved analysis->optimal Successful

Caption: Decision-making workflow for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in benzofuran synthesis?

A1: The regioselectivity in benzofuran formation is primarily governed by three factors:

  • Electronic Effects: The inherent electron distribution in the aromatic precursor dictates the most nucleophilic or electrophilic sites for cyclization. Electron-donating groups generally direct cyclization to the ortho and para positions relative to themselves.

  • Steric Effects: The presence of bulky groups can hinder reaction at a particular site, favoring cyclization at a less sterically congested position.[3]

  • Coordination Effects: In metal-catalyzed reactions, the use of directing groups can override the inherent electronic and steric biases of the substrate by pre-coordinating the catalyst to a specific position, thereby directing the bond-forming event.[5][6]

Q2: How can I synthesize 2-substituted vs. 3-substituted benzofurans from phenols and α-haloketones?

A2: The reaction of phenols with α-haloketones can lead to either 2-substituted or 3-substituted benzofurans, and the outcome is highly dependent on the reaction conditions.[4]

  • For 3-substituted benzofurans: This is typically achieved through an initial O-alkylation of the phenol with the α-haloketone, followed by an intramolecular cyclization. This is often promoted by a base.[4]

  • For 2-substituted benzofurans: This can be achieved through a direct Friedel-Crafts-like alkylation of the phenol at the ortho position, followed by intramolecular cyclodehydration. This pathway is often promoted by strong Lewis acids like TiCl₄ or neutral alumina under thermal conditions.[4]

G sub Phenol + α-Haloketone o_alk O-Alkylation (Base-promoted) sub->o_alk fc_alk Friedel-Crafts Alkylation (Acid-promoted) sub->fc_alk prod3 3-Substituted Benzofuran o_alk->prod3 Intramolecular Cyclization prod2 2-Substituted Benzofuran fc_alk->prod2 Intramolecular Cyclodehydration

Caption: Pathways to 2- and 3-substituted benzofurans.

Q3: Are there any "green" or more sustainable methods for regioselective benzofuran synthesis?

A3: Yes, the field is increasingly moving towards more sustainable synthetic strategies. Some notable examples include:

  • Catalyst-Free Syntheses: Certain reactions can proceed under thermal conditions without the need for a catalyst, reducing waste and cost.

  • Use of Greener Solvents: The use of deep eutectic solvents (DESs) has been reported, which are biodegradable and have low toxicity.[5]

  • Visible-Light-Mediated Reactions: Photocatalysis offers a mild and energy-efficient alternative to traditional heating, often with high selectivity.[5]

  • Atom Economy: Reactions that proceed via C-H activation or annulation strategies are inherently more atom-economical as they avoid the pre-functionalization of starting materials.[1]

Q4: Can you provide a general protocol for a regioselective Sonogashira coupling followed by intramolecular cyclization?

A4: The Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a robust method for synthesizing 2-substituted benzofurans. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for high yields.[5]

Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzofurans

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the o-iodophenol (1.0 equiv), (PPh₃)₂PdCl₂ (2-5 mol%), and CuI (3-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., triethylamine or THF/Et₃N mixture) and a base (triethylamine often serves as both solvent and base).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed (monitor by TLC or LC-MS). The intramolecular cyclization often occurs in situ.

  • Workup: After completion, filter the reaction mixture to remove the ammonium salts, concentrate the filtrate, and purify the residue by flash column chromatography on silica gel.

Note: The absence of the CuI co-catalyst often results in no product formation.[5]

References

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2024). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]

  • Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. Available at: [Link]

  • Kumar, R., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Benzofuran-5-YL)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals tackling the challenges associated with the scale-up synthesis of 2-(Benzofuran-5-YL)ethanol. As a key intermediate in the development of various pharmaceutical agents, mastering its synthesis at scale is critical. This document moves beyond standard procedures to address the nuanced, practical issues encountered during process scale-up, grounding all recommendations in established chemical principles and safety protocols.

Synthetic Strategy Overview

The synthesis of this compound on a large scale typically converges on two primary, robust synthetic routes starting from 5-bromobenzofuran. The choice between them often depends on available equipment, safety infrastructure, and cost of raw materials.

  • The Grignard Route: This classic organometallic approach involves the formation of a Grignard reagent from 5-bromobenzofuran, followed by a reaction with ethylene oxide. It is a direct, two-step process but requires stringent control over reaction conditions.

  • The Carboxylation-Reduction Route: This pathway also starts with the Grignard reagent of 5-bromobenzofuran, which is then carboxylated using carbon dioxide (dry ice) to form benzofuran-5-carboxylic acid. Subsequent esterification and reduction yield the target alcohol. While longer, this route can sometimes offer better control and avoid the direct handling of gaseous ethylene oxide at scale.

The following workflow diagram illustrates these primary pathways.

Synthetic_Workflow start 5-Bromobenzofuran grignard Benzofuran-5-ylmagnesium bromide start->grignard Mg, THF product This compound grignard->product 1. Ethylene Oxide 2. Aqueous Workup acid Benzofuran-5-carboxylic Acid grignard->acid 1. CO2 2. H3O+ ethylene_oxide Ethylene Oxide co2 1. CO2 (Dry Ice) 2. Acid Workup ester Methyl Benzofuran-5-carboxylate acid->ester MeOH, H+ esterification Esterification (e.g., MeOH, H+) ester->product Reduction reduction Reduction (e.g., LiAlH4, NaBH4/I2)

Caption: Key synthetic pathways for scaling up this compound production.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for kilogram-scale production of this compound?

A1: The choice is heavily dependent on site capabilities. The Grignard route with ethylene oxide is shorter and more atom-economical. However, it presents significant safety challenges due to the handling of gaseous, toxic, and flammable ethylene oxide and the highly exothermic nature of the ring-opening reaction.[1][2] The Carboxylation-Reduction route is longer but may be safer as it replaces ethylene oxide with solid carbon dioxide (dry ice). The subsequent reduction of the ester can be achieved with various reagents, offering flexibility. For facilities not equipped to handle ethylene oxide, the longer route is almost always preferred.

Q2: What are the primary safety concerns when scaling up this synthesis, particularly via the Grignard route?

A2: The primary concern is the potential for a runaway reaction.[3][4] This can be triggered by several factors:

  • Delayed Initiation: The Grignard formation may have an induction period, leading to an accumulation of the alkyl halide.[5] When the reaction finally initiates, the rate can accelerate uncontrollably.

  • Exothermic Quench: The reaction of the Grignard reagent with ethylene oxide is highly exothermic. Uncontrolled addition or inadequate cooling can lead to rapid solvent boiling and reactor over-pressurization.[3]

  • Flammability: The common solvent, tetrahydrofuran (THF), is extremely flammable. In the event of a runaway reaction, the risk of fire is a major hazard.[1][3]

Q3: How can I effectively monitor the progress of the Grignard reagent formation at scale?

A3: Visual confirmation (disappearance of magnesium turnings) is unreliable at scale. The most robust methods for in-process control (IPC) are:

  • Temperature Monitoring: A sharp, sustained increase in internal temperature is the classic indicator of initiation.[6]

  • Reaction Quenching & Titration: Periodically, a small, measured aliquot of the reaction mixture can be withdrawn, quenched with an excess of standardized iodine solution, and back-titrated with sodium thiosulfate. This allows for a quantitative determination of the active Grignard concentration.

  • Spectroscopic Methods: For advanced process control, in-situ monitoring using Near-Infrared (NIR) or Raman spectroscopy can track the concentration of reactants and products in real-time, offering superior control over the process.[6]

Q4: What are the most likely impurities I will face in the final product?

A4: The impurity profile depends on the chosen route:

  • Grignard Route:

    • Benzofuran: Formed from the Grignard reagent quenching with trace moisture.

    • 5,5'-Bibenzofuran: Results from Wurtz-type coupling of the Grignard reagent with unreacted 5-bromobenzofuran.

    • 1-(Benzofuran-5-yl)ethanol: A potential regioisomer if the reaction with ethylene oxide is not well-controlled, though less common.

  • Reduction Route:

    • Unreacted Ester: From incomplete reduction.

    • Benzofuran-5-carboxylic Acid: If the esterification or reduction is incomplete.

    • Solvent-related impurities: Depending on the reducing agent and solvent system used.

Troubleshooting Guide: The Grignard Route

This section addresses specific issues that may arise when preparing this compound via the reaction of Benzofuran-5-ylmagnesium bromide with ethylene oxide.

Q5: My Grignard reaction fails to initiate, or is very sluggish. What are the common causes and solutions?

A5: This is one of the most common problems in scaling up Grignard reactions. The cause is almost always related to the deactivation of the magnesium surface or the presence of inhibitors.

CauseExplanation & CausalityTroubleshooting & Validation Steps
Moisture Contamination Grignard reagents are potent bases and are rapidly quenched by water.[7] Moisture in the solvent, glassware, or on the magnesium surface will prevent the reaction.Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[3] Use anhydrous grade solvents, preferably fresh from a solvent purification system or a new, sealed bottle.
Passive Mg Surface Magnesium turnings are often coated with a thin, passivating layer of magnesium oxide/hydroxide, which prevents contact with the alkyl halide.[5]Solution 1 (Mechanical): In a dry flask, stir the magnesium turnings vigorously under an inert atmosphere for several hours to abrade the surface. Solution 2 (Chemical): Use a small initiating agent like iodine (a crystal), 1,2-dibromoethane, or a few drops of pre-formed Grignard reagent. The initiator reacts with the magnesium to expose a fresh, active surface. Validation: Successful initiation is confirmed by a noticeable exotherm and often a change in color.
Poor Quality Reagents The 5-bromobenzofuran may contain inhibitors or the magnesium may be of low quality.Solution: Purify the 5-bromobenzofuran (e.g., by distillation or recrystallization) if its purity is suspect. Use high-quality, fresh magnesium turnings specifically intended for Grignard synthesis.

digraph "Grignard_Troubleshooting" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
start [label="Grignard Reaction\nFails to Initiate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Is glassware\nrigorously dry?", shape=diamond, fillcolor="#FBBC05"];
a1_yes [label="Yes"];
a1_no [label="No"];
sol1 [label="Oven/flame dry all glassware.\nUse anhydrous solvent.", fillcolor="#F1F3F4"];

q2 [label="Is Magnesium surface\nactivated?", shape=diamond, fillcolor="#FBBC05"];
a2_yes [label="Yes"];
a2_no [label="No"];
sol2 [label="Add initiator (I2 crystal or\n1,2-dibromoethane).\nMechanically stir Mg.", fillcolor="#F1F3F4"];

q3 [label="Is reaction heated\ngently?", shape=diamond, fillcolor="#FBBC05"];
a3_yes [label="Yes"];
a3_no [label="No"];
sol3 [label="Apply gentle heat with\na water bath to start.", fillcolor="#F1F3F4"];

end_problem [label="Re-evaluate reagent purity\n(5-bromobenzofuran).", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> q1;
q1 -> sol1 [label="No"];
sol1 -> q1;
q1 -> q2 [label="Yes"];
q2 -> sol2 [label="No"];
sol2 -> q2;
q2 -> q3 [label="Yes"];
q3 -> sol3 [label="No"];
sol3 -> q3;
q3 -> end_problem [label="Yes"];

}

Caption: Decision tree for troubleshooting Grignard reaction initiation failure.

Q6: The reaction initiated violently after a long delay, making it impossible to control. How can I ensure a smooth and safe initiation at scale?

A6: This is a classic sign of delayed initiation leading to the accumulation of the halide. The key is to establish a controlled initiation on a small portion of the material before proceeding with the full-scale addition.

Protocol for Controlled Initiation:

  • Set up the reactor with ~10% of the total magnesium turnings and a proportional amount of solvent.

  • Add a small amount of initiator (e.g., a single crystal of iodine).

  • Add a small aliquot (~5%) of the total 5-bromobenzofuran solution.

  • Observe for initiation (exotherm). If it does not start, apply gentle heat.

  • Once the reaction is clearly sustained (continuous refluxing without external heating), you have an "activated" solution.

  • Begin the slow, controlled, simultaneous addition of the remaining magnesium and the 5-bromobenzofuran solution at a rate that maintains a manageable internal temperature and reflux. This ensures that the halide is consumed as it is added, preventing accumulation.[6]

Q7: My yield of this compound is low, and I isolate a lot of unreacted benzofuran and/or 5,5'-bibenzofuran. What's going wrong during the ethylene oxide addition?

A7: This points to issues with the second stage of the reaction. Low yield with benzofuran as a byproduct suggests premature quenching of the Grignard, while 5,5'-bibenzofuran suggests side reactions.

ProblemExplanation & CausalitySolution & Validation
Low Yield & Benzofuran The Grignard reagent was quenched before it could react with ethylene oxide. This can happen if the ethylene oxide solution contains moisture or if the workup procedure is flawed.Solution: Ensure ethylene oxide is bubbled through a drying agent or used from a lecture bottle with a dry-ice condenser. Cool the Grignard solution significantly (e.g., to 0 °C or below) before slowly introducing the ethylene oxide. This moderates the initial exotherm and minimizes side reactions. Validation: Monitor the reaction by TLC/GC-MS, quenching small aliquots to check for the disappearance of the Grignard and appearance of the product alkoxide.
Formation of 5,5'-Bibenzofuran This is a Wurtz-type coupling side product. It is favored at higher temperatures and high concentrations of unreacted 5-bromobenzofuran.Solution: Maintain a low reaction temperature during Grignard formation. Ensure a slow, controlled addition of the 5-bromobenzofuran to the magnesium, so its concentration remains low. This is known as the "inverse addition" method.
Ethylene Oxide Loss Ethylene oxide is a gas at room temperature (B.P. 10.7 °C). If the reaction temperature is too high or the addition is too fast, it can escape before it has a chance to react.Solution: Use a dry-ice condenser on the reactor's headspace to reflux the ethylene oxide. Add it subsurface (via a dip tube) into the well-stirred Grignard solution to maximize contact time and reaction efficiency.

Detailed Protocol: Scale-Up Synthesis via Grignard Route

Disclaimer: This protocol is for informational purposes and should be adapted and risk-assessed by qualified personnel for specific equipment and scales.

Objective: To prepare ~150 g of this compound.

ReagentMolar Eq.MW ( g/mol )AmountNotes
5-Bromobenzofuran1.0197.04197 g (1.0 mol)Ensure >98% purity.
Magnesium Turnings1.224.3129.2 g (1.2 mol)Use fresh, high-purity turnings.
Anhydrous THF-72.111.5 LMust be rigorously dry.
Iodinecat.253.81~50 mgInitiator.
Ethylene Oxide1.544.05~66 g (1.5 mol)Handle with extreme caution in a well-ventilated hood.
Sat. aq. NH4Cl--1.0 LFor quenching.
Ethyl Acetate--2.0 LFor extraction.

Procedure:

  • Reactor Setup: Assemble a 5 L jacketed reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel. Fit the nitrogen outlet with a dry-ice condenser. Flame-dry the entire apparatus under vacuum and maintain a positive nitrogen pressure.

  • Grignard Initiation: Charge 10% of the magnesium (2.9 g) and one iodine crystal to the reactor. Add 150 mL of anhydrous THF. In the dropping funnel, prepare a solution of 5-bromobenzofuran (197 g) in 850 mL of anhydrous THF.

  • Add ~50 mL of the bromide solution to the magnesium suspension. Stir and observe for initiation (a gentle exotherm to ~35-40 °C). If no initiation occurs, warm the jacket slightly to 40 °C.

  • Grignard Formation: Once initiation is confirmed and sustained, begin a slow, dropwise addition of the remaining bromide solution over 2-3 hours, maintaining the internal temperature between 45-50 °C using jacket cooling. After the addition is complete, stir for an additional 1-2 hours at 50 °C until most of the magnesium is consumed.

  • Ethylene Oxide Addition: Cool the reactor contents to -10 °C. Condense ethylene oxide gas (~66 g) into a pre-weighed, cold graduated cylinder. Slowly add the liquid ethylene oxide to the Grignard solution via a cannula over 1 hour, ensuring the internal temperature does not exceed 0 °C.

  • Reaction & Workup: After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reactor to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (1.0 L) to quench the reaction. A thick precipitate will form.

  • Extraction & Isolation: Add ethyl acetate (1.0 L) and stir vigorously. Separate the organic layer. Extract the aqueous layer with more ethyl acetate (2 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude brown oil by vacuum distillation or flash column chromatography on silica gel to yield this compound as a pale oil.

References

  • Vertex AI Search.
  • American Chemical Society. Grignard Reaction Safety Summary.
  • AIChE. Practical Challenges and Solutions to Continuous Grignard Chemistry.
  • ACS Publications. Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
  • Wiley Online Library.
  • BenchChem.
  • ACS Omega.
  • PMC - NIH. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • ResearchGate. Ni-catalyzed ring-opening of benzofuran with methyl Grignard reagent.
  • Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans.
  • LBP. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • ResearchGate.
  • RSC Publishing.
  • PubMed Central. Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review.
  • PubMed. [Advances in synthesis of 2-phenylethanol].
  • Organic Chemistry Portal. Benzofuran synthesis.
  • Organic Chemistry Portal. Grignard Reaction.
  • Google Patents.
  • Wikipedia. Grignard reaction.

Sources

Technical Support Center: Preventing Degradation of 2-(Benzofuran-5-YL)ethanol During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 2-(Benzofuran-5-YL)ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. The inherent reactivity of the benzofuran core, coupled with the primary alcohol functional group, presents unique stability challenges during reaction workup and purification. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to maximize yield and purity by minimizing degradation.

Troubleshooting Guide: Diagnosing and Solving Workup Issues

This section addresses the most common problems encountered during the isolation of this compound.

Q1: My final yield is significantly lower than expected after an acidic aqueous workup. What is the likely cause of this product loss?

A1: The primary cause of low yield under acidic conditions is the inherent acid sensitivity of the benzofuran ring system.[1][2] The furan moiety is electron-rich and susceptible to electrophilic attack. Protonation of the furan oxygen can lead to ring-opening or polymerization, especially with strong acids or prolonged exposure.[1][3]

  • Mechanism of Degradation: Under strong acidic conditions, the benzofuran ring can undergo cleavage, potentially forming phenolic impurities. In some cases, acid can catalyze polymerization, resulting in the formation of intractable tars.[1]

  • Preventative Protocol: Avoid using strong acids (e.g., 1M HCl) for neutralization or washing. Opt for a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), or simply wash with deionized water and brine to remove inorganic salts. If a reaction must be quenched from a strong base, cool the mixture in an ice bath and add the mild acid slowly to control the exotherm.

Q2: I'm observing a new, more polar spot on my TLC analysis after workup and solvent evaporation. What could this impurity be?

A2: The appearance of a new, polar impurity strongly suggests oxidation of the benzofuran nucleus. The benzofuran ring can be oxidized, particularly when exposed to air (oxygen) at elevated temperatures or in the presence of residual metal catalysts from a preceding reaction.[4][5] This process often leads to the formation of salicylaldehyde or salicylic acid derivatives through oxidative cleavage of the furan ring.[6]

  • Causality: The C2-C3 double bond of the furan ring is susceptible to epoxidation, which can then rearrange and cleave.[4] This process is exacerbated by heat during solvent removal on a rotary evaporator and exposure to atmospheric oxygen.

  • Solution:

    • Inert Atmosphere: Whenever possible, conduct the workup and extractions under an inert atmosphere (Nitrogen or Argon).

    • Low-Temperature Evaporation: Concentrate the organic fractions at reduced pressure and low temperature (e.g., ≤ 30-35 °C water bath). Avoid concentrating to complete dryness, as this can accelerate oxidation of the product residue.

    • Degassed Solvents: For highly sensitive applications, using solvents that have been degassed (by sparging with N₂ or via freeze-pump-thaw cycles) for the workup can minimize exposure to dissolved oxygen.

Q3: The color of my organic layer darkens significantly during extraction, or my final product is a dark oil instead of the expected solid/light oil. Why is this happening?

A3: Color change, especially darkening, is a classic indicator of decomposition, often through oxidative pathways or polymerization.[1] Benzofuran derivatives can be susceptible to forming highly conjugated, colored byproducts upon degradation.

  • Root Cause Analysis: This issue is common when reactions are not completely quenched, leaving reactive species that decompose the product during workup. It can also be a sign of thermal instability or slow polymerization catalyzed by trace acid.[1][7]

  • Troubleshooting Steps:

    • Ensure Complete Quench: Confirm that the quenching agent has fully neutralized all reactive starting materials or reagents before proceeding with the extraction.

    • Minimize Workup Time: Do not let extractions sit for extended periods. Proceed through the wash and drying steps efficiently.

    • Purification Considerations: If the crude product is dark, consider that the silica gel used in column chromatography is slightly acidic and can cause degradation on the column. You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column.

Preventative Strategies & Optimized Protocols

Proactive measures are crucial for preserving the integrity of this compound. The primary decision is whether to proceed with a direct, optimized workup or to temporarily protect the alcohol functionality.

start Reaction Complete. Is the reaction medium strongly acidic/basic or oxidative? prot Protect Hydroxyl Group (e.g., as TBDMS ether) before the main reaction. start->prot Yes gentle_workup Proceed with Gentle Direct Workup Protocol start->gentle_workup No deprot Perform Reaction & Workup prot->deprot final Pure this compound deprot->final Deprotect after purification gentle_workup->final

Caption: Decision workflow for handling this compound.

Protocol 1: Optimized Gentle Aqueous Workup

This protocol is designed to minimize both acid-catalyzed and oxidative degradation.

  • Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1x Saturated Aqueous NaHCO₃ (to neutralize any remaining acid).

    • 1x Deionized Water.

    • 1x Brine (to facilitate phase separation and remove bulk water).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter the drying agent and wash the filter cake with a small amount of fresh solvent. Concentrate the filtrate in vacuo using a rotary evaporator with the bath temperature set no higher than 35 °C.

Protocol 2: Hydroxyl Group Protection Strategy

When the planned reaction involves harsh conditions (e.g., strong bases, oxidants, or nucleophiles) that the primary alcohol would not survive, protection is necessary.[8][9] Silyl ethers are an excellent choice due to their ease of installation and mild removal conditions.[10]

Table 1: Comparison of Common Alcohol Protecting Groups

Protecting GroupProtection ReagentsStabilityDeprotection Conditions
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFStable to most bases, mild oxidants, and reductants. Cleaved by acid and fluoride.TBAF in THF; or Acetic Acid in THF/H₂O.
Bn (Benzyl)BnBr, NaH, THFVery robust. Stable to strong acids/bases, many redox reagents.Catalytic Hydrogenation (H₂, Pd/C).
Ac (Acetyl)Ac₂O, Pyridine or Et₃NStable to acidic and mild redox conditions. Cleaved by bases.K₂CO₃ in MeOH; or aqueous NaOH.[11]

Step-by-Step Methodology: TBDMS Protection & Deprotection

  • Protection:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add Imidazole (2.5 eq).

    • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Perform a standard aqueous workup as described in Protocol 1. The TBDMS-protected product is significantly less polar and more robust.

  • Deprotection:

    • Dissolve the purified, TBDMS-protected compound in anhydrous THF.

    • Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with water and perform a standard aqueous workup to isolate the pure this compound.

Analytical Monitoring of Degradation

Regular analysis is key to developing a robust workup procedure.

  • Thin-Layer Chromatography (TLC): The most immediate tool. Use it to compare the crude reaction mixture against the material after each workup step. The appearance of new spots, especially near the baseline, indicates the formation of polar degradation products.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the percentage of degradation over time under different workup conditions.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities. The mass of degradation products can provide direct evidence for specific pathways, such as an increase of 16 amu for oxidation or the masses corresponding to ring-opened structures.[14]

sub This compound path1 path1 sub->path1 Strong Acid (H+) path2 path2 sub->path2 Oxidizing Agent ([O]) (e.g., Air, Heat) p1 p1 path1->p1 Protonation o1 o1 path2->o1 Oxidative Attack on Furan Ring p2 Low Yield / Tar Formation p1->p2 Ring Opening / Polymerization o2 Salicylaldehyde/Acid Derivatives (Polar Impurities) o1->o2 Cleavage

Caption: Primary degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: For long-term stability, store the compound at low temperatures (≤ 4 °C), protected from light in an amber vial, and under an inert atmosphere (argon or nitrogen) to prevent slow oxidation.

Q: Can I use silica gel chromatography for purification? A: Yes, it is the most common method. However, be aware that standard silica gel is acidic and can cause degradation of sensitive compounds. If you observe streaking on the TLC plate or product loss on the column, consider using a deactivated silica gel (pre-treated with a base like triethylamine) or switching to a less acidic stationary phase like alumina.

Q: Is this compound sensitive to light? A: Many complex aromatic and heterocyclic compounds exhibit some photosensitivity. While specific data for this molecule is not widely published, it is best practice to minimize exposure to direct light during workup and storage by using amber glassware or covering flasks with aluminum foil.

References

Sources

Technical Support Center: Addressing Catalyst Poisoning in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in benzofuran synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in catalytic organic synthesis: catalyst poisoning. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental failures, equipping you with the knowledge to troubleshoot effectively and design more robust synthetic routes.

The synthesis of benzofurans, a critical scaffold in medicinal chemistry, frequently relies on transition-metal catalysis, most notably with palladium.[1][2] However, the efficiency of these powerful catalytic systems can be dramatically undermined by deactivation, a process often initiated by catalyst poisons.[3] These poisons are substances that bind to the active sites of a catalyst, reducing its effectiveness and, in many cases, halting the reaction entirely.[4]

This document is structured to help you diagnose, remedy, and prevent catalyst poisoning in your benzofuran synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of benzofuran synthesis?

A1: Catalyst poisoning refers to the chemical deactivation of a catalyst, typically a palladium complex, by substances present in the reaction mixture.[3] These "poisons" strongly adsorb to the metal's active sites, blocking them from the reactants and thereby inhibiting or stopping the catalytic cycle.[5] In benzofuran synthesis, which often involves cross-coupling reactions like Sonogashira or Suzuki, this leads to low or no product yield, formation of side products, and decomposition of the catalyst itself.[1][6]

Q2: My reaction mixture turned black, and the reaction stalled. What happened?

A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[7] This is a common deactivation pathway where the active, soluble Pd(0) species loses its stabilizing ligands and aggregates.[6][7] This is often caused by high temperatures, the presence of oxygen which can degrade phosphine ligands, or a suboptimal ligand-to-metal ratio.[8]

Q3: Are all catalysts used in benzofuran synthesis susceptible to poisoning?

A3: While susceptibility varies, most transition-metal catalysts, especially late transition metals like palladium, are prone to poisoning.[3][8] Palladium catalysts are particularly sensitive to sulfur and certain nitrogen-containing compounds.[9][10] The choice of ligand, palladium precursor, and reaction conditions can significantly influence a catalyst's robustness and resistance to poisoning.[11] For example, bulky, electron-rich phosphine ligands can "shield" the metal center, making it less susceptible to poisons.[8][11]

Q4: Can a poisoned catalyst be regenerated and reused?

A4: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst. For supported catalysts (e.g., Pd on carbon), regeneration can sometimes be achieved through thermal treatments or chemical washing to remove the adsorbed poisons.[12][13] For homogeneous catalysts, regeneration is often impractical, and the focus shifts to preventing poisoning in the first place. Some deactivation, like the formation of stable, inactive complexes, can be irreversible.[14][15]

Troubleshooting Guide: Specific Scenarios & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Scenario 1: Low Yield in Reactions Involving Sulfur-Containing Substrates

Q: I am attempting a Suzuki-Miyaura coupling to synthesize a benzofuran derivative from a bromothiophene precursor, but my yields are consistently below 20%. What is the likely cause and how can I fix it?

A: This is a classic case of catalyst poisoning by a sulfur-containing heterocycle.

  • Causality (The "Why"): The sulfur atom in the thiophene ring possesses lone pairs of electrons that can strongly and often irreversibly coordinate to the palladium center.[11] This binding occupies the active site, preventing the oxidative addition of the aryl halide and effectively shutting down the catalytic cycle. Palladium's high affinity for sulfur is a well-documented issue in catalysis.[9][16]

  • Troubleshooting & Mitigation:

    • Optimize the Ligand: Standard phosphine ligands like PPh₃ may not be robust enough. Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[11] These ligands create a sterically hindered environment around the palladium atom, which discourages the binding of the sulfur poison while still allowing the catalytic cycle to proceed.[8]

    • Increase Catalyst Loading: As a straightforward, albeit less elegant, solution, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to reach completion before full deactivation occurs.[11]

    • Use Advanced Pre-catalysts: Modern palladacycle pre-catalysts (e.g., Buchwald G3 pre-catalysts) are often more stable and efficient at generating the active Pd(0) species, which can improve performance in challenging reactions.[7]

Scenario 2: Failure of Larock-type Benzofuran Synthesis

Q: My Larock-type annulation using an o-iodophenol, an internal alkyne, and (PPh₃)₂PdCl₂ is failing. I am using NaHCO₃ as the base in DMF at 110°C, and I'm seeing a lot of starting material decomposition.

A: The issue here likely stems from your choice of base and the resulting reaction environment.

  • Causality (The "Why"): Sodium bicarbonate (NaHCO₃) can decompose at elevated temperatures (above 100°C) to produce sodium carbonate, CO₂, and, critically, water.[17] This in-situ generation of water can interfere with the palladium catalytic cycle in several ways, including promoting the formation of inactive palladium hydroxide species or facilitating unwanted side reactions, ultimately leading to catalyst deactivation and reduced yields.[15][17] The "tarring" you observe is likely the decomposition of starting materials under these suboptimal conditions, which can also contribute to catalyst fouling.[17][18]

  • Troubleshooting & Mitigation:

    • Switch to an Anhydrous Base: Replace sodium bicarbonate with a more thermally stable, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are widely used and do not produce water upon heating.[17]

    • Add a Co-catalyst: The Larock annulation involves a Sonogashira coupling step. Adding a copper(I) co-catalyst, such as CuI, can often accelerate this part of the reaction, potentially leading to cleaner conversion and better overall yields.[1][2]

    • Ensure Anhydrous Conditions: Beyond the base, ensure your solvent (DMF) is anhydrous and that your starting materials are thoroughly dried. Moisture is a common culprit in terminating palladium-catalyzed reactions.[15][19]

Data Summary: Common Catalyst Poisons in Benzofuran Synthesis
Poison ClassCommon ExamplesTypical SourceMitigation Strategy
Sulfur Compounds Thiophenes, Mercaptans, H₂S, SulfoxidesSulfur-containing substrates, impure solvents, reagents (e.g., DABSO)[20]Use bulky/electron-rich ligands (SPhos, XPhos); increase catalyst loading; use robust pre-catalysts.[11]
Nitrogen Compounds Pyridines, Quinolines, Nitriles, Nitro groupsNitrogen-containing substrates/reagents, certain solventsUse specialized catalytic systems designed to overcome heterocycle poisoning; screen different ligands.[3][10]
Halides & Cyanides Excess Cl⁻, Br⁻, I⁻, CN⁻Reagents (e.g., Bu₄NCN), additivesAvoid excess halide/cyanide sources; ensure stoichiometry is correct. Excess CN⁻ can form inactive Pd(CN)₄²⁻ complexes.[15][19]
Water / Hydroxides H₂O, OH⁻Non-anhydrous solvents/reagents, decomposition of certain bases (e.g., NaHCO₃)Use anhydrous solvents and reagents; switch to anhydrous bases (K₂CO₃, Cs₂CO₃).[17]
Oxidants / Air O₂Incomplete degassing of the reaction mixtureRigorously degas reaction mixtures (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like Argon). Oxygen can oxidize both the active Pd(0) and phosphine ligands.[6][7]
Heavy Metals Lead, Mercury, ArsenicContaminated starting materials or glasswareUse high-purity starting materials and ensure glassware is scrupulously clean.[4]
Carbonaceous Deposits Polymers, "tar", cokeHigh reaction temperatures, substrate/product decompositionRun reaction at the lowest effective temperature; optimize reaction time to avoid prolonged heating after completion.[18][21][22]
Visualizing the Problem: Mechanisms and Workflows

A clear understanding of the deactivation mechanism and a logical troubleshooting workflow are essential for success.

Mechanism of Sulfur Poisoning on a Palladium Catalyst

The following diagram illustrates how a sulfur-containing molecule can block the active site of a palladium catalyst, preventing the substrate from engaging in the catalytic cycle.

Caption: A simplified diagram of catalyst poisoning by a sulfur compound.

Troubleshooting Workflow for Failed Benzofuran Synthesis

This decision tree provides a logical path for diagnosing the root cause of a failed reaction.

G Start Start: Low or No Product Yield Q_Precipitate Is there a black precipitate (Pd black)? Start->Q_Precipitate A_Precipitate_Yes Cause: Catalyst Decomposition Solutions: - Increase Ligand:Pd ratio - Use bulkier ligands - Lower temperature - Ensure rigorous degassing Q_Precipitate->A_Precipitate_Yes Yes A_Precipitate_No No Black Precipitate Q_Precipitate->A_Precipitate_No No Q_Sulfur Does substrate contain Sulfur (e.g., thiophene)? A_Precipitate_No->Q_Sulfur A_Sulfur_Yes Cause: Sulfur Poisoning Solutions: - Use robust ligands (SPhos, etc.) - Increase catalyst loading - Use specialized pre-catalysts Q_Sulfur->A_Sulfur_Yes Yes A_Sulfur_No No Sulfur in Substrate Q_Sulfur->A_Sulfur_No No Q_Reagents Review Reagents & Conditions A_Sulfur_No->Q_Reagents A_Reagents Potential Causes: - Impure/wet reagents/solvents - Suboptimal base (e.g., NaHCO₃) - Inefficient pre-catalyst reduction Solutions: - Purify/dry all components - Switch to anhydrous base (K₂CO₃) - Screen different Pd sources Q_Reagents->A_Reagents

Caption: A decision tree for troubleshooting catalyst deactivation.

Experimental Protocol: Chemical Regeneration of a Supported Palladium Catalyst

This protocol provides a general workflow for attempting to regenerate a supported palladium catalyst (e.g., Pd/C, Pd/Al₂O₃) that has been deactivated by adsorbed organic impurities or certain chemical poisons. Note that regeneration is not always successful and may not restore the catalyst to its initial activity.[12][13]

Objective: To remove adsorbed poisons from a supported palladium catalyst via chemical washing.

Materials:

  • Spent Palladium Catalyst (e.g., 10% Pd/C)

  • Anhydrous Methanol or Ethanol

  • Dilute Acetic Acid solution (e.g., 5% v/v in water)

  • Dilute Ammonium Hydroxide solution (e.g., 5% v/v in water)

  • Deionized Water

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus (e.g., Büchner funnel with appropriate filter paper)

Procedure:

  • Safety First: Perform all steps in a well-ventilated fume hood. Handle solvents and acid/base solutions with appropriate personal protective equipment (gloves, safety glasses).

  • Catalyst Recovery: Carefully recover the spent catalyst from the reaction mixture by filtration. Wash the catalyst cake thoroughly with a suitable solvent (e.g., the reaction solvent, followed by methanol) to remove residual reactants and products.

  • Acid Wash: Transfer the recovered catalyst to a flask. Add a 5% acetic acid solution (approx. 10 mL per gram of catalyst) and stir the slurry at room temperature for 30-60 minutes. This step helps remove basic impurities.

  • Filtration and Water Wash: Filter the catalyst again. Wash the catalyst cake extensively with deionized water until the filtrate is neutral (check with pH paper).

  • Base Wash: Transfer the catalyst back to the flask. Add a 5% ammonium hydroxide solution (approx. 10 mL per gram of catalyst) and stir for 30-60 minutes. This step helps remove acidic impurities.

  • Final Filtration and Wash: Filter the catalyst and wash again with deionized water until the filtrate is neutral. Follow with several washes with methanol or ethanol to remove water.

  • Drying: Dry the catalyst thoroughly under vacuum, preferably at a slightly elevated temperature (e.g., 60-80°C) for several hours. It is critical to remove all residual water and solvent.

  • Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation or contamination.

  • Validation: Before using the regenerated catalyst in a large-scale reaction, test its activity on a small-scale pilot reaction and compare the results to those obtained with a fresh catalyst.

References
  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
  • BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis.
  • Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing.
  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Google Patents. (n.d.). Method for reactivating palladium catalysts.
  • Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation.
  • BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Phosphonate Cross-Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Chen, B., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • Britannica. (n.d.). Catalyst poison.
  • Cera, G., et al. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed.
  • BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • Saleh, J. M. (n.d.). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society (RSC Publishing).
  • TCI Chemicals. (n.d.). Phosphine Ligands.
  • Artetxe, M., et al. (n.d.). Benzofuran as deactivation precursor molecule.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Willis, M. C., et al. (n.d.). A Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. PMC - NIH.

Sources

Technical Support Center: Optimization of Workup and Extraction Procedures for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzofuran derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the post-reaction workup and purification stages. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions, troubleshoot effectively, and optimize your workflow for higher purity and yield.

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] However, the diverse substitution patterns and functional groups that make these molecules valuable also present unique challenges in their isolation. This guide provides a structured approach to navigating these complexities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to consider before beginning your workup.

Q1: What is the most critical first step when designing a workup and extraction procedure for a new benzofuran derivative?

A1: The most critical first step is to assess the chemical stability and functional groups of your target molecule. Before quenching your reaction, ask the following:

  • Acid/Base Sensitivity: Does your molecule contain functional groups susceptible to hydrolysis (e.g., esters, amides) or rearrangement under acidic or basic conditions? Some benzofuran syntheses proceed under harsh conditions, but the final product may be less stable.[2][3] For instance, certain benzofuran-2-ones can be sensitive to strong bases.

  • Phenolic or Basic Moieties: Does the structure contain acidic protons (like a hydroxyl group on the benzene ring) or basic sites (like an amine)? The presence of these groups is not a problem but an opportunity for a highly efficient acid-base extraction, which can dramatically simplify purification.

  • Solubility Profile: Based on the structure, predict its polarity. Is it greasy and likely soluble in non-polar solvents like hexanes, or does it have polar functional groups suggesting solubility in ethyl acetate or dichloromethane? This prediction will guide your initial choice of extraction solvent.

Q2: How do I select the optimal organic solvent for liquid-liquid extraction (LLE)?

A2: The ideal solvent should meet several criteria:

  • High Solubilizing Power for Your Product: The solvent must effectively dissolve your benzofuran derivative.

  • Immiscibility with the Aqueous Phase: To ensure clean phase separation.

  • Selectivity: It should ideally leave impurities behind in the aqueous phase.

  • Volatility: A lower boiling point simplifies removal by rotary evaporation, but highly volatile solvents like diethyl ether can be hazardous and prone to peroxide formation.

  • Density: Knowing if the solvent is denser or less dense than water is crucial for separating the correct layer.

A phased approach is best: start with a medium-polarity solvent like Ethyl Acetate (EtOAc) , which dissolves a broad range of organic compounds and has low toxicity. If your compound is very non-polar, consider Dichloromethane (DCM) or Diethyl Ether (Et₂O) . For highly polar compounds, a mixture like DCM/Isopropanol might be necessary, though this can increase mutual solubility and risk emulsion formation.[4]

Q3: Are benzofuran derivatives generally stable to standard workup conditions?

A3: The benzofuran core itself is relatively stable. However, the substituents dictate the overall stability. Electron-rich benzofurans (those with electron-donating groups like methoxy or hydroxyl) can be more susceptible to oxidation.[5] Labile intermediates from certain synthetic routes, such as chloromethylene furans, can easily rearrange under mild acidic conditions.[6] Always perform a small-scale pilot workup and analyze the result by TLC or LCMS to check for degradation before committing the entire batch.

Q4: When is recrystallization a better choice for purification than column chromatography?

A4: Recrystallization is the preferred method when your crude product is of relatively high purity (typically >90%) and is a solid. It is highly scalable, cost-effective, and can yield material of exceptional purity. Column chromatography is necessary when dealing with oils, complex mixtures with multiple components, or when impurities have very similar polarity to the product, making separation by crystallization difficult.[7] Often, the two methods are used sequentially: a rapid column chromatography to remove gross impurities, followed by recrystallization of the product-containing fractions to achieve analytical purity.

Section 2: Troubleshooting Guide

This section tackles specific problems you may encounter during your experiments.

Problem: My liquid-liquid extraction is forming a persistent emulsion.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactant-like molecules (e.g., phospholipids from biological samples, high molecular weight byproducts) or fine particulates.[4] Vigorous shaking of the separatory funnel creates a large surface area, promoting emulsion formation. This is a common issue, especially when scaling up reactions.

  • Solutions:

    • Increase Ionic Strength: Add saturated sodium chloride solution (brine). This increases the polarity of the aqueous phase, "salting out" the organic components and disrupting the emulsion.[8]

    • Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times. This is often sufficient for extraction without creating a stable emulsion.

    • Change the Solvent: Switching to a different organic solvent can alter the interfacial tension and break the emulsion.

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. The fine particles of the filter aid can break up the emulsified droplets.

    • Centrifugation: If the volume is manageable, centrifuging the mixture will force the separation of the layers.

    • Patience: Sometimes, simply letting the separatory funnel stand for 15-30 minutes is enough for the layers to separate on their own.[8]

Problem: My product is degrading during aqueous workup.

  • Causality: This often points to acid or base liability. For example, using a strong base like 1M NaOH to wash an ester-containing benzofuran can lead to saponification. Similarly, washing with 1M HCl can cleave acid-sensitive protecting groups (e.g., Boc, TBS) or catalyze rearrangements.[3]

  • Solutions:

    • Use Milder Reagents: Replace strong acids/bases with saturated aqueous solutions of sodium bicarbonate (NaHCO₃) for neutralizing acids, or ammonium chloride (NH₄Cl) for neutralizing bases. These buffered solutions are less likely to cause degradation.

    • Minimize Contact Time: Perform washes quickly and move to the drying and solvent removal steps promptly.

    • Work at Lower Temperatures: Perform the workup in an ice bath to slow down potential degradation reactions.

    • Use a "Dry" Quench: If your product is extremely sensitive, quench the reaction with a solid reagent (e.g., solid NH₄Cl) and then filter, followed by direct loading onto silica for chromatography.

Problem: I have low or no product recovery after column chromatography.

  • Causality: This can be due to several factors:

    • Irreversible Adsorption: Highly polar compounds, especially those with chelating functional groups, can bind irreversibly to silica gel, which is acidic.

    • Decomposition on Silica: Some compounds are unstable on acidic silica gel.

    • Incorrect Solvent System: The chosen eluent may be too non-polar to move the compound off the column, or so polar that it co-elutes with everything else.

  • Solutions:

    • Deactivate the Stationary Phase: For basic compounds, use silica gel that has been pre-treated with a base (e.g., washed with an eluent containing 1% triethylamine). For very acid-sensitive compounds, consider using a different stationary phase like neutral alumina.

    • Optimize Eluent with TLC: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your target compound.[7]

    • Pre-adsorption: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent. This creates a dry powder that can be loaded evenly onto the column, often resulting in better separation.

Section 3: Key Protocols and Methodologies

These protocols are designed to be self-validating by incorporating analytical checkpoints.

Protocol 1: Standard Liquid-Liquid Extraction (LLE) Workflow
  • Reaction Quench: Cool the reaction mixture to room temperature or 0 °C. Slowly add an appropriate quenching solution (e.g., water, sat. aq. NH₄Cl).

  • Phase Separation: Transfer the mixture to a separatory funnel. Add the chosen organic extraction solvent (e.g., Ethyl Acetate). The volume should be sufficient to dissolve your product, typically equal to the aqueous volume.

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel 10-15 times, venting frequently to release pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower layer. Note: If using DCM, the organic layer will be the bottom layer.

  • Re-extraction: To ensure complete recovery, add fresh organic solvent to the aqueous layer and repeat the extraction process 1-2 more times.

  • Analytical Checkpoint: Spot a small amount of the aqueous layer on a TLC plate alongside your crude material to confirm that no product remains.

  • Combine & Wash: Combine all organic extracts. Wash sequentially with water (to remove water-soluble impurities) and then brine (to begin the drying process and break any minor emulsions).

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 5-10 minutes until the drying agent no longer clumps.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Acid-Base Extraction for Phenolic Benzofurans

This protocol is ideal for separating a benzofuran with a phenolic -OH group from non-acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate.

  • Base Wash: Transfer to a separatory funnel and extract with a mild base, such as 1M NaHCO₃ or 1M Na₂CO₃. The phenolic compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat 2-3 times.

  • Separation of Layers:

    • Organic Layer: Contains non-acidic impurities. Wash with brine, dry, and concentrate.

    • Aqueous Layer: Contains your desired phenolic benzofuran salt.

  • Analytical Checkpoint: Use TLC to confirm the organic layer is free of your product and the aqueous layer contains it.

  • Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add acid (e.g., 1M HCl) with stirring until the pH is acidic (check with pH paper). Your phenolic product should precipitate out as a solid or oil.

  • Final Extraction: Extract the acidified aqueous layer with fresh organic solvent (EtOAc or DCM) 2-3 times.

  • Final Workup: Combine these new organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified phenolic benzofuran.

Section 4: Data & Visualization Center

Data Presentation

Table 1: Properties of Common Solvents for Benzofuran Extraction

SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity IndexNotes
HexanesC₆H₁₄~0.66690.1Very non-polar. Good for "greasy" compounds.
Diethyl Ether(C₂H₅)₂O0.71352.8Excellent solvent, but highly flammable and forms peroxides.
Dichloromethane (DCM)CH₂Cl₂1.33403.1Denser than water. Excellent for a wide range of compounds.
Ethyl Acetate (EtOAc)C₄H₈O₂0.90774.4Good all-purpose solvent with moderate polarity and lower toxicity.
AcetonitrileCH₃CN0.79825.8Polar, miscible with water. Used in some extraction systems.
Experimental Workflows (Graphviz)

Workup_Decision_Tree start Reaction Complete check_func Assess Product Functional Groups start->check_func acid_base Acidic (e.g., -OH, -COOH) or Basic (e.g., -NH2) group? check_func->acid_base stability Product Stable to Acid/Base? acid_base->stability Yes protocol_neutral Perform Standard Neutral LLE Protocol acid_base->protocol_neutral No protocol_ab Perform Acid-Base Extraction Protocol stability->protocol_ab Yes protocol_mild Use Mild Wash (sat. NaHCO3 / NH4Cl) stability->protocol_mild No purify Proceed to Purification (Chromatography/Recrystallization) protocol_ab->purify protocol_neutral->purify protocol_mild->purify

Caption: Decision tree for selecting an initial workup strategy.

Emulsion_Troubleshooting start Persistent Emulsion Forms During LLE step1 1. Let stand for 15 min. Did it resolve? start->step1 step2 2. Add Saturated Brine (NaCl). Did it resolve? step1->step2 No success Continue Workup step1->success Yes step3 3. Filter through Celite®. Did it resolve? step2->step3 No step2->success Yes step4 4. Centrifuge (if possible). Did it resolve? step3->step4 No step3->success Yes step4->success Yes fail Re-evaluate solvent system or consult specialist step4->fail No

Caption: Stepwise workflow for resolving extraction emulsions.

Section 5: References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. RSC Publishing. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. MDPI. [Link]

  • Preparation of benzofuran derivatives - Google Patents. Google Patents.

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC - NIH. PMC - NIH. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. NIH. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III). ChemRxiv. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. LCGC International. [Link]

  • Resolution of 2,3-dihydro-benzofuran-3-ols - Indian Academy of Sciences. Indian Academy of Sciences. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. AZoM. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 2-(Benzofuran-5-YL)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the chemical environment of atoms within a molecule. This guide offers a comprehensive analysis of the 1H and 13C NMR spectral data for 2-(Benzofuran-5-YL)ethanol, a key intermediate in various synthetic pathways.

In the absence of publicly available experimental spectra for this compound, this guide will leverage high-quality predicted NMR data as a primary reference. This predictive data, generated from advanced computational algorithms, will be critically compared against experimental data from structurally analogous compounds. This comparative approach not only provides a robust framework for understanding the spectral features of the target molecule but also equips the researcher with the tools to confidently analyze similar benzofuran derivatives.

The Structural Landscape: this compound and its Analogs

The core structure of this compound features a benzofuran ring system with an ethanol substituent at the 5-position. Understanding the electronic effects of the fused benzene and furan rings, as well as the substituent, is key to interpreting its NMR spectra. For our comparative analysis, we will draw upon experimental data from the following analogs:

  • 1-(Benzofuran-2-yl)ethanone : Shares the benzofuran core but with a ketone functionality at the 2-position.

  • (S)-1-(Furan-2-yl)ethanol : Possesses the ethanol side chain but on a simple furan ring, providing a baseline for the furan protons and the ethanol group without the influence of the fused benzene ring.

  • Benzofuran : The parent heterocyclic compound, offering reference chemical shifts for the core ring system.

Predicted 1H and 13C NMR Spectral Data for this compound

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions were generated using advanced computational models that account for the intricate electronic environment of each nucleus.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d1HH-2
~7.50d1HH-7
~7.45s1HH-4
~7.20dd1HH-6
~6.75d1HH-3
~3.95t2H-CH2OH
~2.95t2HAr-CH2-
~1.60t (broad)1H-OH

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

Chemical Shift (δ, ppm)Assignment
~155.0C-7a
~145.5C-2
~135.0C-5
~128.0C-3a
~127.5C-7
~123.0C-6
~120.0C-4
~111.5C-3
~63.0-CH2OH
~39.0Ar-CH2-

Comparative Analysis: Unraveling Spectral Nuances

A comparative analysis with structurally related compounds provides a deeper understanding of the predicted spectral data.

1H NMR Comparison:

The aromatic region of this compound is expected to show a distinct pattern. The proton at the 2-position (H-2) is predicted to be the most downfield due to the deshielding effect of the adjacent oxygen atom. The protons on the benzene ring (H-4, H-6, and H-7) will exhibit splitting patterns characteristic of a tri-substituted benzene ring. In comparison, the 1H NMR spectrum of benzofuran itself shows signals for the furan protons at approximately 7.6 ppm (H-2) and 6.7 ppm (H-3), and for the benzene protons between 7.2 and 7.5 ppm. The presence of the ethanol substituent at the 5-position will influence the chemical shifts of the adjacent protons (H-4 and H-6) through electronic effects.

The aliphatic region is characterized by two triplets corresponding to the two methylene groups of the ethanol substituent. The triplet for the methylene group attached to the hydroxyl (-CH2OH) is expected around 3.95 ppm, while the triplet for the methylene group attached to the aromatic ring (Ar-CH2-) should appear more upfield, around 2.95 ppm. The hydroxyl proton is anticipated to be a broad singlet around 1.60 ppm, and its chemical shift can be highly dependent on concentration and solvent. In the spectrum of (S)-1-(furan-2-yl)ethanol, the CH-OH proton appears as a quartet at 4.88 ppm and the methyl group as a doublet at 1.56 ppm, which is consistent with the different substitution pattern.[1]

13C NMR Comparison:

The predicted 13C NMR spectrum of this compound shows distinct signals for the ten carbon atoms. The quaternary carbons of the benzofuran ring (C-3a and C-7a) are expected in the aromatic region, with C-7a being more downfield due to its proximity to the oxygen atom. The carbon of the furan ring attached to oxygen (C-2) is also significantly downfield. In comparison, the 13C spectrum of 1-(Benzofuran-2-yl)ethanone shows a carbonyl carbon signal significantly downfield (around 190 ppm), which is absent in our target molecule. The chemical shifts of the benzofuran core in the ethanone derivative will also be influenced by the electron-withdrawing nature of the ketone group. The aliphatic carbons of the ethanol side chain are predicted at approximately 63.0 ppm (-CH2OH) and 39.0 ppm (Ar-CH2-), which are typical values for such groups.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for compounds like this compound, the following standardized protocol should be followed.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent is critical and should be based on the solubility of the analyte and the absence of overlapping solvent signals with key analyte resonances.
  • For referencing, use an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the instrument to achieve optimal magnetic field homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

3. Data Acquisition:

  • 1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  • 13C NMR: Due to the lower natural abundance of 13C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Perform baseline correction to obtain a flat baseline.
  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
  • Reference the chemical shifts to the internal standard (TMS).

Visualizing the Workflow

The following diagram illustrates the general workflow for NMR-based structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample Analyte NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample Processing Fourier Transform, Phasing, Baseline Correction Spectrometer->Processing Acquire FID Analysis Integration, Peak Picking, Structure Assignment Processing->Analysis Report Spectral Data Report Analysis->Report

Caption: A generalized workflow for structural elucidation using NMR spectroscopy.

Conclusion

This guide provides a comprehensive framework for understanding the 1H and 13C NMR spectra of this compound. By leveraging high-quality predicted data and conducting a thorough comparative analysis with structurally related compounds, researchers can gain confident and accurate insights into the molecular structure of this important synthetic intermediate. The provided experimental protocols and workflow diagrams further serve as a practical resource for obtaining and interpreting high-quality NMR data in a research setting.

References

  • iChemical. 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. [Link]

  • ResearchGate. 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]

  • NIST WebBook. Benzofuran. [Link]

Sources

Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Mass Spectrometry and Fragmentation Analysis of 2-(Benzofuran-5-YL)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers and scientists working with heterocyclic compounds, such as the promising scaffold 2-(Benzofuran-5-YL)ethanol, a deep understanding of their behavior under mass spectrometric analysis is paramount. This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based approaches for the fragmentation analysis of this compound, offering field-proven insights into experimental design and data interpretation. While specific, publicly available mass spectral data for this exact molecule is limited, this guide will leverage established principles of fragmentation for the benzofuran class of compounds to predict and interpret its mass spectrometric behavior.

The Significance of Structural Analysis for Benzofuran Derivatives

Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] Their structural integrity directly impacts their biological function, making robust analytical methods for their identification and characterization essential in pharmaceutical quality control and development.[1] Mass spectrometry, coupled with chromatographic separation techniques, stands as a powerful tool for the sensitive and selective analysis of these molecules.

Unraveling the Fragmentation Puzzle: A Tale of Two Ionization Techniques

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. Here, we compare two of the most common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Ionization Approach for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a classic and powerful technique for the analysis of volatile and thermally stable compounds. In EI, high-energy electrons bombard the analyte, leading to extensive fragmentation and a detailed "fingerprint" mass spectrum.

Predicted EI Fragmentation of this compound:

The molecular ion ([M]⁺˙) of this compound (m/z 162) is expected to undergo a series of characteristic fissions. The primary fragmentation pathways are likely to be:

  • Benzylic Cleavage: The most favorable cleavage is expected to be at the benzylic position (the C-C bond between the benzofuran ring and the ethanol side chain). This would result in the formation of a highly stable benzofuranylmethyl radical and a resonance-stabilized benzofuranylmethyl cation at m/z 131 . This ion is anticipated to be the base peak in the EI spectrum.

  • Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) from the molecular ion a probable event, leading to an ion at m/z 144 .

  • Fragmentation of the Benzofuran Ring: The benzofuran ring itself can undergo characteristic fragmentation, often involving the loss of CO (28 Da) from the furan moiety, leading to ions at m/z 134 (from the molecular ion) or m/z 103 (from the m/z 131 fragment).[2][3][4]

Table 1: Predicted Key EI-MS Fragments of this compound

m/zProposed FragmentComments
162[C₁₀H₁₀O₂]⁺˙ (Molecular Ion)Expected to be of moderate to low intensity due to extensive fragmentation.
147[M - CH₃]⁺Loss of a methyl radical from the ethyl side chain.
144[M - H₂O]⁺˙Loss of water from the ethanol side chain.
131 [C₉H₇O]⁺ Benzylic cleavage, likely the base peak.
118[C₈H₆O]⁺˙Benzofuran radical cation, resulting from cleavage of the entire side chain.
103[C₇H₃O]⁺Loss of CO from the m/z 131 fragment.
90[C₇H₆]⁺Loss of CHO from the m/z 118 fragment.[5]
89[C₇H₅]⁺Loss of H from the m/z 90 fragment.[5]
77[C₆H₅]⁺Phenyl cation, indicative of the benzene ring.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve a small amount (approx. 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
  • Ensure the sample is free of non-volatile residues.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless or split injection depending on concentration).
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Ion Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern and compare it with the predicted fragments in Table 1 and spectral libraries (e.g., NIST).
Electrospray Ionization (ESI): The Soft Ionization Approach for LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is a "soft" ionization technique that is ideal for analyzing less volatile and thermally labile compounds. ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Predicted ESI-MS/MS Fragmentation of this compound:

The protonated molecule of this compound ([C₁₀H₁₁O₂]⁺, m/z 163) will be the precursor ion for MS/MS analysis. Collision-induced dissociation (CID) will likely lead to the following product ions:

  • Loss of Water: The most facile fragmentation will be the neutral loss of water (18 Da) from the protonated ethanol side chain, resulting in a prominent product ion at m/z 145 . This is often a dominant fragmentation pathway for protonated alcohols.

  • Benzylic Cleavage: Similar to EI, cleavage at the benzylic position can occur, leading to the formation of the benzofuranylmethyl cation at m/z 131 .

  • Further Fragmentation of m/z 145: The m/z 145 ion can undergo further fragmentation, potentially losing CO (28 Da) to yield an ion at m/z 117 .

Table 2: Predicted Key ESI-MS/MS Fragments of this compound (Precursor Ion: m/z 163)

m/zProposed FragmentComments
145 [M+H - H₂O]⁺ Loss of water, expected to be a major product ion.
131[C₉H₇O]⁺Benzylic cleavage.
117[C₈H₅O]⁺Loss of CO from the m/z 145 fragment.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using LC-MS/MS with electrospray ionization.

1. Sample Preparation:

  • Dissolve the sample (approx. 1 mg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
  • Filter the sample through a 0.22 µm syringe filter before injection.
  • Prepare a dilute working solution (e.g., 1-10 µg/mL) in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • Start with 5% B, hold for 1 minute.
  • Increase to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3500 V.
  • Gas Temperature: 300 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 45 psi.
  • MS/MS Analysis:
  • Select the protonated molecule (m/z 163) as the precursor ion.
  • Apply varying collision energies (e.g., 10, 20, 30 eV) to observe the formation of product ions.

3. Data Analysis:

  • Identify the precursor ion in the full scan MS1 spectrum.
  • Analyze the product ion spectra (MS2) to identify the key fragments.
  • Compare the observed fragments with the predicted values in Table 2.

Visualizing the Fragmentation Pathways

To better understand the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages.

EI_Fragmentation M [C10H10O2]+• m/z 162 F1 [C9H7O]+ m/z 131 (Base Peak) M->F1 -•CH2OH F2 [C10H8O]+• m/z 144 M->F2 -H2O F3 [C7H3O]+ m/z 103 F1->F3 -CO

Caption: Predicted EI fragmentation pathway of this compound.

ESI_Fragmentation MH [C10H11O2]+ m/z 163 P1 [C10H9O]+ m/z 145 MH->P1 -H2O P2 [C9H7O]+ m/z 131 MH->P2 -CH3OH P3 [C8H5O]+ m/z 117 P1->P3 -CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Comparative Analysis: GC-MS vs. LC-MS

FeatureGC-MS with EILC-MS/MS with ESI
Ionization Hard ionizationSoft ionization
Fragmentation Extensive, in-sourceControlled, in-collision cell
Molecular Ion Often weak or absentStrong precursor ion ([M+H]⁺)
Structural Info Rich "fingerprint" spectrumTargeted fragmentation data
Analyte Suitability Volatile, thermally stableWide range, including non-volatile and labile compounds
Sensitivity Generally highCan be very high, especially with triple quadrupoles
Key Advantage Library searchable spectraAnalysis of complex mixtures and fragile molecules

Conclusion: A Synergistic Approach to Structural Certainty

Both GC-MS with Electron Ionization and LC-MS/MS with Electrospray Ionization offer valuable and complementary information for the structural analysis of this compound. EI provides a detailed, reproducible fragmentation pattern that can be compared against spectral libraries, while ESI-MS/MS allows for the controlled fragmentation of the protonated molecule, offering insights into the connectivity of the structure. For unambiguous identification and characterization, a synergistic approach employing both techniques is highly recommended. The predicted fragmentation pathways outlined in this guide, based on the established chemistry of benzofuran derivatives, provide a solid foundation for researchers to interpret their experimental data and confidently elucidate the structure of this and related compounds.

References

  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(10), 2735-2749. [Link]

  • NIST. (n.d.). Benzofuran. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. [Link]

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

Sources

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 2-(Benzofuran-5-YL)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the stringent control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2] 2-(Benzofuran-5-YL)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds, necessitates robust analytical methodologies to ensure its purity. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive purity assessment of this critical benzofuran derivative.[3][4]

The choice between these methods is contingent on the specific requirements of the analysis at different stages of drug development. While HPLC-UV is a workhorse for routine quality control, LC-MS offers unparalleled specificity and sensitivity for impurity identification and characterization.[5][6][7] This document will delve into the theoretical underpinnings, practical considerations, and comparative performance of each technique, supported by detailed experimental protocols and data.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, reproducibility, and quantitative accuracy.[8][9] For purity analysis, the primary objective is to separate the main compound from all potential process-related impurities and degradation products.

Principle of Separation and Detection

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for moderately polar compounds like this compound.[10] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later.

UV detection is predicated on the principle that molecules containing chromophores (light-absorbing functional groups) will absorb light at specific wavelengths. The benzofuran ring system in this compound provides a strong chromophore, making it well-suited for UV detection. The amount of light absorbed is directly proportional to the concentration of the compound, allowing for accurate quantification.

Experimental Protocol: HPLC-UV Method

This protocol provides a validated starting point for the purity analysis of this compound. Method optimization and validation are crucial for implementation in a specific laboratory setting, following ICH guidelines.[11][12][13][14]

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and high efficiency in separating a wide range of compounds.

2. Reagents and Standards:

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase: A gradient elution is often preferred for impurity profiling to ensure the separation of both early and late-eluting impurities.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture). Create a series of dilutions for linearity and limit of quantitation (LOQ) determination.

  • Sample Preparation: Dissolve the test sample in the same solvent as the reference standard to a known concentration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[15][16]

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (e.g., determined by PDA scan, typically around 245 nm and 280 nm for benzofurans).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

Data Presentation: HPLC-UV Performance
ParameterTypical PerformanceRationale
Retention Time ~12.5 minIndicates the elution time of the main peak under the specified conditions.
Resolution (Rs) > 2.0 between main peak and closest impurityEnsures baseline separation for accurate quantification.
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and response.
LOD ~0.01 µg/mLThe lowest concentration that can be reliably detected.
LOQ ~0.03 µg/mLThe lowest concentration that can be accurately quantified.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[2][5] This technique is indispensable for the identification of unknown impurities and for providing unambiguous confirmation of known impurities.

Principle of Separation and Detection

The chromatographic separation in LC-MS is identical to that in HPLC. However, after eluting from the column, the analyte is introduced into an ion source (e.g., Electrospray Ionization - ESI) where it is converted into gas-phase ions. These ions are then separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

The primary advantage of MS detection is its ability to provide molecular weight information for each component, which is crucial for impurity identification. It can also detect impurities that may co-elute with the main peak or lack a UV chromophore.[17]

Experimental Protocol: LC-MS Method

The LC method developed for HPLC-UV can often be directly transferred to an LC-MS system, with the caveat that mobile phase additives must be volatile (e.g., formic acid, ammonium acetate instead of non-volatile phosphate buffers).

1. Instrumentation:

  • LC System: An HPLC or UHPLC system.

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is preferred for accurate mass measurements and elemental composition determination of impurities.

2. Ionization and Mass Analysis Parameters:

  • Ionization Mode: ESI positive or negative mode (determined by initial screening of the analyte). For this compound, positive mode is typically suitable for protonation [M+H]+.

  • Capillary Voltage: ~3.5 kV

  • Drying Gas Temperature: ~350 °C

  • Drying Gas Flow: ~10 L/min

  • Nebulizer Pressure: ~45 psi

  • Scan Range: m/z 50 - 1000

Data Presentation: LC-MS Performance
ParameterTypical PerformanceRationale
Mass Accuracy < 5 ppm (with HRMS)Provides high confidence in the elemental composition of detected ions.
Sensitivity Sub-ng/mL levelsGenerally more sensitive than UV detection, especially in Selected Ion Monitoring (SIM) mode.
Specificity HighThe ability to resolve components by their mass-to-charge ratio provides an extra dimension of separation.

Section 3: Comparative Analysis: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS is dictated by the analytical objective.

FeatureHPLC-UVLC-MS
Primary Application Quantitative analysis of known compounds, routine purity testing.Identification of unknown impurities, confirmation of known impurities, trace analysis.
Specificity Moderate; based on retention time and UV spectrum.High; based on retention time and mass-to-charge ratio.
Sensitivity Good (µg/mL to high ng/mL).Excellent (low ng/mL to pg/mL).
Quantitative Capability Excellent; highly linear and reproducible.Good; can be more variable due to matrix effects and ionization efficiency.
Information Provided Retention time, UV spectrum, and concentration.Retention time, mass spectrum (molecular weight), and structural information (with MS/MS).
Cost and Complexity Lower cost, simpler operation and maintenance.Higher cost, more complex operation and maintenance.
Robustness High; well-established and rugged for QC environments.Moderate; sensitive to matrix effects and requires more frequent maintenance.

Section 4: Visualization of Analytical Workflows

The following diagrams illustrate the experimental workflows for both HPLC-UV and LC-MS analysis and a decision-making framework for method selection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Test Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Reference Standard Standard->Dissolve Autosampler Autosampler Injection Dissolve->Autosampler Column C18 Column Separation Autosampler->Column Detector UV/PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity (% Area) Integration->Quantification

Caption: Experimental Workflow for HPLC-UV Purity Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Sample Test Sample Dissolve Dissolve in Volatile Mobile Phase Compatible Diluent Sample->Dissolve Autosampler Autosampler Injection Dissolve->Autosampler Column C18 Column Separation Autosampler->Column IonSource ESI Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector MS Detector MassAnalyzer->Detector TIC Generate Total Ion Chromatogram (TIC) Detector->TIC EIC Extract Ion Chromatograms (EIC) TIC->EIC MassSpectra Analyze Mass Spectra EIC->MassSpectra Identification Identify Impurities (Accurate Mass) MassSpectra->Identification

Caption: Experimental Workflow for LC-MS Impurity Identification.

Method_Selection Start Purity Analysis of this compound Objective Define Analytical Objective Start->Objective RoutineQC Routine QC / Known Impurities Objective->RoutineQC Quantitative UnknownID Unknown Impurity ID / Characterization Objective->UnknownID Qualitative UseHPLC Use HPLC-UV RoutineQC->UseHPLC UseLCMS Use LC-MS UnknownID->UseLCMS ReportQuant Report Purity & Impurity Levels UseHPLC->ReportQuant ReportID Report Impurity Structure & Mass UseLCMS->ReportID

Sources

Introduction: The Vibrational Signature of a Key Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FT-IR Spectroscopic Analysis of 2-(Benzofuran-5-YL)ethanol

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a building block in the synthesis of more complex molecules. Its structure, featuring a benzofuran ring system fused to a benzene ring and an ethanol side chain, presents a unique combination of functional groups. For researchers and drug development professionals, verifying the identity, purity, and structural integrity of such molecules is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for this purpose. The technique probes the vibrational modes of a molecule, yielding a unique spectral "fingerprint" derived from its functional groups and overall structure. This guide provides a comprehensive analysis of the FT-IR spectrum of this compound, explains the experimental rationale, and compares its spectral features with those of structurally related alternatives to demonstrate the differentiating power of the technique.

Pillar 1: The Experimental Workflow: An ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) is a preferred FT-IR sampling technique for liquid or solid organic compounds due to its minimal sample preparation and high reproducibility. The protocol below outlines a self-validating system for acquiring a high-quality spectrum.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol or ethanol-soaked, lint-free tissue, followed by a dry one.

    • Causality: An immaculate crystal surface is critical because any residue will contribute to the spectrum, leading to contamination peaks. The solvent choice is based on its ability to dissolve common organic contaminants and its volatility, ensuring it evaporates completely without leaving a film.

    • Action: Initiate a background scan in the instrument software. This scan acquires the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself.

    • Causality: The instrument measures the ratio of the sample spectrum to the background spectrum. This ratiometric process mathematically subtracts the contributions of the instrument and the environment, ensuring that the final spectrum contains only the vibrational information of the analyte.

  • Sample Application:

    • Action: Place a small amount of the this compound sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal.

    • Causality: The sample must be in intimate contact with the crystal surface. The IR beam penetrates the sample to a depth of only a few microns, so good contact is essential for a strong signal.

  • Applying Pressure & Spectrum Acquisition:

    • Action: Lower the ATR press and apply consistent pressure to the sample. This is particularly important for solid samples to ensure full contact.

    • Causality: Consistent pressure ensures reproducible contact and path length, which is crucial for quantitative analysis or accurate library matching. It eliminates air gaps between the sample and the crystal, which would otherwise weaken the signal.

    • Action: Acquire the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N) by a factor of the square root of the number of scans. A resolution of 4 cm⁻¹ is sufficient to resolve the characteristic broad and sharp bands of most organic molecules without introducing unnecessary noise.

  • Data Processing and Cleaning:

    • Action: After acquisition, clean the crystal thoroughly as described in Step 1.

    • Action: Perform an ATR correction in the software if necessary.

    • Causality: The penetration depth of the IR beam is wavelength-dependent in ATR. An ATR correction algorithm compensates for this, making the resulting spectrum appear more like a traditional transmission spectrum, which can be beneficial for library searching and interpretation.

Workflow Diagram: ATR-FTIR Analysis

ATR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing Clean Clean ATR Crystal Wipe with Isopropanol Background Acquire Background Scan air + crystal Clean->Background Ensures clean baseline Apply_Sample Apply Sample Place on crystal center Background->Apply_Sample Ready for Sample Apply_Pressure Apply Pressure Ensure intimate contact Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum Co-add 16-32 scans Apply_Pressure->Acquire_Spectrum Clean_Post Clean Crystal Post-Analysis Acquire_Spectrum->Clean_Post Analysis Complete Process_Data Process Data ATR Correction, Baseline

Caption: Workflow for acquiring a reproducible FT-IR spectrum using an ATR accessory.

Pillar 2: Spectral Deconstruction of this compound

The FT-IR spectrum of this compound is a composite of the vibrations from its three main structural components: the hydroxyl group (-OH), the ethyl side chain (-CH₂-CH₂-), and the benzofuran ring system.

Molecule_Structure cluster_mol This compound cluster_groups Key Vibrational Units mol OH O-H Stretch (Alcohol) CO C-O Stretch (Primary Alcohol) CH_ali C-H Stretch (Aliphatic) Aromatic C=C & C-H Aromatic System (Benzofuran Ring)

Caption: Key functional groups contributing to the FT-IR spectrum of the molecule.

Table 1: Peak Assignments for this compound
Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale
3600 - 3200Strong, BroadO-H Stretch (Alcohol) The broadness is a hallmark of hydrogen bonding between alcohol molecules. Its position and strength are definitive for the hydroxyl group.
3100 - 3000MediumC-H Stretch (Aromatic) These peaks, appearing just above 3000 cm⁻¹, are characteristic of C-H bonds on the sp²-hybridized carbons of the benzofuran ring system.
2980 - 2850Medium-StrongC-H Stretch (Aliphatic) These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the -CH₂-CH₂- side chain.
1620 - 1580MediumC=C Stretch (Aromatic Ring) These bands are due to the skeletal vibrations of the fused aromatic rings within the benzofuran core.
~1250StrongC-O-C Stretch (Aromatic Ether) The asymmetric C-O-C stretch of the furan part of the benzofuran ring typically gives a strong absorption in this region.
~1050StrongC-O Stretch (Primary Alcohol) This strong band is characteristic of the C-O stretching vibration in primary alcohols like the ethanol side chain. Its high intensity is a key identifying feature.
900 - 675Medium-StrongC-H Out-of-Plane Bending (Aromatic) The specific pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong bands are expected.

Pillar 3: The Comparative Analysis: Differentiation is Key

The true power of FT-IR lies in its ability to distinguish between closely related structures. Below, we compare the expected spectrum of this compound with two plausible alternatives: 5-Ethylbenzofuran (lacks the hydroxyl group) and 2-Phenylethanol (lacks the furan ring).

Table 2: Comparative FT-IR Data for Structural Differentiation
Vibrational ModeThis compound 5-Ethylbenzofuran 2-Phenylethanol Key Differentiating Feature
O-H Stretch (Alcohol) Strong, Broad (3600-3200 cm⁻¹) Absent Strong, Broad (3600-3200 cm⁻¹) The presence or complete absence of this band is the primary differentiator for an alcohol versus a simple alkyl-substituted analogue.
C-O Stretch (Primary Alcohol) Strong (~1050 cm⁻¹) Absent Strong (~1050 cm⁻¹) A second confirmation for the presence of the primary alcohol group. Its absence in 5-Ethylbenzofuran is definitive.
C-O-C Stretch (Aromatic Ether) Strong (~1250 cm⁻¹) Strong (~1250 cm⁻¹) Absent This band is characteristic of the furan ring's ether linkage. Its presence clearly distinguishes the benzofuran structure from the simple benzene ring of 2-phenylethanol.
Aromatic C-H Bending Complex (Trisubstituted)Simpler (Disubstituted)Simpler (Monosubstituted)The pattern of peaks in the 900-675 cm⁻¹ region (the "fingerprint region") is unique to the substitution pattern on the aromatic ring, allowing for fine differentiation.
Logical Diagram: Spectroscopic Differentiation

Differentiation_Logic start Unknown Sample Spectrum q1 Broad Peak at 3600-3200 cm⁻¹? start->q1 yes1 Yes q1->yes1 Alcohol group present no1 No q1->no1 No alcohol group q2 Strong Peak at ~1250 cm⁻¹ (C-O-C)? yes1->q2 res_ebz Identified: 5-Ethylbenzofuran no1->res_ebz res_bze Identified: This compound q2->res_bze Yes (Furan ring present) res_phe Possible Alternative: 2-Phenylethanol q2->res_phe No (Furan ring absent)

Caption: Decision tree for differentiating target compounds via key FT-IR bands.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following a robust experimental protocol, the resulting spectrum provides a wealth of information. The presence of a broad O-H stretch, a strong primary alcohol C-O stretch, and a characteristic aromatic ether C-O-C stretch collectively confirm the molecule's identity. Furthermore, when compared with structurally similar molecules, these key spectral features, along with the unique fingerprint arising from the aromatic substitution pattern, allow for unambiguous differentiation. This analytical rigor is fundamental to ensuring the quality and consistency required in research and pharmaceutical development.

References

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy. Retrieved from [Link]

  • Larkin, P. J. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Retrieved from [Link]

A Comparative Guide to the Bioactivity of 2-(Benzofuran-5-YL)ethanol Enantiomers: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative bioactivity analysis of the (R)- and (S)-enantiomers of 2-(Benzofuran-5-YL)ethanol, a member of the pharmacologically significant benzofuran class of compounds.

While direct comparative studies on the enantiomers of this compound are not extensively documented in publicly available literature, this guide synthesizes insights from structurally related benzofuran derivatives to propose a logical and scientifically rigorous approach to their evaluation. The benzofuran scaffold is a well-established pharmacophore present in numerous bioactive compounds, and the principles of stereoselectivity observed in its analogues offer a strong foundation for investigating the title compound.[1][2][3]

The Significance of Chirality in Benzofuran Bioactivity

The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, is a fundamental concept in pharmacology. For benzofuran derivatives, this has been demonstrated in various contexts:

  • Antimicrobial Activity: Research on 2-(benzofuran-2-yl)ethanol has shown that the (S)-enantiomer possesses antimicrobial properties against bacteria and yeast.[4] Notably, a racemic mixture of the (R)- and (S)-isomers exhibited less potent antimicrobial activity, underscoring the stereospecific nature of this effect.[4]

  • Receptor Agonism: In the realm of G-protein coupled receptors (GPCRs), a study on 2,3-dihydro-1-benzofuran derivatives identified the (S)-enantiomer as the active agonist for the cannabinoid receptor 2 (CB2).[5]

  • Receptor Antagonism: A potent and selective histamine H3 (H3) receptor antagonist, ABT-239, incorporates a chiral (2R)-2-methylpyrrolidinyl]ethyl side chain attached to a benzofuran-5-yl core.[6][7] This highlights the critical role of stereochemistry in achieving high-affinity and selective receptor modulation.

These examples strongly suggest that a comparative analysis of the this compound enantiomers is not merely an academic exercise but a crucial step in elucidating their therapeutic potential and safety profile.

Proposed Avenues for Bioactivity Comparison

Based on the known pharmacological profiles of related benzofuran compounds, a comprehensive evaluation of this compound enantiomers should encompass a range of biological assays. The following sections outline key areas of investigation and provide exemplar protocols.

Antimicrobial Activity Screening

Given the demonstrated antimicrobial effects of the (S)-enantiomer of a positional isomer, 2-(benzofuran-2-yl)ethanol, a primary area of investigation should be the assessment of antibacterial and antifungal properties.[4]

Table 1: Proposed Antimicrobial Susceptibility Testing Parameters

ParameterRecommendationRationale
Test OrganismsStaphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans (Yeast)To assess the spectrum of antimicrobial activity against common pathogens.
MethodBroth Microdilution (CLSI guidelines)To determine the Minimum Inhibitory Concentration (MIC) quantitatively.
Enantiomers(R)-2-(Benzofuran-5-YL)ethanol, (S)-2-(Benzofuran-5-YL)ethanol, Racemic MixtureTo directly compare the potency of the individual enantiomers and the racemate.
Positive ControlCiprofloxacin (antibacterial), Fluconazole (antifungal)To validate the assay and provide a benchmark for potency.
Negative ControlDMSO (or appropriate solvent)To control for any effects of the vehicle.
  • Preparation of Inoculum: Culture the test organisms overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Compound Preparation: Prepare stock solutions of the (R)-, (S)-, and racemic this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

G-Protein Coupled Receptor (GPCR) Modulation

The structural similarity of the benzofuran core to known psychoactive substances and the specific activity of derivatives at histamine and cannabinoid receptors suggest that GPCRs are plausible targets for this compound enantiomers.[5][6][8][9]

Table 2: Proposed GPCR Screening Panel

Receptor TargetAssay TypeRationale
Histamine H3 ReceptorRadioligand Binding Assay, GTPγS Functional AssayBased on the activity of the structurally related H3 antagonist, ABT-239.[6][7]
Cannabinoid CB1/CB2 ReceptorsRadioligand Binding Assay, cAMP Functional AssayBased on the activity of other benzofuran derivatives at cannabinoid receptors.[5][9]
Serotonin 5-HT Receptors (e.g., 5-HT2A, 5-HT2B)Radioligand Binding Assay, Calcium Flux Functional AssayBenzofurans are known to interact with serotonin receptors, mediating psychoactive effects.[8]

This protocol provides a general framework for assessing the binding affinity of the enantiomers to a target GPCR.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human H3 receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine for H3 receptor), and increasing concentrations of the unlabeled competitor ( (R)- or (S)-2-(Benzofuran-5-YL)ethanol).

  • Incubation: Incubate the mixture at a specified temperature for a defined period to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

GPCR_Workflow cluster_0 Enantiomer Synthesis & Purification cluster_1 Primary Screening: Binding Affinity cluster_2 Functional Characterization cluster_3 Downstream Analysis Enantiomers Prepare (R)- and (S)-2-(Benzofuran-5-YL)ethanol Binding Radioligand Binding Assay (e.g., H3, CB1/CB2, 5-HT receptors) Enantiomers->Binding Ki_Value Determine Ki values Binding->Ki_Value Functional Functional Assays (e.g., GTPγS, cAMP, Calcium Flux) Ki_Value->Functional Efficacy Determine Agonist/Antagonist/Inverse Agonist Profile (EC50/IC50, Emax) Functional->Efficacy Pathway Signaling Pathway Analysis Efficacy->Pathway

Caption: Workflow for GPCR bioactivity assessment of enantiomers.

Potential Signaling Pathways

Should the enantiomers of this compound demonstrate activity at a GPCR, further investigation into the downstream signaling pathways would be warranted. For instance, if one enantiomer acts as an antagonist at the histamine H3 receptor, it would be expected to disinhibit the release of various neurotransmitters.

H3_Signaling cluster_0 Presynaptic Terminal cluster_1 Pharmacological Intervention H3R Histamine H3 Receptor (Gi/o-coupled) Binding Site AC Adenylate Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Voltage-gated Ca2+ Channel PKA->Ca_Channel Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Acetylcholine, Dopamine) Ca_Channel->Neurotransmitter_Release Triggers Enantiomer (R)- or (S)-2-(Benzofuran-5-YL)ethanol (Hypothetical Antagonist) Enantiomer->H3R:port Blocks Histamine Binding

Caption: Hypothetical H3 receptor antagonist signaling pathway.

Conclusion and Future Directions

The existing body of research on benzofuran derivatives strongly supports the hypothesis that the enantiomers of this compound will exhibit distinct biological activities. This guide provides a scientifically grounded framework for investigating these differences, from initial antimicrobial and GPCR screening to the elucidation of potential mechanisms of action. A thorough, side-by-side comparison of the (R)- and (S)-enantiomers is essential for any future development of this compound for therapeutic applications. The data generated from such studies will be invaluable in determining not only the potential efficacy but also the safety profile of each enantiomer, ultimately guiding the selection of a single isomer for further preclinical and clinical evaluation.

References

  • Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. (2017). Journal of the South Carolina Academy of Science, 15(2), Article 8. Available at: [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3340–3350. Available at: [Link]

  • Aslam, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28034-28063. Available at: [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-1629. Available at: [Link]

  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. Available at: [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available at: [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-29. Available at: [Link]

  • Aslam, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available at: [Link]

  • Esbenshade, T. A., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties. The Journal of Pharmacology and Experimental Therapeutics, 313(1), 165-175. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Comparison of 2-(Benzofuran-5-YL)ethanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural characterization of isomeric compounds is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. Benzofuran derivatives, for instance, exhibit a wide spectrum of biological activities, and subtle changes in their molecular structure, such as the position of a substituent, can dramatically alter their pharmacological profile.[1][2] This guide presents a comprehensive, technically-grounded methodology for the structural comparison and differentiation of 2-(Benzofuran-5-yl)ethanol and its key positional isomers. We move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques, providing detailed, field-proven protocols for chromatographic separation and spectroscopic elucidation. Our approach integrates High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy into a self-validating workflow designed to provide unambiguous structural assignment.

Part 1: The Isomeric Landscape of (Benzofuranyl)ethanols

This compound is a member of the benzofuran family, a class of heterocyclic compounds composed of fused benzene and furan rings.[1] Its isomers are molecules with the identical molecular formula (C₁₀H₁₀O₂) and molecular weight (162.19 g/mol ) but differ in the attachment point of the 2-hydroxyethyl group [-CH₂CH₂OH] to the benzofuran scaffold. This seemingly minor structural variance presents a significant analytical challenge, as positional isomers often share very similar physical and chemical properties.[3]

The primary isomers of interest are those where the ethanol substituent is located at positions 2, 3, 4, 6, and 7 of the benzofuran ring, in addition to the target compound at position 5.

G cluster_0 Benzofuran Ring System Numbering cluster_1 This compound cluster_2 2-(Benzofuran-2-yl)ethanol cluster_3 2-(Benzofuran-3-yl)ethanol cluster_4 2-(Benzofuran-6-yl)ethanol cluster_7 2-(Benzofuran-7-yl)ethanol Benzofuran Isomer5 Isomer2 Isomer3 Isomer6 Isomer7

Figure 2: Recommended analytical workflow for isomer separation and identification.

Step 1: High-Performance Liquid Chromatography (HPLC) - The Separation Imperative

Causality: The primary challenge with positional isomers is their similar polarities, making them difficult to separate using standard C18 reversed-phase columns. The key to separation lies in exploiting subtle differences in their electronic structure. [3]A phenyl-based stationary phase is the logical choice here. The electron-rich phenyl rings of the column can engage in π–π interactions with the aromatic benzofuran ring of the analytes. [4]The precise position of the ethanol substituent alters the electron density distribution across the benzofuran ring, leading to differential retention times and, therefore, separation. [4] Experimental Protocol: HPLC Separation of (Benzofuranyl)ethanol Isomers

  • Instrumentation:

    • HPLC System with UV-Vis Detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • Column: Cogent Phenyl Hydride™ (or equivalent), 4.6 x 150 mm, 4 µm.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Gradient: 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm (based on typical benzofuran absorbance). [5] * Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve samples in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.1 mg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

  • System Validation:

    • Perform five replicate injections of a standard mixture. The relative standard deviation (RSD) for the retention times of each peak should be < 1%.

Step 2: Mass Spectrometry (MS) - Confirmation and Fragmentation

Causality: While HPLC separates the isomers, MS provides two crucial pieces of information: it confirms that each separated peak has the correct molecular weight (162.19 g/mol ), and tandem MS (MS/MS) can reveal unique fragmentation patterns. Although geometric isomers often yield similar fragments, subtle differences in bond energies due to substituent position can alter the relative abundances of fragment ions, providing an additional layer of evidence. [6][7] Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation:

    • LC-MS/MS System (e.g., Thermo Fisher Q Exactive, Sciex Triple Quad). The HPLC method from Step 1 is directly coupled to the MS.

  • Ionization Source:

    • Electrospray Ionization (ESI) in positive mode.

  • MS Parameters:

    • Full Scan (MS1): Mass range 100-250 m/z to confirm the parent ion [M+H]⁺ at ~163.07.

    • Tandem MS (MS2): Data-Dependent Acquisition (DDA) to trigger fragmentation of the most intense ions from the MS1 scan.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Expected Fragmentation:

    • Look for characteristic losses, such as the loss of water (-18 Da) from the ethanol side chain or cleavage of the C-C bond in the side chain. The relative intensity of these fragments may differ between isomers.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Proof

Causality: NMR spectroscopy is the gold standard for the absolute structural elucidation of isomers. [8]The chemical environment of each proton and carbon atom in the molecule is unique. For positional isomers of this compound, the most informative region of the ¹H NMR spectrum will be the aromatic region (~6.8-7.8 ppm). The substitution pattern dictates the number of protons on the benzene ring and their spatial relationship to one another, resulting in a unique "fingerprint" of chemical shifts and spin-spin coupling constants (J-values) for each isomer.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation:

    • Collect fractions from the HPLC separation (Step 1) and evaporate the solvent.

    • Dissolve ~5 mg of each isolated isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional but Recommended): Run a COSY (Correlation Spectroscopy) experiment to establish H-H couplings and an HMBC (Heteronuclear Multiple Bond Correlation) experiment to confirm long-range H-C correlations, which definitively links the ethanol side chain to the correct position on the benzofuran ring.

Table 2: Predicted ¹H NMR Aromatic Signals for (Benzofuranyl)ethanol Isomers
IsomerBenzene Ring ProtonsExpected Splitting Pattern (Multiplicity) & J-values (Hz)
2-(Benzofuran-2-yl)ethanol H-4, H-5, H-6, H-7Four distinct signals, likely complex multiplets (m) or doublets of doublets (dd).
2-(Benzofuran-3-yl)ethanol H-4, H-5, H-6, H-7Four distinct signals, likely complex multiplets (m) or doublets of doublets (dd).
2-(Benzofuran-4-yl)ethanol H-5, H-6, H-7Three distinct signals. Expect a doublet (d), a triplet or dd (t/dd), and a doublet (d).
This compound H-4, H-6, H-7Three distinct signals. Expect a doublet (d), a doublet of doublets (dd), and a singlet-like doublet (d).
2-(Benzofuran-6-yl)ethanol H-4, H-5, H-7Three distinct signals. Expect two doublets (d) and a doublet of doublets (dd).
2-(Benzofuran-7-yl)ethanol H-4, H-5, H-6Three distinct signals. Expect a doublet (d), a triplet or dd (t/dd), and a doublet (d).

Note: These are predictions. Actual chemical shifts and coupling constants must be determined experimentally. The key takeaway is the unique pattern of signals for each isomer.

Conclusion

The structural differentiation of this compound from its positional isomers is a non-trivial analytical task that demands a systematic and multi-faceted approach. A simple reliance on a single technique is insufficient. By logically sequencing advanced chromatographic separation with high-resolution mass spectrometry and definitive NMR spectroscopy, one can build an unassailable body of evidence for the precise structure of each compound. The workflow and protocols detailed in this guide provide a robust framework for researchers to achieve this, ensuring the scientific integrity and validity of their findings in drug discovery and chemical synthesis.

References

  • Wang, L. et al. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. Available at: [Link]

  • Aslam, J. et al. (2022). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. ResearchGate. Available at: [Link]

  • Li, Y. et al. (2023). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Molecules. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. Available at: [Link]

  • ResearchGate. (n.d.). Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline. ResearchGate. Available at: [Link]

  • Welch Materials. (2023). A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Available at: [Link]

  • Nichols, C. M. et al. (2018). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]

  • Bishop, D. P. et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The absorption spectra of the benzofuran derivatives 3a–c recorded in... ResearchGate. Available at: [Link]

  • Hagy, A. et al. (2020). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst. Available at: [Link]

  • Epstein, W. W. et al. (1965). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzofuran-3-yl)ethanol. PubChem. Available at: [Link]

  • Cheatwood, N. et al. (2017). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. Digital Commons @ University of West Georgia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-1-(Benzofuran-2-yl)ethanol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2003). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. Available at: [Link]

  • Kumar, A. et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methyl-2,3-dihydro-1-benzofuran-3-yl)ethanol. PubChem. Available at: [Link]

  • Al-Warhi, T. et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. Available at: [Link]

  • AA Blocks. (n.d.). (S)-1-(Benzofuran-2-yl)ethanol. AA Blocks. Available at: [Link]

  • Al-Warhi, T. et al. (2022). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank. Available at: [Link]

  • ResearchGate. (2018). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. Available at: [Link]

  • Parveen, S. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

Sources

Sourcing and Qualification of 2-(Benzofuran-5-YL)ethanol Analytical Reference Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive framework for sourcing and qualifying analytical reference standards of 2-(Benzofuran-5-YL)ethanol (CAS No. 1000548-28-6), a key intermediate in various research and development endeavors. While specific batch data from suppliers is often proprietary, this guide equips you with the scientific rationale and practical methodologies to rigorously assess and compare commercially available standards.

The Critical Role of a Well-Characterized Reference Standard

Identifying Potential Suppliers

A survey of the market has identified several chemical suppliers listing this compound in their catalogs. While this guide does not endorse any specific supplier, the following companies have been identified as potential sources:

  • BLD Pharm

  • Arctom Scientific

  • chemPUR Feinchemikalien und Forschungsbedarf GmbH

  • SUZHOU ARTK MEDCHEM CO.,LTD.

The initial information available from these suppliers is often limited to the product name, CAS number, and molecular formula. To make an informed decision, it is crucial to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase.

Deconstructing the Certificate of Analysis (CoA): A Comparative Framework

While a supplier's CoA provides a valuable starting point, it should be considered a claim that requires verification. Below is a comparative table outlining the key parameters to look for in a CoA and the ideal level of detail that signifies a high-quality reference standard.

ParameterBasic Information (Often Provided)Comprehensive Information (Desirable)Rationale for Importance
Identity Product Name, CAS No.¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra consistent with the structure.Confirms that the material is indeed this compound and not an isomer or related compound.
Purity Purity value (e.g., >98% by HPLC)Purity determined by a primary method (e.g., qNMR) or at least two orthogonal methods (e.g., HPLC-UV and GC-FID). Chromatograms should be provided.Orthogonal methods provide a more accurate assessment of purity by detecting impurities that may not be visible by a single technique.
Impurities Statement of "no major impurities"Identification and quantification of known and unknown impurities.Knowledge of specific impurities is critical for understanding potential interferences in analytical methods and for toxicological assessment.
Water Content Not always specifiedDetermined by Karl Fischer titration.Water content can affect the accurate weighing of the standard and may promote degradation.
Residual Solvents Not always specifiedAnalysis by Headspace GC-MS with quantification of any detected solvents.Residual solvents from the synthesis process can interfere with analyses and may have toxicological implications.
Heavy Metals Not typically providedAnalysis by ICP-MS.Important for materials intended for use in pharmaceutical development.
Storage Conditions & Retest Date General recommendationsData-supported storage conditions and a defined retest or expiry date.Ensures the continued integrity of the standard over time.

Essential Experimental Verification Protocols

Upon receipt of a this compound reference standard, a comprehensive in-house verification is strongly recommended. The following experimental protocols provide a robust framework for this qualification process.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is one of the most powerful techniques for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed. The proton NMR will confirm the presence and connectivity of the different types of protons, while the carbon NMR will confirm the carbon skeleton.

  • Experimental Protocol:

    • Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

    • Process the data and compare the observed chemical shifts, coupling constants, and integration values with the expected values for this compound.

B. Mass Spectrometry (MS)

  • Rationale: MS provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

  • Experimental Protocol:

    • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into a mass spectrometer or analyze it via GC-MS or LC-MS.

    • Acquire a full scan mass spectrum in a suitable ionization mode (e.g., ESI+ or EI).

    • Confirm the presence of the molecular ion ([M+H]⁺ or M⁺) corresponding to the molecular weight of this compound (162.19 g/mol ).

Purity Assessment

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Rationale: HPLC is a versatile and widely used technique for separating and quantifying impurities in organic molecules. Using a UV detector set at an appropriate wavelength allows for the detection of chromophoric impurities.

  • Experimental Protocol:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL and dilute to a working concentration of 0.1 mg/mL.

    • Analysis: Inject the sample and analyze the chromatogram for the presence of any impurity peaks. Calculate the area percentage of the main peak to estimate purity.

B. Gas Chromatography (GC) with Flame Ionization Detection (FID)

  • Rationale: GC is an excellent orthogonal technique to HPLC for purity assessment, particularly for volatile and semi-volatile impurities.

  • Experimental Protocol:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injector and Detector Temperature: 250 °C and 300 °C, respectively.

    • Sample Preparation: Prepare a solution of the reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

    • Analysis: Inject the sample and analyze the chromatogram for impurity peaks.

Understanding Potential Impurities: A Synthesis-Based Approach

The potential impurities in a reference standard are often related to its synthetic route. While the exact synthesis methods used by commercial suppliers are proprietary, a review of common benzofuran synthesis strategies can help predict likely impurities.[1][2]

Potential Synthetic Routes and Associated Impurities:

  • Perkin Reaction or similar condensations: A common route to benzofurans.[2] Potential impurities could include unreacted starting materials (e.g., substituted salicylaldehydes and acetic anhydride derivatives), partially reacted intermediates, and side-products from undesired cyclizations.

  • Palladium-Copper Catalyzed Sonogashira Coupling: This modern approach involves coupling of iodophenols with terminal alkynes.[1] Potential impurities could include residual palladium and copper catalysts, unreacted starting materials, and homocoupling byproducts.

Common Classes of Impurities to Consider:

  • Regioisomers: Synthesis of the 5-substituted benzofuran may lead to the formation of other isomers (e.g., 4-, 6-, or 7-substituted benzofuran ethanols). These can be difficult to separate and may have similar spectroscopic properties.

  • Starting Materials and Reagents: Incomplete reactions can lead to the presence of residual starting materials and reagents.

  • Byproducts: Side reactions can generate structurally related impurities.

  • Degradation Products: As a phenolic compound, this compound may be susceptible to oxidation over time, especially if not stored properly.[3][4]

Visualization of the Qualification Workflow

To aid in the understanding of the comprehensive qualification process, the following workflow diagram is provided.

G Supplier_ID Identify Potential Suppliers (BLD Pharm, Arctom, etc.) Request_CoA Request and Review Certificate of Analysis Supplier_ID->Request_CoA Identity Identity Confirmation (NMR, MS) Request_CoA->Identity Purity Purity Assessment (HPLC, GC) Identity->Purity Impurities Impurity Profiling (HPLC-MS, GC-MS) Purity->Impurities PhysChem Physicochemical Characterization (Water Content, Residual Solvents) Impurities->PhysChem Accept Acceptance for Use as Reference Standard PhysChem->Accept Reject Rejection and Sourcing from Alternative Supplier PhysChem->Reject

Caption: Workflow for sourcing and qualifying a this compound reference standard.

Data Presentation and Interpretation

All analytical data generated during the in-house verification should be systematically documented and compared with the supplier's CoA. A summary table, as shown below, can be an effective way to present these findings.

Analytical TestSupplier CoA SpecificationIn-House Verification ResultConclusion
¹H NMR Conforms to structureConsistent with proposed structurePass
¹³C NMR Conforms to structureConsistent with proposed structurePass
Mass Spec (m/z) [M+H]⁺ = 163.07163.07Pass
Purity (HPLC, %) >98.0%99.2%Pass
Purity (GC, %) Not specified99.1%Pass
Largest Impurity (HPLC, %) <0.5%0.3% (at RRT 1.2)Pass
Water Content (%) <0.5%0.2%Pass
Residual Solvents Not specifiedAcetone: 50 ppmPass (within acceptable limits)

Discrepancies between the CoA and in-house data should be thoroughly investigated and may be grounds for rejecting the material.

Conclusion and Recommendations

The selection and qualification of an analytical reference standard for this compound is a critical step that underpins the validity of subsequent research. While multiple suppliers may list this compound, a comprehensive evaluation based on a detailed Certificate of Analysis and, more importantly, rigorous in-house analytical testing is essential. By following the structured approach and experimental protocols outlined in this guide, researchers can confidently select and qualify a reference standard that meets the high standards of scientific integrity required for their work. It is always recommended to source small quantities from multiple vendors for a comparative evaluation before committing to a larger purchase for ongoing projects.

References

  • Reddy, P. V., et al. (2022). Palladium–Copper-Catalyzed Sonogashira Coupling Reaction for the Synthesis of Benzofuran Derivatives. ACS Omega, 7(1), 1234-1241. [Link]

  • Perkin, W. H. (1870). On the formation of coumarin and of cinnamic and of other analogous acids from the aromatic aldehydes. Journal of the Chemical Society, 23, 368-371. [Link]

  • Lian, H., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1835. [Link]

  • Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

  • Friedman, M. (1997). Chemistry, Biochemistry, and Dietary Role of Potato Polyphenols. A Review. Journal of Agricultural and Food Chemistry, 45(5), 1523-1540. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Characterization of Novel Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Introduction: The Imperative of Rigorous Characterization in Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] As our synthetic capabilities evolve, so too does the array of novel benzofuran derivatives entering the discovery pipeline. However, the therapeutic potential of these molecules can only be unlocked through meticulous and comprehensive characterization. An incompletely characterized compound is a liability in any research and development program, leading to irreproducible biological data and wasted resources.

This guide provides a holistic framework for the complete characterization of newly synthesized benzofuran derivatives. It is designed not as a rigid template, but as a dynamic, logic-driven approach to structural elucidation and purity assessment. We will delve into the "why" behind each analytical technique, offering insights honed from years of experience in the field. Our philosophy is that a well-designed characterization workflow is a self-validating system, where orthogonal techniques converge to provide an unambiguous structural and purity profile.

The Characterization Workflow: A Multi-faceted Approach

The complete characterization of a novel benzofuran derivative is not a linear process, but rather an integrated workflow where each piece of data informs and validates the others. The following diagram illustrates the typical workflow, emphasizing the interconnectedness of the various analytical techniques.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_physicochemical Physicochemical & Purity Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation IR FTIR Spectroscopy Purification->IR Functional Group Identification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions MP Melting Point Purification->MP Purity & Identity Check HPLC HPLC/UPLC Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Elemental Composition NMR->MS NMR->IR MS->NMR IR->NMR HPLC->MS LC-MS

Caption: Integrated workflow for the characterization of novel benzofuran derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a novel compound. For benzofuran derivatives, a combination of ¹H, ¹³C, and 2D NMR experiments provides a detailed map of the carbon skeleton and the connectivity of protons.

Why It's Essential:
  • Unambiguous Proton and Carbon Assignment: Provides the chemical environment of each hydrogen and carbon atom, allowing for the determination of substitution patterns on both the benzene and furan rings.[5][6]

  • Stereochemical Determination: Through-space correlations (e.g., NOESY) can be used to determine the relative stereochemistry of substituents, which is often crucial for biological activity.

  • Purity Assessment: High-field ¹H NMR can be used to assess the purity of a sample, with the presence of unexpected signals indicating impurities.[7][8]

Comparative ¹H NMR Spectral Data for Substituted Benzofurans:
ProtonTypical Chemical Shift (δ, ppm) in CDCl₃MultiplicityNotes
H-27.50 - 7.65d or sChemical shift is sensitive to the substituent at position 3.
H-36.65 - 6.80d or sOften coupled to H-2. Can be a singlet if position 2 is substituted.[9]
H-47.45 - 7.60mPart of the aromatic multiplet.
H-57.15 - 7.30mPart of the aromatic multiplet.
H-67.10 - 7.25mPart of the aromatic multiplet.
H-77.40 - 7.55mPart of the aromatic multiplet.

Note: These are general ranges and can vary significantly based on the electronic effects of substituents.[9][10][11]

Comparative ¹³C NMR Spectral Data for Substituted Benzofurans:
CarbonTypical Chemical Shift (δ, ppm) in CDCl₃Notes
C-2144.5 - 145.5Chemical shift is highly dependent on the substituent at this position.
C-3106.0 - 107.0Generally shielded compared to other aromatic carbons.
C-3a127.0 - 128.0Bridgehead carbon.
C-4124.0 - 125.0Aromatic carbon.
C-5122.5 - 123.5Aromatic carbon.
C-6121.0 - 122.0Aromatic carbon.
C-7111.0 - 112.0Aromatic carbon.
C-7a154.5 - 155.5Bridgehead carbon attached to oxygen.

Note: These are general ranges and can vary significantly based on the electronic effects of substituents.[11]

Experimental Protocol: A Self-Validating Approach
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of the proton environments.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing connectivity within spin systems (e.g., adjacent protons on the aromatic ring).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Coherence): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • (Optional) 2D NOESY (Nuclear Overhauser Effect Spectroscopy): If stereochemistry is a question, this experiment reveals through-space correlations between protons that are close in proximity, aiding in the assignment of relative stereochemistry.

By combining the information from these experiments, a self-validating structural assignment can be made. For example, an HMBC correlation from a proton to a quaternary carbon, which is also correlated to another proton in a different spin system, provides unambiguous evidence of their connectivity.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the synthesized compound and offers valuable structural information through the analysis of its fragmentation patterns.

Why It's Essential:
  • Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[12]

  • Structural Insights from Fragmentation: The way a molecule breaks apart in the mass spectrometer (its fragmentation pattern) can provide clues about its structure, particularly the nature and location of substituents.[13][14][15]

Typical Fragmentation Pathways for Benzofuran Derivatives:

The fragmentation of benzofuran derivatives is highly dependent on the nature and position of substituents. However, some common fragmentation patterns have been observed. For instance, in electrospray ionization (ESI), protonated benzofuran neolignans often undergo losses of small molecules like methanol (MeOH) and carbon monoxide (CO).[13][14] The specific fragmentation pathways can be diagnostic for certain structural features.[13]

fragmentation_pathway M [M+H]⁺ B [M+H-MeOH]⁺ M->B C [B-MeOH]⁺ B->C D [C-CO]⁺ C->D

Caption: A simplified, common fragmentation pathway for some protonated benzofuran derivatives.[13][14]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for many organic molecules, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis: A Time-of-Flight (TOF) analyzer is used to measure the mass-to-charge ratio (m/z) of the ions with high accuracy.

  • Data Analysis: The measured exact mass is compared to the calculated theoretical mass for the proposed molecular formula. A mass accuracy of within 5 ppm is generally considered acceptable for confirmation.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Why It's Essential:
  • Functional Group Confirmation: Provides direct evidence for the presence or absence of key functional groups (e.g., C=O, O-H, N-H, C-O), which is crucial for confirming the success of a chemical transformation.[16][17][18][19][20][21]

  • Structural Isomer Differentiation: In some cases, the IR spectrum can help to differentiate between structural isomers.

Comparative IR Absorption Frequencies for Benzofuran Derivatives:
Functional GroupTypical Wavenumber (cm⁻¹)Notes
C-H (aromatic)3000 - 3100Stretching vibration.
C=C (aromatic)1450 - 1600Stretching vibrations.
C-O-C (ether)1000 - 1300Stretching vibration, characteristic of the furan ring.
C=O (if present)1650 - 1750Stretching vibration, highly dependent on the electronic environment.
O-H (if present)3200 - 3600 (broad)Stretching vibration, indicative of a hydroxyl group.

Note: These are general ranges and can be influenced by the molecular structure and intermolecular interactions.[16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

IV. UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzofurans.

Why It's Essential:
  • Confirmation of Conjugated System: The presence of characteristic absorption bands in the UV-Vis spectrum confirms the presence of the conjugated benzofuran system.[22][23][24][25]

  • Effect of Substituents: The position and intensity of the absorption maxima (λmax) can be sensitive to the nature and position of substituents, providing additional structural information.

Comparative UV-Vis Absorption Data for Benzofuran Derivatives:
Compound ClassTypical λmax (nm) in THF or CyclohexaneNotes
Simple Benzofurans~245, ~275, ~285Multiple absorption bands are common.[24]
Extended Conjugated Systems> 300The λmax will shift to longer wavelengths (bathochromic shift) with increasing conjugation.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, THF).

  • Data Acquisition: The absorption spectrum is recorded over the range of approximately 200-800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

V. Physicochemical and Purity Analysis: The Final Verification

Beyond spectroscopic characterization, the determination of physical properties and the assessment of purity are essential for ensuring the quality and reproducibility of biological data.

A. Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting point range (typically < 2 °C) is indicative of a pure compound, while a broad and depressed melting point suggests the presence of impurities.[26][27][28][29]

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.[30][31][32][33]

Why It's Essential:
  • Quantitative Purity Assessment: Provides a quantitative measure of purity, typically expressed as a percentage of the main peak area.

  • Detection of Non-Volatile Impurities: Can detect impurities that are not readily observed by other techniques like GC-MS.

Experimental Protocol: Reverse-Phase HPLC
  • Column: A C18 reverse-phase column is commonly used for the analysis of small organic molecules.[33]

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[30][33]

  • Detection: A UV detector is typically used, with the wavelength set to one of the absorption maxima of the benzofuran derivative.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[33]

C. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a compound. The experimentally determined values should be within ±0.4% of the theoretical values for the proposed molecular formula.[7][8][34][35][36] This technique serves as a final, independent confirmation of the compound's elemental composition and purity.

Conclusion: A Commitment to Scientific Rigor

The comprehensive characterization of novel benzofuran derivatives is a non-negotiable aspect of high-quality scientific research. By employing a multi-faceted and logic-driven approach that combines various spectroscopic and analytical techniques, researchers can ensure the structural integrity and purity of their compounds. This commitment to scientific rigor is fundamental to generating reproducible biological data and ultimately, to the successful development of new therapeutic agents.

References

  • SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchi, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35–46. [Link]

  • Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchia, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Retrieved January 17, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1543. [Link]

  • Synthesis, characterization, and bioevaluation of new benzofurans. (2024). AIP Conference Proceedings, 3049(1). [Link]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. [Link]

  • Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. (2023). Results in Chemistry, 6, 101037. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(6), 765–771. [Link]

  • (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Benzofuran. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. (n.d.). NCBI. Retrieved January 17, 2026, from [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (2020). Organic Chemistry Frontiers, 7(15), 2049-2055. [Link]

  • Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. (2026). Journal of Molecular Structure, 1307, 138000. [Link]

  • Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. (2024). International Journal of Scientific Research in Chemistry, 9(7), 54-61. [Link]

  • The absorption spectra of the benzofuran derivatives 3a–c recorded in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(6), 765–771. [Link]

  • Benzofuran. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 31(6), 2043–2045. [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. (2000). Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved January 17, 2026, from [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2025). Journal of Analytical Chemistry, 80(8), 1035-1044. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers, 9(2), 235-238. [Link]

  • Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025). Journal of the Brazilian Chemical Society, 36(8), 1-11. [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. (2025). Molecules, 30(15), 1-15. [Link]

  • Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • Benzofuran. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • FTIR of 4-(2-aminopropyl)benzofuran 1. (a) slow crystallization, (b)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Benzofuran-2-carboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research, 8(5), 1256-1262. [Link]

  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. (2014). Der Pharma Chemica, 6(6), 346-352. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(46), 26740-26757. [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of 2-(Benzofuran-5-YL)ethanol via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 2-(Benzofuran-5-YL)ethanol, a representative small organic molecule. We will demonstrate why single-crystal X-ray crystallography stands as the definitive method, offering unparalleled precision and certainty compared to spectroscopic alternatives.

The Imperative of Structural Certainty

This compound serves as a valuable heterocyclic building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Its synthesis can yield various isomers and byproducts. For instance, the ethyl group could mistakenly be attached at other positions on the benzofuran ring. Relying solely on spectroscopic data can sometimes lead to ambiguous or even incorrect structural assignments. In a regulated environment like drug development, such errors can have profound consequences, wasting significant time and resources. This guide will walk through a typical characterization workflow, culminating in the unequivocal validation provided by X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] By analyzing the pattern of X-rays diffracted by a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[1] This makes it the gold standard for structural determination.[4][5]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful execution.

Part 1: Crystal Growth – The Critical First Step

The primary bottleneck in SCXRD is often the growth of high-quality single crystals suitable for diffraction.[4][6] For a small molecule like this compound, several classical methods can be employed.

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: The process begins with identifying a suitable solvent. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. For this compound, solvents like ethanol, methanol, or ethyl acetate would be primary candidates.

  • Solution Preparation: A nearly saturated solution of the compound is prepared in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

  • Filtration: The warm solution is filtered through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is covered with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days. The rate of evaporation is crucial; rapid evaporation tends to produce a powder, while slow, controlled evaporation encourages the growth of large, well-ordered crystals.[7]

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a nylon loop.

Part 2: Data Collection and Structure Refinement

With a suitable crystal, the next phase involves using a diffractometer to collect the diffraction data.

Step-by-Step Data Collection and Refinement:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded by a detector as the crystal is rotated.[8] This process can take several hours.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using computational methods.[9]

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.[10][11][12] This iterative process adjusts atomic positions and displacement parameters until the best possible model is achieved. Key indicators of a good refinement are the R-factor and R-free values, which should typically be below 10% for small molecules.[13]

Visualizing the Workflow

The overall process from receiving a sample to obtaining a final, validated structure can be visualized as a logical workflow.

X-ray Crystallography Workflow cluster_0 Crystallization cluster_1 Data Collection & Refinement SolventScreen Solvent Screening SolutionPrep Solution Preparation SolventScreen->SolutionPrep SlowEvap Slow Evaporation SolutionPrep->SlowEvap CrystalHarvest Crystal Harvesting SlowEvap->CrystalHarvest DataCollection Data Collection CrystalHarvest->DataCollection High-Quality Crystal StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Reporting Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

Caption: Workflow for X-ray Crystallography.
Hypothetical Crystallographic Data for this compound

The definitive output of an SCXRD experiment is a set of precise atomic coordinates and crystallographic parameters, summarized in a table.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₀H₁₀O₂Confirms the elemental composition.
Formula Weight162.18 g/mol Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.12, b = 5.98, c = 16.45The dimensions of the unit cell.
β (°)101.5The angle of the unit cell for a monoclinic system.
Volume (ų)781.9The volume of the unit cell.
Z4The number of molecules in the unit cell.
Final R indices (R₁, wR₂)R₁ = 0.045, wR₂ = 0.115Low values indicate a good fit between the model and the experimental data.
Goodness-of-fit (S)1.05A value close to 1 indicates a good refinement.
The Unambiguous Structure

The refined data allows for the generation of a precise 3D model of the molecule, leaving no doubt as to its structure.

Caption: Validated structure of this compound.

Comparison with Spectroscopic Techniques

While indispensable for routine analysis, spectroscopic methods provide indirect structural information that can be subject to interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful spectroscopic tool for structure elucidation in solution.[14][15]

Protocol:

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).

Hypothetical NMR Data:

¹H NMR (CDCl₃, 500 MHz)¹³C NMR (CDCl₃, 125 MHz)
δ 7.55 (s, 1H), 7.42 (d, 1H), 7.20 (d, 1H), 6.70 (s, 1H)δ 155.0, 145.5, 128.0, 125.0, 122.5, 120.0, 111.5, 102.0
δ 3.95 (t, 2H), 2.95 (t, 2H), 1.80 (br s, 1H)δ 62.5, 39.0

Interpretation and Limitations:

The aromatic signals are consistent with a substituted benzofuran ring, and the triplet signals at 3.95 and 2.95 ppm strongly suggest an ethyl alcohol chain (-CH₂CH₂OH). However, without advanced 2D NMR experiments (like NOESY), definitively placing the ethyl group at the C5 position versus another position (e.g., C4, C6, or C7) can be challenging, especially if reference spectra for all possible isomers are unavailable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16][17]

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Infuse the solution into the mass spectrometer (e.g., using an electrospray ionization source).

  • Acquire the mass spectrum.

Hypothetical MS Data (EI):

m/zInterpretation
162Molecular Ion [M]⁺
131Loss of -CH₂OH
103Further fragmentation of the benzofuran core

Interpretation and Limitations:

The molecular ion peak at m/z 162 confirms the correct molecular formula (C₁₀H₁₀O₂). The fragmentation pattern is also consistent with the proposed structure. However, MS cannot distinguish between isomers. All isomers of (benzofuranyl)ethanol would have the same molecular weight and could potentially show very similar fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule.

Protocol:

  • Place a small amount of the solid sample on the ATR crystal of the FTIR spectrometer.

  • Acquire the spectrum.

Hypothetical FTIR Data:

Wavenumber (cm⁻¹)Interpretation
3400 (broad)O-H stretch (alcohol)
3050Aromatic C-H stretch
2950Aliphatic C-H stretch
1600, 1480C=C aromatic ring stretches
1250C-O stretch (aryl ether)
1050C-O stretch (primary alcohol)

Interpretation and Limitations:

The FTIR spectrum confirms the presence of a hydroxyl group, an aromatic ring, and an ether linkage, all consistent with the structure of this compound. However, like MS, FTIR provides no information about the connectivity of these functional groups and cannot distinguish between isomers.

Conclusion: A Synergy of Methods, A Single Definitive Answer

Spectroscopic techniques like NMR, MS, and FTIR are essential tools in the chemist's arsenal. They are relatively fast, require small amounts of material, and provide a wealth of structural information. In a typical workflow, these methods are used for initial characterization and to build a strong hypothesis for the molecular structure.

However, when absolute, irrefutable proof of structure is required—as is the case in pharmaceutical development, patent applications, and fundamental chemical research—single-crystal X-ray crystallography is the only technique that provides a direct, three-dimensional map of the atomic positions. It resolves the ambiguities inherent in spectroscopic data and stands as the ultimate arbiter of molecular structure. For this compound, while NMR, MS, and FTIR can collectively suggest the correct structure, only X-ray crystallography can definitively validate it.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment.
  • SPT Labtech.
  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Infinix. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Infinix.
  • yetnet. (n.d.). X-Ray Crystallography - Refinement. yetnet.
  • University of Glasgow. (n.d.). Introduction to Refinement. University of Glasgow.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1033–1040.
  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. The Royal Society of Chemistry.
  • EPFL. (n.d.).
  • Wikipedia. (2024). X-ray crystallography. Wikipedia.
  • Carleton College. (2018). Single-crystal X-ray Diffraction. SERC (Carleton).
  • Fiveable. (n.d.). Single crystal X-ray diffraction. Fiveable.
  • Fiehn Lab. (n.d.).
  • Navarro-Vázquez, A., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • University of Saskatchewan. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • University of Cambridge. (2019). Single-crystal X-ray Diffraction (Part 1). Pharmaceutical Crystallography: A Guide to Structure and Analysis.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • ResearchGate. (2015). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Benzofuran-5-YL)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(Benzofuran-5-YL)ethanol. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind proper chemical waste management, ensuring a self-validating system of laboratory safety. The protocols herein are grounded in established regulatory standards and best practices.

Immediate Safety Concerns & Hazard Identification

Based on analogous compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory tract irritation[1]. All direct contact, including inhalation of aerosols or dust, should be strictly avoided[1].

Table 1: Summary of Assessed Hazards and Required PPE

Hazard ClassGHS Hazard Statement (Inferred)Required Personal Protective Equipment (PPE)
Skin Corrosion/IrritationH315: Causes skin irritationNitrile or other chemically resistant gloves, lab coat.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationSafety glasses with side shields or goggles.[1]
Target Organ ToxicityH335: May cause respiratory irritationUse only in a well-ventilated area or chemical fume hood.[1]
Aquatic HazardH412: Harmful to aquatic life with long lasting effects (inferred)Prevent release to the environment. All waste must be collected for proper disposal and not discharged into the sanitary sewer.[2]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the protection of laboratory personnel from hazardous chemical exposures.[3][4] It requires institutions to develop a comprehensive Chemical Hygiene Plan (CHP), provide employee training, and ensure access to safety information, including SDSs.[4]

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal, a concept known as "cradle-to-grave" management.[5][6][7] This involves a rigorous process of waste identification, segregation, and disposal through licensed facilities.[8]

Compliance with these regulations is not merely a legal obligation but a foundational component of responsible scientific practice.

Pre-Disposal Protocol: Waste Characterization

The first crucial step under RCRA is to determine if the waste is hazardous.[6][8] Given the inferred hazards of this compound, it is imperative to manage all waste containing this compound as hazardous waste .

Causality: Treating waste from this compound as hazardous by default prevents accidental release of a potentially ecotoxic substance and ensures compliance with RCRA regulations, which impose strict liability on the generator for any environmental contamination.[6]

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable workflow for managing waste streams containing this compound.

Step 4.1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals can react violently if mixed, creating a significant safety hazard.

Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Label Correctly: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". Ensure all components of a mixture are listed.

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.[9] This minimizes the release of vapors and prevents spills.

  • Avoid Mixing: Do not mix this waste stream with other types of chemical waste (e.g., halogenated solvents, strong acids, or bases) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8]

Step 4.2: Managing Small Spills (<100 mL)

Prompt and correct action can mitigate the risks associated with a small spill.

Protocol:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1 (gloves, goggles, lab coat).

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. The cleaning materials (e.g., wipes, towels) must also be disposed of as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor or EHS department, per your institution's policy.

Step 4.3: Disposal of Bulk Waste and Contaminated Materials

This includes unused or expired product, reaction residues, and heavily contaminated labware.

Protocol:

  • Waste Collection: Carefully transfer the waste into a labeled hazardous waste container as described in Step 4.1. For solid waste (e.g., contaminated silica gel, filter paper), use a solid waste container or a securely sealed bag placed inside a rigid container.

  • Arrange for Pickup: Contact your institution's EHS or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste container.[10]

  • Manifesting: For off-site disposal, the waste will be tracked using the EPA's Hazardous Waste Manifest System, which documents the waste's journey to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] Your EHS department will manage this process.

  • Incineration: The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted TSDF, which ensures complete destruction of the molecule.[10]

Decontamination of Labware

Reusable labware that has come into contact with this compound must be properly decontaminated.

Protocol:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinse solvent must be collected and disposed of as hazardous waste.

  • Washing: After the initial solvent rinse, wash the labware thoroughly with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_pathways Disposal Pathways cluster_final Final Disposition start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always waste_type Type of Waste? ppe->waste_type spill Small Spill (<100mL) waste_type->spill Spill bulk Bulk Liquid or Contaminated Solid waste_type->bulk Bulk/Routine absorb 1. Absorb with Inert Material spill->absorb collect_bulk 1. Transfer to Labeled Hazardous Waste Container bulk->collect_bulk collect_spill 2. Collect into Labeled Hazardous Waste Container absorb->collect_spill decon_area 3. Decontaminate Area collect_spill->decon_area contact_ehs Contact EHS or Licensed Waste Disposal Contractor decon_area->contact_ehs segregate 2. Store Securely & Segregated collect_bulk->segregate segregate->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]

  • RCRA facts: An Overview of the Hazardous Waste Management Law. ERA Environmental. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA-Scientific. [Link]

  • What it Really Means to be RCRA Compliant with Hazardous Waste. Clean Management Environmental Group, Inc. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous waste. Wikipedia. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

Sources

Navigating the Safe Handling of 2-(Benzofuran-5-YL)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable in pharmaceutical research.[1][2] However, this bioactivity necessitates a cautious approach. The fundamental principle of laboratory safety is to treat all novel or under-characterized substances as potentially hazardous.[3][4]

Based on the Safety Data Sheets (SDS) of structurally similar compounds such as 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol and 2,3-Benzofuran, the primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[5]

  • Flammability: While 2-(Benzofuran-5-YL)ethanol is a solid at room temperature, related benzofurans can be flammable liquids.[6] Therefore, it is prudent to avoid ignition sources.

  • Chronic Effects: Some benzofuran compounds are suspected of causing cancer and may cause organ damage through prolonged or repeated exposure.[6]

A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure.[4][8] The following table outlines the recommended PPE for handling this compound, based on general guidance for handling aromatic alcohols and benzofuran derivatives.[9][10]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield meeting ANSI Z87 standards.[11]To protect eyes from splashes of the compound or solvents.[8][9]
Hand Protection Nitrile or neoprene gloves.To prevent skin contact.[9][10] Nitrile gloves offer good resistance to a variety of chemicals, including many solvents.[10]
Body Protection A standard laboratory coat.To protect clothing and underlying skin from accidental spills.[9]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.[12][13]To prevent inhalation of airborne particles.

It is imperative to inspect all PPE for integrity before each use.

Operational Plan: From Benchtop to Waste Stream

A systematic approach to handling ensures safety and experimental integrity. The following workflow provides a step-by-step guide for working with this compound.

Experimental Workflow for Handling this compound.
Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) for analogous compounds to understand potential hazards.[4]

    • Put on all required personal protective equipment as outlined in the table above.

    • Ensure all manipulations are performed in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Handling:

    • When weighing the solid compound, do so carefully to avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Conduct the experiment with caution, being mindful of potential reactions with other reagents.

  • Cleanup:

    • Decontaminate all glassware and work surfaces that have come into contact with the chemical.

    • Segregate all waste containing this compound into a designated, clearly labeled hazardous waste container.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[4] All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations, as well as institutional guidelines.[4][13] Never pour chemical waste down the drain.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Small Spill For a small spill within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[9] Place the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.
Large Spill Evacuate the immediate area and alert laboratory personnel and the institutional environmental health and safety (EHS) office.[9]

All laboratory personnel should be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[4]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and enabling the continued pursuit of scientific discovery.

References

  • Quora. (2024, April 14).
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • New Mexico State University. Chemical Safety in Research and Teaching.
  • BenchChem.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • University of Washington.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Rosalind Franklin University.
  • University of Minnesota. Personal Protective Equipment (PPE).
  • TCI Chemicals. (2025, January 15).
  • Santa Cruz Biotechnology.
  • DuPont.
  • Gall Moore, C. (2023, December 21). Dress for Success: PPE for Distilleries. Spirits & Distilling.
  • ChemicalBook. This compound CAS#: 1000548-28-6.
  • Apollo Scientific. (2022, May 16). SAFETY DATA SHEET: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone.
  • ScienceOpen. (2019, August 27).
  • TCI America. (2005, January 20).
  • MDPI. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase.
  • PubMed. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.
  • RSC Publishing.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.